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  • Product: 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride
  • CAS: 205113-77-5

Core Science & Biosynthesis

Foundational

5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride CAS number

An In-depth Technical Guide to 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride (CAS No. 205113-77-5) for Advanced Chemical Synthesis Foreword Welcome to a comprehensive exploration of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Ca...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride (CAS No. 205113-77-5) for Advanced Chemical Synthesis

Foreword

Welcome to a comprehensive exploration of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride. As a Senior Application Scientist, my objective is not merely to present data but to provide a cohesive understanding of this reagent's lifecycle—from its synthesis and fundamental properties to its application and safe handling. This guide is crafted for the discerning researcher and drug development professional who requires not just protocols, but the rationale and mechanistic insights that underpin them. The pyrazole scaffold is a cornerstone of modern medicinal chemistry, and this particular acyl chloride serves as a highly versatile entry point for creating novel molecular entities. Let us delve into the science and application of this valuable chemical building block.

Part 1: Core Characteristics and Physicochemical Properties

5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride is a bifunctional molecule featuring a stable, substituted pyrazole ring and a reactive acyl chloride group. This combination makes it an ideal intermediate for introducing the 5-methyl-1-phenyl-pyrazole moiety into a larger molecular framework, a common strategy in the design of bioactive compounds.[1][2]

Key Physicochemical Data

The fundamental properties of this compound are summarized below. These values are critical for planning reactions, purification, and storage.

PropertyValueReference
CAS Number 205113-77-5[3]
Molecular Formula C₁₁H₉ClN₂O
Molecular Weight 220.66 g/mol [4]
Melting Point 147 °C[3]
Boiling Point 333.4±22.0 °C (Predicted)[3]
Density 1.26±0.1 g/cm³ (Predicted)[3]
Appearance White to light yellow crystalline powder[4]

Part 2: Synthesis and Mechanistic Insight

The most common and efficient laboratory-scale synthesis of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride involves the chlorination of its corresponding carboxylic acid precursor.[5][6] Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its high reactivity and the convenient nature of its byproducts.

Causality of Reagent Choice: Why Thionyl Chloride?

The conversion of a carboxylic acid to an acyl chloride requires the transformation of the hydroxyl group into a good leaving group. Thionyl chloride excels in this role for several key reasons:

  • High Reactivity : It readily reacts with the carboxylic acid to form a highly reactive chlorosulfite intermediate.[7][8]

  • Irreversible Reaction : The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), escape the reaction mixture, driving the equilibrium towards the product side according to Le Châtelier's principle.[9]

  • Simplified Workup : The volatile nature of the byproducts and any excess reagent means they can be easily removed under reduced pressure, simplifying the purification of the desired acyl chloride.[9]

Reaction Mechanism: Carboxylic Acid to Acyl Chloride

The mechanism proceeds through a nucleophilic acyl substitution pathway. The carboxylic acid's oxygen atom attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of the key chlorosulfite intermediate. A subsequent attack by the released chloride ion on the carbonyl carbon results in the formation of the acyl chloride and the collapse of the intermediate into the stable gaseous products SO₂ and HCl.[7][9]

G cluster_0 Step 1: Formation of Chlorosulfite Intermediate cluster_1 Step 2: Nucleophilic Acyl Substitution RCOOH Carboxylic Acid (R-COOH) SOCl2 Thionyl Chloride (SOCl₂) Intermediate Chlorosulfite Intermediate RCOOH->Intermediate Nucleophilic Attack SOCl2->Intermediate HCl_byproduct1 HCl_byproduct1 Intermediate->HCl_byproduct1 Elimination Chloride Chloride Ion (Cl⁻) Tetrahedral Tetrahedral Intermediate Intermediate->Tetrahedral HCl_ HCl_ byproduct1 HCl Chloride->Tetrahedral Attack on Carbonyl RCOCl Acyl Chloride (R-COCl) Tetrahedral->RCOCl Collapse Leaving_Group SO₂ + Cl⁻ Tetrahedral->Leaving_Group Elimination

Caption: Mechanism of Acyl Chloride formation using Thionyl Chloride.

Comprehensive Synthesis Workflow

The target compound is typically prepared via a multi-step synthesis starting from readily available materials like 3-methyl-1-phenyl-5-pyrazolone.

Caption: Overall synthetic pathway to the target acyl chloride.

Experimental Protocol: Synthesis from Carboxylic Acid

This protocol describes the conversion of 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid to the title compound.

Self-Validating System: The success of this reaction is validated by the cessation of gas evolution (HCl, SO₂) and confirmed by spectroscopic analysis of the product. The protocol must be performed in a fume hood due to the toxic and corrosive nature of the reagents and byproducts.

  • Preparation : In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution), add 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (1.0 eq).

  • Reagent Addition : Under anhydrous conditions, add an excess of thionyl chloride (SOCl₂) (approx. 5-10 eq), which also serves as the solvent.[6] A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[10]

  • Reaction : Heat the mixture to reflux (approximately 76 °C) and maintain for 2-4 hours.[6] The reaction progress can be monitored by the evolution of gases. The reaction is complete when gas evolution ceases.

  • Workup : Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (vacuum distillation). This step is critical and must be done carefully.

  • Purification : The resulting crude solid is often of high purity. If necessary, it can be recrystallized from a non-protic solvent like hexane or dichloromethane to yield the final product, 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride.

Part 3: Applications in Drug Discovery and Development

The pyrazole core is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. Pyrazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[1][11] The title compound, as a reactive acyl chloride, is an invaluable starting material for synthesizing libraries of novel pyrazole derivatives for high-throughput screening.

Core Reactivity: Nucleophilic Acyl Substitution

The primary utility of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride lies in its reaction with nucleophiles to form a variety of carboxylic acid derivatives. Its reaction with amines to form amides is particularly important in drug discovery, as the amide bond is a key structural feature in many pharmaceuticals.

G cluster_input Reactants cluster_output Products AcylChloride 5-Methyl-1-Phenyl-1H- Pyrazole-4-Carbonyl Chloride Product Substituted Pyrazole Derivative (Amide, Ester, etc.) AcylChloride->Product Nucleophile Nucleophile (Nu-H) e.g., R-NH₂, R-OH Nucleophile->Product Nucleophilic Acyl Substitution HCl HCl

Caption: General reaction scheme for library synthesis.

Case Study: Development of Anticancer Agents

Research has shown that certain 5-methyl-1H-pyrazole derivatives act as potent androgen receptor (AR) antagonists, a key target in the treatment of prostate cancer.[2] The synthesis of these antagonists often involves creating an amide linkage between the pyrazole core and another molecular fragment. 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride is the ideal starting material for this coupling reaction, enabling the rapid generation of diverse candidates for biological evaluation.

Experimental Protocol: Amide Synthesis

This protocol provides a general method for coupling the title compound with a primary or secondary amine.

Trustworthiness through Stoichiometry and Control: This protocol incorporates a non-nucleophilic base to neutralize the HCl byproduct, preventing side reactions and ensuring the reaction proceeds to completion. The use of an anhydrous solvent is critical to prevent hydrolysis of the starting acyl chloride.

  • Preparation : Dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition : Cool the solution to 0 °C in an ice bath. Slowly add a solution of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride (1.05 eq) in the same anhydrous solvent. The slow addition helps to control the exothermicity of the reaction.

  • Reaction : Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup : Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer.

  • Purification : Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the pure amide.

Part 4: Safety, Handling, and Storage

Chemical integrity and laboratory safety are paramount. As an acyl chloride, this compound presents specific hazards that demand rigorous handling procedures.

Hazard Profile:

  • Corrosive : Causes severe skin burns and eye damage.[3]

  • Water Reactive : Reacts violently with water, alcohols, and other protic solvents to release corrosive hydrogen chloride gas.[12]

  • Inhalation Hazard : Harmful if inhaled, may cause respiratory irritation.[13]

Mandatory Safety and Handling Protocols
  • Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.

  • Ventilation : All manipulations must be performed in a certified chemical fume hood to avoid inhalation of vapors.[13]

  • Inert Atmosphere : Handle and store the compound under an inert atmosphere (nitrogen or argon) to prevent degradation from atmospheric moisture.[12]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and oxidizing agents.[12][14]

Conclusion

5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride is more than just a chemical; it is a key that unlocks vast synthetic possibilities. Its robust pyrazole core and reactive acyl chloride handle provide a reliable platform for the construction of complex molecules with significant potential in pharmacology and materials science. By understanding its properties, synthesis, reactivity, and handling requirements, researchers can confidently and safely leverage this versatile building block to drive innovation in drug discovery and beyond.

References

  • MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]

  • PubMed. (2018). Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

  • Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. Retrieved from [Link]

  • YouTube. (2023). Reaction of Carboxylic acid with Thionyl chloride. Retrieved from [Link]

  • Carlo Erba Reagents. (n.d.). 5 - Safety Data Sheet. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). CN117304112A - Synthesis method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-Methyl-1-Phenyl-1H-Pyrazole-4-Sulfonyl Chloride. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals Foreword The pyrazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatile biological activities and presence in numerous app...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatile biological activities and presence in numerous approved pharmaceuticals.[1] Among the vast array of pyrazole-based building blocks, 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride stands out as a pivotal intermediate for the synthesis of a diverse range of bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, insights into its reactivity, and a discussion of its applications in drug discovery and development. Our aim is to equip researchers and scientists with the critical knowledge required to effectively utilize this versatile reagent in their synthetic endeavors.

Core Chemical and Physical Properties

5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride, identified by its CAS number 205113-77-5, is a white to off-white crystalline solid.[2] A thorough understanding of its fundamental properties is essential for its proper handling, storage, and application in chemical synthesis.

PropertyValueSource
CAS Number 205113-77-5[3]
Molecular Formula C₁₁H₉ClN₂O[4]
Molecular Weight 220.66 g/mol [4][5]
Melting Point 149.00°C - 151.00°C[5]
Appearance White to off-white crystalline solid[2]

Molecular Structure:

The structure of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride is characterized by a central pyrazole ring, substituted at the 1-position with a phenyl group, at the 5-position with a methyl group, and at the 4-position with a reactive carbonyl chloride moiety.

Caption: Molecular structure of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride.

Synthesis Protocol

The synthesis of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride is typically achieved through a two-step process starting from the corresponding aldehyde. The first step involves the oxidation of 5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde to its carboxylic acid, followed by the conversion of the carboxylic acid to the desired carbonyl chloride.

Step 1: Synthesis of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxylic Acid

The oxidation of the aldehyde precursor is a critical step. While various oxidizing agents can be employed, a common and effective method utilizes potassium permanganate.

Experimental Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in a suitable solvent such as aqueous acetone or pyridine.

  • Oxidation: Slowly add a solution of potassium permanganate (KMnO₄) (approximately 2 equivalents) in water to the stirred solution of the aldehyde. The addition should be done portion-wise to control the exothermic reaction.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is completely consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature and quench the excess potassium permanganate with a suitable reducing agent, such as sodium bisulfite, until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) is formed.

  • Isolation: Filter the mixture to remove the manganese dioxide. Acidify the filtrate with a dilute acid (e.g., 10% HCl) to precipitate the carboxylic acid.

  • Purification: Collect the precipitated 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride

The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis, with thionyl chloride (SOCl₂) being a widely used and efficient reagent.[6][7][8]

Experimental Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux and stir for a period of 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).

  • Removal of Excess Reagent: After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • Isolation: The resulting crude 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride is often obtained as a solid and can be used in the next step without further purification. If necessary, it can be purified by recrystallization from a non-protic solvent like hexane or by vacuum distillation, although the latter may be challenging due to its reactivity.

cluster_0 Step 1: Oxidation cluster_1 Step 2: Chlorination Aldehyde 5-Methyl-1-phenyl-1H- pyrazole-4-carbaldehyde Carboxylic Acid 5-Methyl-1-phenyl-1H- pyrazole-4-carboxylic acid Aldehyde->Carboxylic Acid KMnO4 Carbonyl Chloride 5-Methyl-1-phenyl-1H- pyrazole-4-carbonyl chloride Carboxylic Acid->Carbonyl Chloride SOCl2, cat. DMF

Caption: Two-step synthesis of the target compound.

Reactivity Profile

The primary utility of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride lies in its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic and readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.

Reaction with Amines to Form Amides

The reaction with primary or secondary amines is a straightforward and high-yielding method to produce the corresponding pyrazole-4-carboxamides. These amides are of significant interest in medicinal chemistry due to their potential to form hydrogen bonds with biological targets.[9]

General Protocol for Amide Synthesis:

  • Dissolution: Dissolve the amine (1 equivalent) and a non-nucleophilic base, such as triethylamine or pyridine (1.1-1.5 equivalents), in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) in a round-bottom flask under an inert atmosphere.

  • Addition of Carbonyl Chloride: Cool the solution in an ice bath and slowly add a solution of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride (1 equivalent) in the same solvent.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The resulting crude amide can be purified by column chromatography or recrystallization.

Reaction with Alcohols to Form Esters

Similarly, the reaction with alcohols in the presence of a base yields the corresponding pyrazole-4-carboxylates. These esters can serve as important intermediates or as final products with specific biological activities.

General Protocol for Ester Synthesis:

  • Reaction Setup: In a round-bottom flask, dissolve the alcohol (1 equivalent) and a base like triethylamine or pyridine (1.1-1.5 equivalents) in an anhydrous aprotic solvent.

  • Addition of Carbonyl Chloride: Cool the mixture and add 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride (1 equivalent) dropwise.

  • Reaction and Monitoring: Stir the reaction at room temperature and monitor its completion using TLC.

  • Work-up and Purification: The work-up and purification procedure is similar to that for the amide synthesis, involving aqueous washes, drying of the organic phase, and purification by chromatography or recrystallization.

Carbonyl Chloride 5-Methyl-1-phenyl-1H- pyrazole-4-carbonyl chloride Amide 5-Methyl-1-phenyl-1H-pyrazole- 4-carboxamide derivative Carbonyl Chloride->Amide Base Ester 5-Methyl-1-phenyl-1H-pyrazole- 4-carboxylate derivative Carbonyl Chloride->Ester Base Amine R1R2NH Amine->Amide Alcohol R3OH Alcohol->Ester

Sources

Foundational

An In-depth Technical Guide to 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Foreword: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry The pyrazole nucleus, a five-membered aromatic heterocycle containing two a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the design of a multitude of therapeutic agents.[1] Its metabolic stability and versatile biological activities have rendered it a "privileged scaffold" in medicinal chemistry.[1] Marketed drugs such as the anti-inflammatory celecoxib, the anticancer agent encorafenib, and the erectile dysfunction treatment sildenafil all feature a core pyrazole structure, underscoring its significance in modern drug design.[1] This guide focuses on a key derivative, 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride, a versatile building block for the synthesis of novel bioactive molecules.

Molecular Structure and Physicochemical Properties

5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride is a reactive acyl chloride derivative of a substituted pyrazole. The presence of the methyl group at the 5-position, the phenyl group at the 1-position of the pyrazole ring, and the carbonyl chloride at the 4-position bestows upon it a unique combination of steric and electronic properties that are instrumental in its synthetic applications.

Table 1: Physicochemical Properties of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride

PropertyValueSource
CAS Number 205113-77-5[1][2]
Molecular Formula C₁₁H₉ClN₂O[3][4]
Molecular Weight 220.66 g/mol [3][4]
IUPAC Name 5-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride[3]
Appearance (Not explicitly stated in search results, typically a solid)
Melting Point (Not explicitly stated in search results)
Boiling Point (Not explicitly stated in search results)
Solubility (Not explicitly stated in search results, likely soluble in aprotic organic solvents)

Molecular Structure Diagram:

Caption: Molecular structure of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride.

Synthesis and Mechanistic Insights

The primary route for the synthesis of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride involves the chlorination of its corresponding carboxylic acid precursor, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Thionyl chloride (SOCl₂) is a commonly employed reagent for this transformation.[5][6]

Synthesis of the Precursor: 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

The synthesis of the carboxylic acid precursor is a critical first step. A common method involves the cyclocondensation reaction of phenylhydrazine with an appropriate β-ketoester, such as ethyl 2-formylpropanoate, followed by hydrolysis of the resulting ester.

Reaction Scheme for Precursor Synthesis:

Synthesis cluster_reactants Reactants cluster_products Products phenylhydrazine Phenylhydrazine ester Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate phenylhydrazine->ester Cyclocondensation ketoester Ethyl 2-formylpropanoate ketoester->ester acid 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid ester->acid Hydrolysis

Caption: Synthetic pathway to the carboxylic acid precursor.

Conversion to the Carbonyl Chloride: A Detailed Protocol

The conversion of the carboxylic acid to the highly reactive carbonyl chloride is a pivotal step for subsequent derivatization.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (1.0 eq.) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq.). A small amount of N,N-dimethylformamide (DMF) can be added as a catalyst.

  • Reaction Conditions: The reaction mixture is heated to reflux under a nitrogen atmosphere. The progress of the reaction can be monitored by the cessation of HCl gas evolution (which can be tested by holding a piece of moist blue litmus paper at the outlet of the condenser) or by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, the excess thionyl chloride is removed by distillation under reduced pressure. The crude 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride is often obtained as a solid or oil and can be used in the next step without further purification, or it can be purified by recrystallization or distillation under high vacuum.

Causality Behind Experimental Choices:

  • Excess Thionyl Chloride: Using an excess of thionyl chloride serves as both the reagent and the solvent, driving the reaction to completion.

  • Inert Atmosphere: The reaction is carried out under a nitrogen atmosphere to prevent the hydrolysis of the highly moisture-sensitive thionyl chloride and the resulting acyl chloride product.

  • Catalytic DMF: DMF catalyzes the reaction by forming a Vilsmeier-Haack type intermediate with thionyl chloride, which is a more potent acylating agent.

Mechanism of Chlorination with Thionyl Chloride:

The reaction proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate then undergoes an intramolecular nucleophilic attack by the chloride ion, resulting in the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts.[5]

Chlorination_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products carboxylic_acid R-COOH chlorosulfite R-CO-O-S(O)Cl carboxylic_acid->chlorosulfite Nucleophilic attack thionyl_chloride SOCl₂ thionyl_chloride->chlorosulfite tetrahedral_intermediate [R-C(O⁻)(Cl)-O-S(O)Cl] chlorosulfite->tetrahedral_intermediate Intramolecular Cl⁻ attack acyl_chloride R-COCl tetrahedral_intermediate->acyl_chloride Collapse so2 SO₂ tetrahedral_intermediate->so2 hcl HCl tetrahedral_intermediate->hcl

Caption: Mechanism of carboxylic acid chlorination by thionyl chloride.

Characterization and Analytical Techniques

The identity and purity of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride are confirmed using a combination of spectroscopic techniques.

Table 2: Expected Spectral Data

TechniqueExpected Features
¹H NMR Signals corresponding to the methyl protons (singlet, ~2.5 ppm), the phenyl protons (multiplet, ~7.2-7.6 ppm), and the pyrazole proton (singlet, ~8.0 ppm).
¹³C NMR Resonances for the methyl carbon, the pyrazole ring carbons, the phenyl carbons, and the highly deshielded carbonyl carbon (~160-170 ppm).
IR Spectroscopy A strong absorption band in the region of 1750-1800 cm⁻¹ characteristic of the C=O stretch of an acyl chloride.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Reactivity and Applications in Drug Discovery

The high reactivity of the carbonyl chloride moiety makes 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride a valuable intermediate for the synthesis of a wide range of derivatives, particularly amides, esters, and ketones, through nucleophilic acyl substitution reactions.

Synthesis of Bioactive Amides

A primary application of this compound is in the synthesis of pyrazole-4-carboxamides, a class of compounds known for their diverse biological activities. For instance, reaction with various primary and secondary amines yields the corresponding amides. These amides have been investigated as potential anticancer, anti-inflammatory, and antimicrobial agents.[7]

General Reaction Scheme for Amide Synthesis:

Amide_Synthesis carbonyl_chloride 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride amide 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxamide Derivative carbonyl_chloride->amide amine R¹R²NH amine->amide Nucleophilic Acyl Substitution hcl HCl

Caption: General scheme for the synthesis of pyrazole-4-carboxamides.

Role in the Development of Kinase Inhibitors

The pyrazole scaffold is a common feature in many kinase inhibitors used in oncology. The ability to readily introduce diverse functionalities at the 4-position via the carbonyl chloride handle allows for the exploration of structure-activity relationships (SAR) in the development of potent and selective kinase inhibitors.

Safety and Handling

5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride, like other acyl chlorides, is a corrosive and moisture-sensitive compound that requires careful handling.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Moisture Sensitivity: The compound reacts with water and other protic solvents to release corrosive hydrogen chloride gas. All glassware and reagents must be thoroughly dried before use.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture and incompatible materials such as alcohols, amines, and strong bases.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local regulations for hazardous chemical waste.

Conclusion

5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride is a valuable and versatile building block in organic synthesis, particularly for the development of novel pharmaceuticals. Its straightforward synthesis from the corresponding carboxylic acid and the high reactivity of its acyl chloride functionality provide a convenient entry point to a wide array of pyrazole derivatives. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and drug discovery endeavors.

References

  • Matrix Fine Chemicals. 5-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBONYL CHLORIDE. Available from: [Link]

  • PubChem. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Available from: [Link]

  • Oakwood Chemical. 5-Methyl-1-phenylpyrazole-4-carbonyl chloride. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones. Available from: [Link]

  • ResearchGate. Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. Available from: [Link]

  • MDPI. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Available from: [Link]

  • National Center for Biotechnology Information. 3-Acetyl-5-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide. Available from: [Link]

  • ResearchGate. The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. Available from: [Link]

  • BMC Chemistry. Synthesis and antioxidant and anticancer activities of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols). Available from: [Link]

  • MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Available from: [Link]

  • National Center for Biotechnology Information. N-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-N'-(4-hydroxyphenyl)thiourea. Available from: [Link]

  • ChemSynthesis. Pyrazoles database - synthesis, physical properties. Available from: [Link]

  • Google Patents. Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
  • ResearchGate. Aromatic Chlorination with Thionyl Chloride. Applications in the Synthesis of Chlorinated Isoflavones. Available from: [Link]

  • Chemistry LibreTexts. Conversion of carboxylic acids to acid chlorides. Available from: [Link]

  • The Royal Society of Chemistry. Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Available from: [Link]

  • ResearchGate. The Synthesis and Reactions of Novel Pyrazole Derivatives by 4-phenylcarbonyl-5-phenyl-2,3-dihydro-2,3-furandione Reacted with Some Hydrazones. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride

This guide provides a comprehensive overview of a reliable and efficient synthesis pathway for 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride, a key intermediate in the development of various pharmaceutical and agroch...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a reliable and efficient synthesis pathway for 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride, a key intermediate in the development of various pharmaceutical and agrochemical agents. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step experimental protocol but also insights into the underlying chemical principles and strategic considerations for each stage of the synthesis.

Introduction

5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride is a versatile building block characterized by a substituted pyrazole core. The presence of the reactive carbonyl chloride group at the 4-position allows for a wide range of subsequent chemical transformations, making it an invaluable precursor for the synthesis of diverse molecular scaffolds with potential biological activity. The strategic selection of a synthesis pathway is paramount to ensure high yield, purity, and scalability. This guide outlines a robust three-step synthesis commencing with the well-established Knorr pyrazole synthesis, followed by hydrolysis and subsequent chlorination.

Strategic Overview of the Synthesis Pathway

The synthesis is logically divided into three key stages, each with its own set of critical parameters and considerations. The overall pathway is designed for efficiency and practicality in a laboratory setting.

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Step 1: Knorr Pyrazole Synthesis cluster_2 Step 2: Saponification cluster_3 Step 3: Chlorination A Phenylhydrazine C Ethyl 5-methyl-1-phenyl-1H- pyrazole-4-carboxylate A->C Condensation B Ethyl Acetoacetate B->C D 5-Methyl-1-phenyl-1H- pyrazole-4-carboxylic Acid C->D Hydrolysis E 5-Methyl-1-phenyl-1H- pyrazole-4-carbonyl Chloride D->E Thionyl Chloride

Caption: Overall synthetic workflow for 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride.

Part 1: Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate

The initial step involves the construction of the pyrazole ring system via the Knorr pyrazole synthesis, a classic and reliable method for the preparation of pyrazoles from β-ketoesters and hydrazines.[1][2][3]

Reaction Mechanism

The reaction proceeds through an initial condensation of phenylhydrazine with the keto group of ethyl acetoacetate to form a phenylhydrazone intermediate. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom of the hydrazine onto the ester carbonyl group, with subsequent elimination of ethanol to yield the pyrazolone. While the initial product of the Knorr synthesis is often a pyrazolone, under specific conditions and with certain starting materials, the pyrazole-4-carboxylate can be favored. A more direct and higher-yielding approach to the desired ester involves a Vilsmeier-Haack type formylation of the initially formed 1-phenyl-3-methyl-5-pyrazolone, followed by oxidation and esterification. However, for simplicity and reliance on a well-established named reaction, a direct synthesis of the pyrazole-4-carboxylate is often sought. One such method involves the reaction of a suitable precursor like ethyl 2-chloroacetoacetate with phenylhydrazine.

Experimental Protocol

Materials:

  • Ethyl 2-chloroacetoacetate

  • Phenylhydrazine

  • Ethanol (absolute)

  • Sodium acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-chloroacetoacetate (1 equivalent) and sodium acetate (1.1 equivalents) in absolute ethanol.

  • To this solution, add phenylhydrazine (1 equivalent) dropwise at room temperature with continuous stirring.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and then recrystallized from ethanol to afford pure ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.

Part 2: Hydrolysis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate

The second stage of the synthesis involves the saponification of the ethyl ester to the corresponding carboxylic acid. This is a standard ester hydrolysis reaction, typically carried out under basic conditions.

Reaction Mechanism

The hydrolysis proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (from NaOH or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the ethoxide ion as a leaving group. A final acid-base reaction between the carboxylic acid and the ethoxide, followed by acidification of the carboxylate salt during workup, yields the desired carboxylic acid.

Experimental Protocol

Materials:

  • Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate

  • Sodium hydroxide (or Potassium hydroxide)

  • Ethanol

  • Water

  • Hydrochloric acid (concentrated)

Procedure:

  • In a round-bottom flask, dissolve ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2-3 equivalents) in water to the flask.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid.

  • The precipitated 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is collected by filtration, washed thoroughly with cold water to remove any inorganic salts, and dried under vacuum.

Part 3: Synthesis of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride

The final step is the conversion of the carboxylic acid to the highly reactive acid chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its effectiveness and the formation of gaseous byproducts (SO₂ and HCl), which can be easily removed from the reaction mixture.[4]

Reaction Mechanism

The carboxylic acid initially acts as a nucleophile, attacking the sulfur atom of thionyl chloride. This is followed by the departure of a chloride ion and the formation of a protonated chlorosulfite intermediate. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon. The subsequent collapse of the tetrahedral intermediate leads to the formation of the acid chloride, sulfur dioxide, and hydrogen chloride.[5] The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction by forming a Vilsmeier reagent, which is a more potent acylating agent.

Chlorination_Mechanism cluster_0 Reactants cluster_1 Intermediate Formation cluster_2 Nucleophilic Attack cluster_3 Products Carboxylic_Acid R-COOH Intermediate [R-CO-O-SOCl] Carboxylic_Acid->Intermediate Thionyl_Chloride SOCl₂ Thionyl_Chloride->Intermediate Tetrahedral_Intermediate [R-CO(Cl)-O-SOCl]⁻ Intermediate->Tetrahedral_Intermediate Cl⁻ attack Acid_Chloride R-COCl Tetrahedral_Intermediate->Acid_Chloride Collapse Byproducts SO₂ + HCl Tetrahedral_Intermediate->Byproducts

Caption: Simplified mechanism for the conversion of a carboxylic acid to an acid chloride using thionyl chloride.

Experimental Protocol

Materials:

  • 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF, catalytic amount)

  • Anhydrous toluene (or another inert solvent)

Procedure:

  • Caution! This reaction should be performed in a well-ventilated fume hood as it releases toxic gases (SO₂ and HCl).

  • To a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (1 equivalent).

  • Add an excess of thionyl chloride (2-3 equivalents), either neat or in an anhydrous inert solvent like toluene.

  • Add a catalytic amount of DMF (1-2 drops).

  • Heat the reaction mixture to reflux (approximately 70-80 °C) for 2-3 hours. The reaction can be monitored by the cessation of gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Excess thionyl chloride and the solvent can be removed by distillation under reduced pressure. It is crucial to use a trap containing a sodium hydroxide solution to neutralize the toxic vapors.

  • The resulting crude 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride is often used in the next step without further purification. If necessary, it can be purified by vacuum distillation, though care must be taken due to its reactive nature.

Data Summary

The following table summarizes the key reactants, products, and typical yields for each step of the synthesis.

StepReactantsProductTypical Yield
1Ethyl 2-chloroacetoacetate, Phenylhydrazine, Sodium acetateEthyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate70-80%
2Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, Sodium hydroxide5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid85-95%
35-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, Thionyl chloride, DMF (cat.)5-Methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride>90% (crude)

Conclusion

The described three-step synthesis pathway provides a reliable and well-documented route to 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride. By understanding the underlying mechanisms and adhering to the detailed experimental protocols, researchers can confidently produce this valuable intermediate for their synthetic endeavors. The self-validating nature of each protocol, coupled with the provided scientific rationale, ensures a high degree of reproducibility and success in the laboratory.

References

  • Knorr, L. Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft1883 , 16 (2), 2597–2599. [Link]

  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley-Blackwell, 2010. [Link]

  • Organic Syntheses. Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Org. Synth.2014 , 91, 221-232. [Link]

  • PrepChem. Synthesis of 5-chloro-1-methyl-4-pyrazole carboxylic acid. [Link]

  • Beilstein Journal of Organic Chemistry. An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones. Beilstein J. Org. Chem.2018 , 14, 1287–1293. [Link]

  • Journal of Chemical Sciences. Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. J. Chem. Sci.2021 , 133, 40. [Link]

  • PrepChem. Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]

  • Royal Society of Chemistry. A mild and efficient one-pot synthesis of amides from carboxylic acids using thionyl chloride in the presence of N,N-disubstituted amides. RSC Adv., 2014 , 4, 2845-2850. [Link]

  • ResearchGate. (PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. [Link]

  • ResearchGate. Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. [Link]

  • Semantic Scholar. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

  • Chemistry LibreTexts. Conversion of carboxylic acids to acid chlorides. [Link]

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Foundational

physical properties of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride

An In-Depth Technical Guide to the Physical Properties of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride Introduction 5-Methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride, a member of the influential pyrazole class of N-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride

Introduction

5-Methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride, a member of the influential pyrazole class of N-heterocycles, serves as a critical intermediate in the synthesis of a wide array of compounds with significant applications in the pharmaceutical and agrochemical industries.[1][2] The reactivity of the acyl chloride functional group makes it a versatile building block for creating more complex molecules, including amides and esters, which are frequently explored for their biological activities.[3] A thorough understanding of the physical properties of this compound is paramount for researchers and drug development professionals to ensure its proper handling, characterization, and effective utilization in synthetic pathways.

This guide provides a comprehensive overview of the known . Where experimental data is not publicly available, we present field-proven, step-by-step methodologies for their determination, grounded in established analytical principles. This approach is designed to equip researchers with the practical knowledge required to fully characterize this key synthetic intermediate.

Chemical Identity and Core Properties

A foundational aspect of working with any chemical compound is confirming its identity and basic molecular properties. For 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride, these are well-established.

PropertyValueSource
CAS Number 205113-77-5[4][5]
Molecular Formula C₁₁H₉ClN₂O[5]
Molecular Weight 220.66 g/mol [5]
Canonical SMILES CC1=C(C(=O)Cl)C=NN1C2=CC=CC=C2N/A
InChI Key Not Publicly AvailableN/A

Visualizing the Molecular Structure

A visual representation of the molecule is essential for understanding its chemical reactivity and steric considerations. The following diagram illustrates the structure of 5-Methyl-1-Phenyl-1H-pyrazole-4-Carbonyl Chloride.

Caption: 2D structure of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride.

Experimentally Determined Physical Properties

The following table summarizes the key physical properties. It is important to note that a complete, publicly available, and experimentally verified dataset for this specific compound is limited. Therefore, this section also outlines the standard methodologies for determining these properties.

PropertyValueExperimental Protocol for Determination
Appearance White to pale yellow solidVisual inspection at ambient temperature.
Melting Point Not availableSee Protocol 1 below.
Boiling Point Not availableSee Protocol 2 below.
Solubility Not availableSee Protocol 3 below.
Density Not availableSee Protocol 4 below.

Protocols for Physical Property Determination

The following protocols are standard, validated methods for determining the physical properties of a solid organic compound like 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride.

Protocol 1: Melting Point Determination

Causality: The melting point is a critical indicator of purity. A sharp melting range (typically <1°C) is characteristic of a pure crystalline solid. Impurities tend to depress and broaden the melting range.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Measurement:

    • Place the capillary tube in the apparatus.

    • Heat the sample rapidly to about 15-20°C below the expected melting point (if unknown, a preliminary rapid heating can estimate the range).

    • Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Protocol 2: Boiling Point Determination (Under Reduced Pressure)

Causality: Acyl chlorides are generally reactive and can decompose at high temperatures. Therefore, boiling point determination is typically performed under reduced pressure (vacuum) to lower the temperature required for boiling, thus preventing thermal degradation.

Methodology:

  • Apparatus: A small-scale distillation apparatus equipped with a vacuum pump, a manometer to measure pressure, and a cold trap is assembled.

  • Procedure:

    • A small sample is placed in the distillation flask with a boiling chip.

    • The system is evacuated to a stable, known pressure (e.g., 1 mmHg).

    • The sample is heated gently until it boils and the vapor condensation ring rises to the level of the thermometer bulb.

    • The temperature and pressure are recorded. This is the boiling point at that specific pressure.

Protocol 3: Solubility Assessment

Causality: Understanding solubility is crucial for selecting appropriate solvents for reactions, purification (recrystallization), and analysis (e.g., NMR spectroscopy). The "like dissolves like" principle generally applies.

Methodology:

  • Solvent Selection: A range of common laboratory solvents of varying polarities should be tested (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).

  • Procedure:

    • To approximately 1 ml of a solvent in a test tube, add a small, measured amount (e.g., 10 mg) of the compound.

    • Stir or vortex the mixture at ambient temperature.

    • Observe if the solid dissolves completely.

    • If it dissolves, the compound is soluble. If not, the mixture can be gently warmed to assess temperature-dependent solubility.

    • Categorize solubility as soluble, partially soluble, or insoluble for each solvent.

Protocol 4: Density Determination (for Solids)

Causality: Density is an intrinsic property that can be useful for material characterization.

Methodology (Gas Pycnometry):

  • Principle: Gas pycnometry determines the volume of a solid by measuring the pressure change of a known quantity of an inert gas (usually helium) in a calibrated chamber with and without the sample.

  • Procedure:

    • A known mass of the solid sample is placed in the sample chamber.

    • The chamber is sealed and filled with helium to a specific pressure.

    • The gas is then expanded into a second, calibrated reference chamber, and the resulting pressure is measured.

    • The volume of the solid is calculated based on the pressure difference, and the density is determined by dividing the mass by the calculated volume.

Spectroscopic Characterization Workflow

Spectroscopic analysis is essential for confirming the chemical structure and purity of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride. The following workflow outlines the standard suite of analyses.

G cluster_0 Spectroscopic Analysis Workflow A Sample Preparation (Dissolve in appropriate deuterated solvent, e.g., CDCl3) B ¹H NMR Spectroscopy (Proton environment confirmation) A->B C ¹³C NMR Spectroscopy (Carbon skeleton confirmation) A->C D FT-IR Spectroscopy (Functional group identification, e.g., C=O of acyl chloride) A->D E Mass Spectrometry (e.g., GC-MS or LC-MS) (Molecular weight and fragmentation pattern confirmation) A->E F Data Interpretation & Structural Confirmation B->F C->F D->F E->F

Caption: Standard workflow for spectroscopic characterization.

Expected Spectroscopic Data

While specific spectra for this compound are not widely published, based on its structure and data from analogous compounds, the following key signals can be anticipated:[6][7][8][9]

  • ¹H NMR:

    • A singlet for the methyl protons (CH₃).

    • Multiplets in the aromatic region corresponding to the protons on the phenyl ring.

    • A singlet for the pyrazole ring proton.

  • ¹³C NMR:

    • A signal for the methyl carbon.

    • Signals for the carbons of the pyrazole and phenyl rings.

    • A downfield signal for the carbonyl carbon of the acyl chloride.

  • FT-IR:

    • A strong absorption band in the region of 1750-1800 cm⁻¹ characteristic of the C=O stretch of an acyl chloride.

    • Bands corresponding to C-H stretches and C=C/C=N stretches of the aromatic and pyrazole rings.

  • Mass Spectrometry:

    • A molecular ion peak corresponding to the molecular weight (220.66 g/mol ), showing the characteristic isotopic pattern for a compound containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Safety and Handling

As an acyl chloride, 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride is expected to be reactive and requires careful handling.

  • Reactivity: Reacts with water and other nucleophiles (e.g., alcohols, amines).[3][10] Reactions with water will produce hydrochloric acid, making it a corrosive substance.

  • Handling Precautions:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid contact with skin and eyes.[11]

    • Keep away from moisture.

Conclusion

References

  • PubChem. (n.d.). Pyrazole-1-carbonyl chloride. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • 1-Phenyl-3-methyl-5-pyrazolone SAFETY DATA SHEET. (n.d.). Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2007, August). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. Retrieved January 21, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2003, April). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. Retrieved January 21, 2026, from [Link]

  • Semantic Scholar. (2012, April 1). Synthesis, Characteristics and Physico-chemical Study of Some Dichloro Pyrazoles. Retrieved January 21, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved January 21, 2026, from [Link]

  • Oakwood Chemical. (n.d.). 5-Methyl-1-phenylpyrazole-4-carbonyl chloride. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 1-Methyl-5-phenyl-1H-pyrazole-4-carbonyl chloride. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • National Institutes of Health. (n.d.). N-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]. Retrieved January 21, 2026, from [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved January 21, 2026, from [Link]

  • MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2016, June 16). (PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved January 21, 2026, from [Link]

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Exploratory

5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride IUPAC name and synonyms

An In-depth Technical Guide to 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride This guide provides a comprehensive technical overview of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride, a key heterocyclic building bl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride

This guide provides a comprehensive technical overview of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, a validated synthesis protocol, and its critical applications, grounding all claims in authoritative scientific context.

Core Identification and Nomenclature

5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride is a substituted pyrazole derivative featuring a reactive acyl chloride moiety. This structure makes it a highly valuable intermediate for synthesizing a wide array of more complex molecules.

  • IUPAC Name: 5-Methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride

  • CAS Number: 205113-77-5[1][2]

  • Common Synonyms: While the IUPAC name is standard, it may be listed in catalogs with minor variations in spacing or hyphenation. No widely adopted trivial names are in use.

Caption: Chemical structure of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride.

Physicochemical Properties

The physical and chemical properties of a compound are critical for planning reactions, purification, and storage. The data below has been consolidated from supplier technical sheets.

PropertyValueSource
Molecular Formula C₁₁H₉ClN₂O[2]
Molecular Weight 220.66 g/mol [2]
Appearance Solid powder (typically off-white to yellow)
CAS Number 205113-77-5[1][2]

Synthesis Protocol and Mechanistic Insight

The target compound is most efficiently prepared from its corresponding carboxylic acid, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis.

Expert Rationale for Reagent Selection:

Thionyl chloride (SOCl₂) is the reagent of choice for this protocol. Its primary advantage is that the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. This simplifies the purification process immensely, as they can be easily removed from the reaction mixture under reduced pressure or with a nitrogen stream, driving the reaction to completion via Le Châtelier's principle. While oxalyl chloride is also effective, it is often more expensive and requires a catalyst like DMF, which can sometimes lead to side reactions.[3][4]

SynthesisWorkflow cluster_0 Synthesis of Precursor cluster_1 Final Chlorination Step Start Ethyl Acetoacetate + Phenylhydrazine Pyrazolone 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one Start->Pyrazolone Cyclocondensation CarboxylicAcid 5-Methyl-1-phenyl-1H- pyrazole-4-carboxylic acid Pyrazolone->CarboxylicAcid Vilsmeier-Haack Formylation followed by Oxidation AcylChloride 5-Methyl-1-Phenyl-1H-Pyrazole- 4-Carbonyl Chloride (Target) CarboxylicAcid->AcylChloride SOCl₂ / Reflux

Caption: Overall synthetic workflow from basic precursors to the target acyl chloride.

Step-by-Step Laboratory Protocol: Chlorination

This protocol describes the conversion of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid to the target acyl chloride.

  • Reaction Setup:

    • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (1.0 eq).

    • Place the flask under an inert atmosphere (e.g., nitrogen or argon). The condenser outlet should be connected to a gas trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize the HCl and SO₂ gases produced.

    • Add anhydrous toluene or dichloromethane (approx. 10 mL per gram of carboxylic acid) as the solvent.

    • Expert Insight: The use of an anhydrous solvent and inert atmosphere is critical to prevent the hydrolysis of both the thionyl chloride reagent and the acyl chloride product back to the starting carboxylic acid.[5]

  • Reagent Addition:

    • Slowly add thionyl chloride (SOCl₂, ~2.0 eq) to the stirred suspension at room temperature using a syringe. A slight exotherm may be observed.

    • Expert Insight: Using a slight excess of thionyl chloride ensures the complete conversion of the carboxylic acid. The reaction can often be run neat (using thionyl chloride as the solvent), but co-distillation with a high-boiling solvent like toluene is more effective for removing all traces of it later.

  • Reaction and Monitoring:

    • Heat the reaction mixture to reflux (for toluene, ~110 °C) and maintain for 2-4 hours.

    • The reaction progress can be monitored by taking a small aliquot, carefully quenching it with methanol to form the methyl ester, and analyzing by Thin Layer Chromatography (TLC) or LC-MS to check for the disappearance of the starting material.

  • Workup and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation).

    • Trustworthiness Check: To ensure all thionyl chloride is removed, add more anhydrous toluene and repeat the evaporation step two more times. This azeotropic removal is a self-validating step to achieve a pure product free of a highly reactive reagent.

    • The resulting crude solid or oil is typically of sufficient purity for subsequent reactions. If necessary, it can be purified by recrystallization from a non-protic solvent like hexanes or by short-path distillation under high vacuum.

Applications in Research and Drug Development

The utility of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride stems from two core chemical features: the pharmacological relevance of the pyrazole scaffold and the synthetic versatility of the acyl chloride group.

The Pyrazole Scaffold: A Privileged Structure

The pyrazole ring is a five-membered heterocycle considered a "privileged structure" in medicinal chemistry.[6] It can act as a bioisostere for other aromatic rings like benzene, but with improved physicochemical properties such as lower lipophilicity and better water solubility.[6] Many FDA-approved drugs incorporate this core, highlighting its broad biological activity.[6]

  • Anti-inflammatory Agents: The pyrazole ring is a cornerstone of several non-steroidal anti-inflammatory drugs (NSAIDs), including COX-2 inhibitors.[7]

  • Kinase Inhibitors: The nitrogen atoms in the pyrazole ring are excellent hydrogen bond donors and acceptors, facilitating strong binding interactions within the ATP-binding pockets of various kinases, a key target class in oncology.

  • PDE5 Inhibitors: In drugs like sildenafil, the pyrazole ring forms crucial π–π stacking interactions with amino acid residues in the target enzyme's active site.[6]

The Acyl Chloride: A Gateway to Chemical Diversity

The acyl chloride is a highly reactive functional group that readily undergoes nucleophilic acyl substitution. This makes the title compound an ideal starting material for creating libraries of derivative compounds for high-throughput screening in drug discovery programs.[4]

ApplicationLogic cluster_nucleophiles Nucleophilic Reagents cluster_products Derivative Library Intermediate 5-Methyl-1-Phenyl-1H-Pyrazole- 4-Carbonyl Chloride Amide Amides Intermediate->Amide Acylation Ester Esters Intermediate->Ester Acylation Thioester Thioesters Intermediate->Thioester Acylation Amine Amines (R-NH₂) Amine->Amide Alcohol Alcohols (R-OH) Alcohol->Ester Thiol Thiols (R-SH) Thiol->Thioester Screening Drug Discovery Screening (e.g., HTS) Amide->Screening Ester->Screening Thioester->Screening

Caption: Logical workflow for utilizing the title compound in drug discovery.

By reacting 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride with various amines, alcohols, or thiols, researchers can rapidly generate diverse libraries of amides, esters, and thioesters, respectively. These new molecules can then be screened for biological activity against a wide range of therapeutic targets.[4]

Safety and Handling

As a reactive acyl chloride, this compound requires careful handling in a well-ventilated fume hood.

  • Hazards: It is corrosive and reacts violently with water and other protic solvents (e.g., alcohols, amines). Upon hydrolysis, it releases corrosive hydrogen chloride (HCl) gas.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place away from moisture.[1]

References

  • 5-Methyl-1-Phenyl-1H-Pyrazole-4-Sulfonyl Chloride. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Hu, L., et al. (2008). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. ResearchGate. Retrieved from [Link]

  • Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. (2014). ResearchGate. Retrieved from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry. Retrieved from [Link]

  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • 1-Methyl-5-phenyl-1H-pyrazole-4-carbonyl chloride. (n.d.). PubChem. Retrieved from [Link]

  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. (2017). The Royal Society of Chemistry. Retrieved from [Link]

  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). (2016). MDPI. Retrieved from [Link]

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Foundational

reactivity of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride

An In-depth Technical Guide to the Reactivity of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride For Researchers, Scientists, and Drug Development Professionals 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride is a pi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride is a pivotal heterocyclic building block in the synthesis of a diverse array of biologically active molecules. Its strategic importance lies in the electrophilic nature of the carbonyl chloride moiety, which allows for facile derivatization and the introduction of the pyrazole scaffold into larger, more complex structures. This guide provides a comprehensive overview of the synthesis, reactivity, and experimental considerations for this versatile reagent. We will delve into the mechanistic underpinnings of its reactions with various nucleophiles, offering field-proven insights and detailed protocols to empower researchers in drug discovery and development.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, and antitubercular properties[1][2]. The ability to readily modify the pyrazole core is therefore of paramount importance. 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride serves as a highly reactive intermediate, enabling the covalent linkage of the pyrazole moiety to other molecules through the formation of stable amide, ester, and other carbonyl-derived linkages. Understanding its reactivity is key to unlocking its full potential in the synthesis of novel therapeutic agents.

Synthesis and Physicochemical Properties

The journey to 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride typically begins with the cyclocondensation of a 1,3-dicarbonyl compound with phenylhydrazine to form the pyrazole core[3]. The subsequent introduction of the carbonyl chloride functionality at the 4-position is a critical step that imparts the desired reactivity.

Synthetic Pathway

The synthesis of the title compound is a multi-step process that begins with readily available starting materials. A common route involves the Vilsmeier-Haack reaction on 3-methyl-1-phenyl-5-pyrazolone to introduce a formyl group, which is then oxidized to a carboxylic acid. The final step is the conversion of the carboxylic acid to the highly reactive carbonyl chloride.

Synthesis_of_5_Methyl_1_Phenyl_1H_Pyrazole_4_Carbonyl_Chloride start 3-Methyl-1-phenyl-5-pyrazolone vilsmeier Vilsmeier-Haack Reaction (POCl3, DMF) start->vilsmeier Step 1 aldehyde 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde vilsmeier->aldehyde Intermediate oxidation Oxidation (e.g., KMnO4) aldehyde->oxidation Step 2 acid 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid oxidation->acid Intermediate chlorination Chlorination (SOCl2 or (COCl)2) acid->chlorination Step 3 product 5-Methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride chlorination->product Final Product Nucleophilic_Acyl_Substitution cluster_0 General Mechanism Reagents 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride + Nucleophile (Nu-H) Intermediate Tetrahedral Intermediate Reagents->Intermediate Nucleophilic Attack Products Acylated Product + HCl Intermediate->Products Elimination of Cl-

Caption: General mechanism of nucleophilic acyl substitution.

Reaction with Amines: Amide Bond Formation

The reaction of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride with primary or secondary amines is a robust and high-yielding method for the synthesis of pyrazole-4-carboxamides. These amides are of significant interest in drug discovery due to their potential to form key hydrogen bonding interactions with biological targets.

Causality Behind Experimental Choices:

  • Solvent: Aprotic solvents such as chloroform, dichloromethane (DCM), or tetrahydrofuran (THF) are typically used to prevent reaction with the solvent.

  • Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the amine nucleophile and render it unreactive.

  • Temperature: The reaction is often carried out at room temperature, although gentle heating may be required for less reactive amines.

Experimental Protocol: Synthesis of a Pyrazole-4-Carboxamide

  • Dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, dissolve 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride (1.1 eq.) in anhydrous DCM.

  • Add the carbonyl chloride solution dropwise to the amine solution at 0 °C with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide. [4]

Reaction with Alcohols: Esterification

The formation of pyrazole-4-carboxylates is readily achieved through the reaction of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride with alcohols. Similar to amide bond formation, a base is required to scavenge the HCl byproduct.

Experimental Protocol: Synthesis of a Pyrazole-4-Carboxylate

  • To a solution of the alcohol (1.0 eq.) and pyridine (1.5 eq.) in anhydrous THF, add a solution of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride (1.2 eq.) in anhydrous THF dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the product by flash chromatography.

Hydrolysis: Formation of the Carboxylic Acid

5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride is sensitive to moisture and will readily hydrolyze to the corresponding carboxylic acid. This reaction is generally considered a decomposition pathway but can be utilized if the carboxylic acid is the desired product.

Trustworthiness of Protocols: The provided protocols are based on established and widely practiced methodologies for acylation reactions. The inclusion of an inert atmosphere, anhydrous solvents, and a non-nucleophilic base are critical for ensuring high yields and minimizing side reactions. The workup procedures are standard for isolating and purifying neutral organic compounds.

Applications in Drug Development: A Scaffold for Innovation

The derivatives of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride are valuable intermediates in the synthesis of a wide range of pharmacologically active compounds. The pyrazole moiety can act as a bioisostere for other aromatic systems and can be tailored to interact with specific enzyme active sites or receptors. The ability to easily generate libraries of amide and ester derivatives makes this reagent a powerful tool in lead optimization campaigns.

Safety and Handling

As with all acyl chlorides, 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride is a corrosive and moisture-sensitive compound. It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [5][6]

  • Inhalation: May cause respiratory irritation.

  • Skin Contact: Causes skin irritation and potential burns.

  • Eye Contact: Causes serious eye irritation and potential damage.

  • Ingestion: Harmful if swallowed.

Store the compound in a tightly sealed container under an inert atmosphere in a cool, dry place away from moisture and incompatible materials such as strong oxidizing agents. [5]

Conclusion

5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride is a highly versatile and reactive building block that holds significant promise for the synthesis of novel compounds in the field of drug discovery. Its predictable reactivity, governed by the principles of nucleophilic acyl substitution, allows for the controlled introduction of the biologically relevant pyrazole scaffold. By understanding the nuances of its handling and reaction conditions, researchers can effectively leverage this reagent to accelerate their synthetic programs and explore new chemical space.

References

  • Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. ResearchGate. [Link]

  • Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. ResearchGate. [Link]

  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry. [Link]

  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI. [Link]

  • The Synthesis and Reactions of Novel Pyrazole Derivatives by 4-phenylcarbonyl-5-phenyl-2,3-dihydro-2,3-furandione Reacted with Some Hydrazones. ResearchGate. [Link]

  • The synthesis of 1-phenyl-3-methyl-4-acyl-pyrazolones-5. SciSpace. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: sheets built from C—H⋯O and C—H⋯π(arene) hydrogen bonds. ResearchGate. [Link]

  • Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). NIH. [Link]

  • 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. MDPI. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

  • The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. eScholarship.org. [Link]

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Exploratory

5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride solubility data

An In-depth Technical Guide to the Solubility of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride This guide provides a comprehensive analysis of the solubility characteristics of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbony...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride

This guide provides a comprehensive analysis of the solubility characteristics of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride, a key intermediate in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data points to explain the underlying chemical principles governing its solubility. We will explore its behavior in various solvent systems, provide actionable protocols for experimental determination, and discuss the critical factors that influence its dissolution and stability.

Compound Overview and Physicochemical Properties

5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride (CAS No. 205113-77-5) is a bifunctional molecule featuring a stable pyrazole-phenyl heterocyclic core and a highly reactive acyl chloride group.[1][2] This structure makes it a valuable building block for introducing the 5-methyl-1-phenylpyrazole moiety into larger molecules, a common scaffold in the development of pharmaceuticals and agrochemicals.[3]

Understanding its solubility begins with its fundamental properties, which dictate its interaction with different solvents.

PropertyValueSource
Molecular Formula C₁₁H₉ClN₂O[4]
Molecular Weight 220.66 g/mol [4]
Appearance White to light yellow crystalline powder or solid[5][6]
Melting Point Approximately 143-148 °C[6][7]

The molecule's structure, combining aromatic and heterocyclic rings, suggests a significant non-polar character. However, the presence of nitrogen and oxygen atoms, along with the highly polar and reactive carbonyl chloride group, introduces complexity to its solubility profile.

The Duality of Solubility: Dissolution vs. Reaction

The core principle governing solubility is "like dissolves like," where substances with similar polarities tend to be miscible.[8][9] For 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride, this principle must be considered alongside the high reactivity of the acyl chloride functional group.

Solubility in Aprotic Solvents

The compound's relatively non-polar backbone, consisting of a phenyl group and a substituted pyrazole ring, dictates its favorable solubility in a range of common aprotic organic solvents. These solvents can effectively solvate the molecule without inducing chemical decomposition.

Reactivity in Protic Solvents

A critical distinction must be made for protic solvents like water, alcohols, and primary/secondary amines. Acyl chlorides do not simply dissolve in these media; they undergo a vigorous, often violent, nucleophilic acyl substitution reaction.[10][11] The presence of a labile hydrogen on an electronegative atom (like the hydrogen in water's H-O-H) leads to the substitution of the chloride, forming the corresponding carboxylic acid and hydrogen chloride (HCl) gas.[12]

Therefore, it is chemically inaccurate to speak of an aqueous "solution" of this compound. Instead, it is a reactive decomposition. This reactivity is a cornerstone of its utility in synthesis but necessitates careful handling and solvent selection.

Compound 5-Methyl-1-Phenyl-1H- Pyrazole-4-Carbonyl Chloride Protic Protic Solvents (Water, Alcohols) Compound->Protic Introduction leads to Aprotic Aprotic Solvents (DCM, THF, Toluene) Compound->Aprotic Introduction leads to Reaction Vigorous Reaction (Decomposition) Protic->Reaction Results in Dissolution True Dissolution (Solvation) Aprotic->Dissolution Results in

Caption: Interaction of the compound with protic vs. aprotic solvents.

Predicted Solubility Profile

While precise quantitative data (e.g., in g/100 mL) is not widely published for this specific reagent, an expert-informed solubility profile can be constructed based on its chemical class and structure.

Solvent ClassExample SolventsPredicted SolubilityRationale / Remarks
Polar Aprotic Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Acetone, Ethyl AcetateHigh These solvents effectively solvate the molecule without a reactive proton source. DCM and Chloroform are often used as reaction solvents for this class of compound.
Non-Polar Aprotic Toluene, Hexane, Diethyl EtherModerate to Good The aromatic and alkyl groups of the compound allow for favorable interactions. Solubility may be lower in highly aliphatic solvents like hexane compared to aromatic ones like toluene.
Highly Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High While soluble, caution is advised. Trace water in these hygroscopic solvents can cause slow degradation. DMF can participate in Vilsmeier-Haack type side reactions under certain conditions.
Polar Protic Water, Methanol, EthanolReactive Does not dissolve. Reacts violently with water and readily with alcohols to form the corresponding carboxylic acid or ester, respectively, along with HCl.[10][11][12]

Experimental Protocol: Gravimetric Solubility Determination (Shake-Flask Method)

To obtain quantitative solubility data in a non-reactive solvent, the isothermal shake-flask method is a reliable and self-validating standard. The following protocol outlines the procedure for determining the solubility in a solvent like Dichloromethane (DCM) at a controlled temperature.

Causality Behind Choices:

  • Inert Atmosphere (Nitrogen/Argon): Essential to prevent the ingress of atmospheric moisture, which would react with the acyl chloride and artificially inflate the measured solubility of the parent compound by converting it to the more polar carboxylic acid.

  • 24-Hour Equilibration: Ensures that the system reaches a true thermodynamic equilibrium between the dissolved and undissolved solute.

  • Temperature Control: Solubility is temperature-dependent; maintaining a constant temperature is crucial for reproducible results.

Safety Precautions
  • Work in a Fume Hood: 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride is corrosive and reacts with moisture to release acrid HCl gas.[10]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Handling: Use glass or PTFE-lined spatulas. Avoid contact with skin and eyes.

Materials and Reagents
  • 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride (high purity)

  • Anhydrous Dichloromethane (DCM)

  • Scintillation vials or flasks with PTFE-lined caps

  • Orbital shaker with temperature control

  • Syringes and 0.22 µm PTFE syringe filters

  • Pre-weighed glass vials for evaporation

  • Analytical balance (readable to 0.1 mg)

  • Nitrogen or Argon gas supply

Step-by-Step Methodology
  • Preparation: Place an excess amount of the compound (e.g., ~100 mg) into a clean, dry scintillation vial. The key is to ensure solid remains after equilibration.

  • Solvent Addition: Add a precise volume of anhydrous DCM (e.g., 5.0 mL) to the vial.

  • Inerting: Briefly flush the headspace of the vial with nitrogen or argon gas before immediately sealing it with the PTFE-lined cap.

  • Equilibration: Place the vial in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C). Agitate at a moderate speed for 24 hours.

  • Settling: After 24 hours, remove the vial and allow it to stand undisturbed for at least 2 hours in the same temperature-controlled environment to allow undissolved solids to settle.

  • Sampling: Carefully draw a known volume of the supernatant (e.g., 1.0 mL) into a syringe, ensuring no solid particles are disturbed.

  • Filtration: Attach a 0.22 µm PTFE syringe filter and dispense the clear, saturated solution into a pre-weighed, dry glass vial. The filter removes any suspended microcrystals.

  • Evaporation: Place the vial in the fume hood and allow the DCM to evaporate completely. A gentle stream of nitrogen can accelerate this process. Avoid heating to prevent decomposition.

  • Quantification: Once the vial is at constant weight, re-weigh it on the analytical balance. The mass difference is the amount of solute dissolved in the sampled volume.

  • Calculation: Calculate the solubility using the formula: Solubility (mg/mL) = (Mass of residue in mg) / (Volume of supernatant sampled in mL)

start_node Start: Add Excess Solute & Anhydrous Solvent to Vial A Flush with N2/Ar & Seal start_node->A process_node_style process_node_style decision_node_style decision_node_style io_node_style io_node_style end_node End: Calculate Solubility (mg/mL) B Equilibrate 24h (Shaker @ Const. Temp) A->B C Settle for 2h B->C D Filter Supernatant (0.22 µm PTFE) C->D E Evaporate Solvent from Known Volume D->E F Weigh Residue E->F F->end_node

Caption: Workflow for the Shake-Flask solubility determination method.

Conclusion: A Profile of Reactive Solubility

The solubility of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride is best described as a profile of high solubility in common aprotic organic solvents and high reactivity in protic media. This dual nature is fundamental to its application in organic synthesis, where it can be readily dissolved in an inert solvent before being reacted with a protic nucleophile. For researchers and development professionals, recognizing that interaction with water or alcohols is a chemical transformation, not a physical dissolution, is paramount for successful and safe experimentation. The protocols and principles outlined in this guide provide a framework for accurately quantifying its solubility and leveraging its properties effectively.

References

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  • Video: Determining the Solubility Rules of Ionic Compounds . JoVE. (2015-06-15). Available at: [Link]

  • an introduction to acyl chlorides (acid chlorides) . Chemguide. Available at: [Link]

  • AS/A-Level Chemistry - Acyl Chloride . Tuttee Academy. (2021-07-19). Available at: [Link]

  • Properties of Acyl Halides . Chemistry LibreTexts. (2023-01-22). Available at: [Link]

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone . YouTube. (2025-02-11). Available at: [Link]

  • 5 - Safety Data Sheet . Carlo Erba Reagents. Available at: [Link]

  • Solubility Tests - Identification of Unknowns (Part 1) . YouTube. (2021-03-24). Available at: [Link]

  • Organic Solubility Lab Guide | PDF . Scribd. Available at: [Link]

  • Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide . ResearchGate. (2025-12-05). Available at: [Link]

  • Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde | Request PDF . ResearchGate. (2025-08-07). Available at: [Link]

  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl) . MDPI. Available at: [Link]

  • Solubility of organic compounds (video) . Khan Academy. Available at: [Link]

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  • Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity . Journal of Pharmaceutical Science and Bioscientific Research. (2012-12-13). Available at: [Link]

  • 1-Methyl-5-phenyl-1H-pyrazole-4-carbonyl chloride | C11H9ClN2O . PubChem. Available at: [Link]

  • 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride . Amerigo Scientific. Available at: [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates . PMC - NIH. Available at: [Link]

  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications . ResearchGate. (2025-04-29). Available at: [Link]

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Foundational

The Lynchpin of Pyrazole-Based Drug Discovery: A Technical Guide to the Synthesis and Application of Pyrazole-Based Acyl Chlorides

Foreword: The Pyrazole Scaffold's Enduring Legacy In the landscape of medicinal chemistry, few heterocyclic structures command the same level of respect and utility as the pyrazole nucleus.[1][2] First isolated in 1883,...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pyrazole Scaffold's Enduring Legacy

In the landscape of medicinal chemistry, few heterocyclic structures command the same level of respect and utility as the pyrazole nucleus.[1][2] First isolated in 1883, this five-membered aromatic ring, with its two adjacent nitrogen atoms, has proven to be a "privileged scaffold."[1] Its inherent metabolic stability and versatile chemical handles have made it a cornerstone in the design of a multitude of therapeutic agents.[1][2] Marketed drugs such as the anti-inflammatory Celecoxib and the anti-cancer agent Encorafenib feature a core pyrazole structure, underscoring its profound impact on modern medicine.[1][3]

At the heart of synthesizing diverse libraries of pyrazole-based drug candidates lies a critical, highly reactive intermediate: the pyrazole-based acyl chloride . This guide provides an in-depth exploration of the discovery, synthesis, and strategic application of these pivotal building blocks. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

The Genesis of a Reactive Intermediate: Synthesis of Pyrazole-Based Acyl Chlorides

The most direct and widely adopted pathway to pyrazole-based acyl chlorides is the conversion of their corresponding pyrazole carboxylic acids. This transformation is fundamental, as the resulting acyl chloride is a highly electrophilic species, primed for reaction with a vast array of nucleophiles to form amides, esters, and other derivatives.[4][5]

The selection of the chlorinating agent is the most critical decision in this process. While several reagents can effect this transformation, thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most prevalent in both laboratory and industrial settings.[5][6] The choice between them is not arbitrary and is dictated by factors such as substrate sensitivity, desired purity, and scale.

The Workhorse Reagent: Thionyl Chloride (SOCl₂)

Thionyl chloride is a cost-effective and powerful chlorinating agent, making it a frequent choice for large-scale synthesis.[7] The reaction proceeds by converting the carboxylic acid into a highly reactive chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion to yield the acyl chloride.[8] The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product isolation.[5][8]

Mechanism of Action: Thionyl Chloride The reaction begins with the nucleophilic oxygen of the carboxylic acid attacking the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and a proton, forming a reactive chlorosulfite intermediate. The liberated chloride ion then acts as a nucleophile, attacking the carbonyl carbon. The intermediate collapses, releasing the final acyl chloride, sulfur dioxide, and another chloride ion which combines with the liberated proton to form HCl.

Caption: Reaction mechanism for acyl chloride synthesis using thionyl chloride.

Field Insights & Causality:

  • Why use SOCl₂? Its low cost and the volatile nature of its byproducts make it ideal for robust, large-scale syntheses where reaction conditions can be more aggressive.

  • Trustworthiness of Protocol: The protocol's reliability is enhanced by the use of a solvent like toluene or dichloromethane under reflux conditions to drive the reaction to completion. The addition of a catalytic amount of N,N-dimethylformamide (DMF) is a common practice to accelerate the reaction.[8] However, it's crucial to note that residual thionyl chloride can be difficult to remove due to its relatively high boiling point, potentially leading to impurities in subsequent steps.[7]

The High-Fidelity Reagent: Oxalyl Chloride ((COCl)₂)

For syntheses involving sensitive or complex molecules, particularly in pharmaceutical research, oxalyl chloride is often the superior choice.[7][9] It is a milder and more selective reagent that functions effectively at or below room temperature.[7][9]

Mechanism of Action: Oxalyl Chloride The reaction is typically catalyzed by DMF.[4] DMF first reacts with oxalyl chloride to form the Vilsmeier reagent, a highly reactive iminium salt.[4] The carboxylic acid attacks this reagent, forming a mixed imino-anhydride intermediate. This activated intermediate is then attacked by a chloride ion, yielding the desired acyl chloride and regenerating the DMF catalyst. The gaseous byproducts are carbon dioxide (CO₂) and carbon monoxide (CO).[5]

Caption: Catalytic cycle for acyl chloride synthesis using oxalyl chloride and DMF.

Field Insights & Causality:

  • Why choose (COCl)₂? The mild reaction conditions (often room temperature or below) are crucial for substrates with sensitive functional groups that might not tolerate the heat and acidity associated with thionyl chloride.[7] The byproducts are entirely gaseous, simplifying workup and leading to higher purity products, a critical factor in drug development.[5]

  • Self-Validating System: The protocol is inherently clean. The lower boiling point of oxalyl chloride compared to thionyl chloride makes its removal under reduced pressure significantly easier and more complete, preventing contamination of the highly reactive acyl chloride product.[7] This is a prime example of a self-validating system where the choice of reagent directly enhances the purity and reliability of the outcome.

Comparative Analysis of Chlorinating Agents
FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Reactivity HighMilder, more selective[9]
Conditions Typically reflux/heat requiredRoom temperature or below[7]
Byproducts SO₂ (gas), HCl (gas)[5]CO (gas), CO₂ (gas), HCl (gas)[5]
Workup Simple, but reagent removal can be difficult[7]Very clean, easy removal of excess reagent[7]
Cost LowerHigher[9]
Best For Large-scale, robust synthesesSensitive substrates, high-purity applications[7]

Experimental Protocol: A Validated Synthesis of a Pyrazole-Based Acyl Chloride

This protocol details a representative synthesis of a pyrazole acyl chloride from its corresponding carboxylic acid using oxalyl chloride, a method valued for its reliability and product purity.

Objective: To synthesize 1,5-diphenyl-1H-pyrazole-3-carbonyl chloride from 1,5-diphenyl-1H-pyrazole-3-carboxylic acid.

Materials:

  • 1,5-diphenyl-1H-pyrazole-3-carboxylic acid (1.0 eq)

  • Oxalyl chloride ((COCl)₂) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic, ~1-2 drops)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel), magnetic stirrer, and rotary evaporator.

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add 1,5-diphenyl-1H-pyrazole-3-carboxylic acid to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvation: Add anhydrous DCM to the flask to create a suspension or solution (concentration typically 0.1-0.5 M).

  • Catalyst Addition: Add a catalytic amount of DMF (1-2 drops) to the stirring mixture.

  • Reagent Addition: Cool the flask to 0 °C using an ice bath. Slowly add oxalyl chloride dropwise to the reaction mixture over 10-15 minutes. Causality Note: Slow, cooled addition is critical to control the initial exothermic reaction and prevent potential side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting material is fully consumed (typically 1-3 hours). The reaction mixture should become a clear solution as the solid carboxylic acid is converted to the soluble acyl chloride.

  • Workup & Isolation: Once the reaction is complete, carefully concentrate the mixture in vacuo using a rotary evaporator. Self-Validation Note: The volatile nature of DCM, excess oxalyl chloride, and all byproducts ensures that this step effectively isolates the product without the need for aqueous workup, which would hydrolyze the acyl chloride.[7]

  • Final Product: The resulting crude solid or oil is the pyrazole acyl chloride, which is typically used immediately in the next step without further purification due to its high reactivity and moisture sensitivity.[10][11]

The Acyl Chloride as a Synthetic Hub: Applications in Drug Discovery

The true value of pyrazole-based acyl chlorides lies in their exceptional utility as synthetic intermediates.[8] Their high electrophilicity allows for efficient coupling with a wide range of nucleophiles, enabling the rapid generation of diverse compound libraries—a cornerstone of modern drug discovery.

Caption: Pyrazole acyl chloride as a central hub for synthetic diversification.

  • Amide Formation: The most significant application is the reaction with primary or secondary amines to form pyrazole-carboxamides.[10][12] This reaction is robust and high-yielding, forming the basis for countless bioactive molecules where the amide bond acts as a key structural element and hydrogen bond participant.

  • Esterification: Reaction with alcohols yields pyrazole esters.[13] This is often used to modulate properties like lipophilicity or to create prodrugs.

  • Friedel-Crafts Acylation: These acyl chlorides can be used in Friedel-Crafts reactions to acylate electron-rich aromatic or heteroaromatic rings, creating complex carbon-carbon bonds.

  • Ketone Synthesis: Reaction with organometallic reagents, such as organocuprates, allows for the synthesis of pyrazole ketones.

The discovery and refinement of synthetic routes to pyrazole-based acyl chlorides have been indispensable. They represent a critical nexus point, transforming simple carboxylic acids into highly versatile intermediates that unlock access to vast chemical space. Mastering their synthesis and handling is a fundamental skill for any scientist engaged in the pursuit of novel pyrazole-based therapeutics.

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Exploratory

The Enduring Scaffold: A Technical Guide to the Fundamental Chemistry of 1-Phenyl-1H-Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals The 1-phenyl-1H-pyrazole core is a privileged scaffold in medicinal chemistry, forming the backbone of a multitude of blockbuster drugs and promising clinic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1-phenyl-1H-pyrazole core is a privileged scaffold in medicinal chemistry, forming the backbone of a multitude of blockbuster drugs and promising clinical candidates. Its unique electronic properties, synthetic accessibility, and ability to engage in diverse biological interactions have cemented its importance in modern drug discovery. This in-depth guide provides a comprehensive overview of the fundamental chemistry of 1-phenyl-1H-pyrazole derivatives, from their synthesis and reactivity to their extensive applications in pharmacology.

The 1-Phenyl-1H-Pyrazole Core: A Privileged Heterocycle

The 1-phenyl-1H-pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, with a phenyl group attached to one of them. This seemingly simple structure is a hotbed of chemical diversity and biological activity. The presence of the pyrazole nucleus in various compounds leads to a wide array of applications in medicine, agriculture, and technology.[1] In the realm of medicine, these derivatives are recognized as inhibitors of protein glycation, and exhibit antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, and antiviral properties.[1]

The number of drugs incorporating a pyrazole nucleus has seen a significant surge in the last decade.[2] Notable examples include the anti-inflammatory drug Celecoxib, the anticancer agents Ibrutinib and Ruxolitinib, and the antiviral Lenacapavir for HIV treatment.[2] This underscores the therapeutic relevance of this versatile scaffold.

Synthesis of the 1-Phenyl-1H-Pyrazole Ring System

The construction of the 1-phenyl-1H-pyrazole core can be achieved through several reliable synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

The Knorr Pyrazole Synthesis: A Classic and Versatile Approach

The Knorr pyrazole synthesis is a cornerstone reaction in heterocyclic chemistry, providing a straightforward route to pyrazoles from a hydrazine (or its derivatives) and a 1,3-dicarbonyl compound in the presence of an acid catalyst.[3][4]

Mechanism: The reaction commences with an acid-catalyzed formation of an imine.[3][4] In the case of substituted hydrazines, the initial attack can occur at either carbonyl carbon, potentially leading to a mixture of regioisomers. Following the initial condensation, the second nitrogen atom of the hydrazine attacks the remaining carbonyl group, which is also protonated by the acid, to form a second imine linkage.[3] The resulting diimine intermediate then undergoes deprotonation to regenerate the acid catalyst and yield the final aromatic pyrazole product.[3][4]

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Hydrazine Phenylhydrazine Imine Imine Formation Hydrazine->Imine + H+ Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Imine Diimine Diimine Intermediate Imine->Diimine Intramolecular Attack Pyrazole 1-Phenyl-1H-pyrazole Diimine->Pyrazole - H2O, - H+

Knorr Pyrazole Synthesis Mechanism. A simplified workflow of the acid-catalyzed condensation of a hydrazine and a 1,3-dicarbonyl compound to form a pyrazole.

Experimental Protocol: Synthesis of a 1,3-Disubstituted Pyrazole via Knorr Synthesis [5]

  • Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add the corresponding hydrazine derivative (1.0-1.2 eq).

  • Acid Catalysis: Add a catalytic amount of a protic acid (e.g., HCl, H₂SO₄, or acetic acid).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter and wash with a cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Paal-Knorr Synthesis

While the Paal-Knorr synthesis is more commonly associated with the formation of pyrroles from 1,4-dicarbonyl compounds and amines, a similar principle can be applied to pyrazole synthesis using hydrazines and 1,3-dicarbonyls, often considered a variation of the Knorr synthesis.[6][7] The reaction mechanism involves the sequential attack of the amine (hydrazine) on the two carbonyl groups, followed by cyclization and dehydration to form the heterocyclic ring.[7]

Other Synthetic Routes

Beyond the classical methods, several other strategies have been developed for the synthesis of 1-phenyl-1H-pyrazoles:

  • From Hydrazones: Hydrazones, formed by the reaction of aldehydes or ketones with hydrazines, are versatile intermediates in pyrazole synthesis.[8] For instance, α,β-alkynic hydrazones can undergo electrophilic cyclization to yield substituted pyrazoles.[9]

  • Reaction with Dimethylaminomethylene Compounds: The reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with phenylhydrazine provides a high-yield route to esters of 5-substituted 1-phenyl-1H-pyrazole-4-carboxylic acids.[10]

Chemical Reactivity of the 1-Phenyl-1H-Pyrazole Ring

The reactivity of the 1-phenyl-1H-pyrazole ring is governed by the electronic nature of the pyrazole core and the influence of the N-phenyl substituent.

Electrophilic Substitution

Electrophilic substitution is a key reaction of the pyrazole ring. Due to the electron-withdrawing nature of the two adjacent nitrogen atoms, the electron density at positions 3 and 5 is reduced.[11] Consequently, electrophilic attack preferentially occurs at the 4-position , which is the most electron-rich carbon atom in the ring.[11]

Electrophilic_Substitution Pyrazole 1-Phenyl-1H-pyrazole Intermediate Sigma Complex (Wheland Intermediate) Pyrazole->Intermediate + E+ Electrophile Electrophile (E+) Electrophile->Intermediate Product 4-Substituted-1-phenyl- 1H-pyrazole Intermediate->Product - H+

Electrophilic Substitution on the Pyrazole Ring. The preferential attack of an electrophile at the C4 position of the 1-phenyl-1H-pyrazole ring.

Common electrophilic substitution reactions include:

  • Nitration: Reaction with a mixture of nitric acid and sulfuric acid.

  • Sulfonation: Treatment with fuming sulfuric acid.

  • Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid or in a polar solvent.

  • Friedel-Crafts Acylation/Alkylation: These reactions are generally less facile on the pyrazole ring itself due to the deactivating effect of the nitrogen atoms and potential complexation of the Lewis acid catalyst.

Free-Radical Phenylation

In contrast to electrophilic substitution, free-radical phenylation of 1-phenylpyrazole can occur on both the pyrazole and the phenyl rings.[12] Phenyl radicals, for instance, generated from benzoyl peroxide, have been shown to attack all positions of the phenyl ring, with a preference for the ortho positions, and the 3-position of the pyrazole ring.[12]

Applications in Drug Discovery and Development

The 1-phenyl-1H-pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.[13]

Therapeutic AreaExamples of Drug/Candidate ClassesMechanism of Action (where known)
Anti-inflammatory CelecoxibSelective COX-2 inhibitor
Anticancer Ibrutinib, Ruxolitinib, CrizotinibKinase inhibitors (BTK, JAK, ALK respectively)
Antiviral LenacapavirHIV capsid inhibitor
Anticoagulant ApixabanFactor Xa inhibitor
Antidepressant FezolamineSerotonin reuptake inhibitor
Antibacterial Various derivativesInhibition of bacterial growth
Antioxidant EdaravoneFree radical scavenger

Table 1: Pharmacological Applications of 1-Phenyl-1H-Pyrazole Derivatives.

Case Study: Celecoxib - A Selective COX-2 Inhibitor

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[14] Its synthesis provides a practical application of the Knorr pyrazole synthesis. The key step involves the reaction of 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione with 4-sulphonamidophenylhydrazine or its salt.[15][16]

Drug_Discovery_Workflow cluster_synthesis Synthesis cluster_screening Screening & Optimization cluster_development Development Scaffold 1-Phenyl-1H-pyrazole Scaffold Library Library of Derivatives Scaffold->Library Diversification HTS High-Throughput Screening Library->HTS SAR Structure-Activity Relationship (SAR) HTS->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug Approved Drug Clinical->Drug

General Workflow for Drug Discovery with 1-Phenyl-1H-Pyrazole Derivatives. A conceptual overview of the process from scaffold selection to an approved drug.

Structure-Activity Relationship (SAR) Studies

The versatility of the 1-phenyl-1H-pyrazole core allows for extensive structure-activity relationship (SAR) studies. By modifying the substituents on the phenyl ring and the pyrazole ring, medicinal chemists can fine-tune the pharmacological properties of the molecules to enhance potency, selectivity, and pharmacokinetic profiles.[17][18] For instance, the introduction of different functional groups can significantly impact the antioxidant and antiproliferative activities of pyrazole derivatives.[17]

Conclusion

The 1-phenyl-1H-pyrazole scaffold continues to be a highly valuable and versatile building block in the design and synthesis of new therapeutic agents. Its robust synthetic accessibility, coupled with its favorable physicochemical and pharmacological properties, ensures its enduring legacy in medicinal chemistry. A thorough understanding of its fundamental chemistry is paramount for researchers and scientists aiming to leverage this privileged scaffold for the development of the next generation of innovative medicines.

References

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  • Semantic Scholar. REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: III. FREE-RADICAL PHENYLATION OF 1-PHENYLPYRAZOLE. [Link]

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  • NIH. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. [Link]

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  • MDPI. Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. [Link]

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  • YouTube. PYRAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS). [Link]

  • PubMed Central. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of Amides using 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride

Introduction The pyrazole nucleus is a foundational scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] Derivatives of pyrazole have demonstrated a wide spectrum...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] Derivatives of pyrazole have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antitumor, antifungal, and anticonvulsant properties.[1] Among the versatile intermediates used to access this chemical space, 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride serves as a highly efficient acylating agent for the synthesis of a diverse library of pyrazole-4-carboxamides. These amides are not only valuable final products but also crucial intermediates in the development of complex therapeutic agents, such as potent enzyme inhibitors.[2]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of amides utilizing 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, discuss methods for product characterization, and outline the necessary safety precautions. The aim is to equip researchers with the knowledge to reliably and efficiently synthesize these valuable compounds.

Scientific Rationale and Reaction Mechanism

The synthesis of amides from 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride and a primary or secondary amine is a classic example of nucleophilic acyl substitution. This reaction, often performed under conditions analogous to the Schotten-Baumann reaction, leverages the high electrophilicity of the acyl chloride carbonyl carbon.[3]

Causality of Experimental Choices:

  • Acyl Chloride Reactivity: The carbonyl chloride moiety is an excellent leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack. This intrinsic reactivity allows the reaction to proceed under mild conditions, often at room temperature, preserving sensitive functional groups elsewhere in the reacting molecules.[4]

  • Solvent Selection: Aprotic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), or Chloroform are chosen to prevent solvolysis of the highly reactive acyl chloride. These solvents effectively dissolve the reactants without participating in the reaction.

  • Role of the Base: The reaction liberates one equivalent of hydrochloric acid (HCl). A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is essential to neutralize this acidic byproduct.[3] The neutralization prevents the protonation of the amine nucleophile, which would render it unreactive, thereby driving the reaction to completion.

The mechanism proceeds in two key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, the most stable leaving group. The proton on the nitrogen is subsequently removed by the base, yielding the neutral amide product and the hydrochloride salt of the base.

Caption: General mechanism for amide synthesis.

Preparation of Starting Material

While commercially available from some suppliers, 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride is often prepared in a two-step sequence from its corresponding carboxylic acid.

Step 1: Synthesis of 5-Methyl-1-Phenyl-1H-pyrazole-4-carboxylic acid The parent carboxylic acid can be synthesized via several established routes for pyrazole formation.[5][6] A common method involves the cyclocondensation reaction of ethyl 2-acetyl-3-oxobutanoate with phenylhydrazine, followed by saponification of the resulting ester.

Step 2: Conversion to the Acyl Chloride The carboxylic acid is converted to the more reactive acyl chloride using a standard chlorinating agent. Thionyl chloride (SOCl₂) is frequently used for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl).[1][7][8]

Protocol: Synthesis of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride

  • Materials: 5-Methyl-1-Phenyl-1H-pyrazole-4-carboxylic acid, Thionyl chloride (SOCl₂), catalytic amount of Dimethylformamide (DMF), and a dry, aprotic solvent like Toluene.

  • Procedure:

    • To a suspension of the carboxylic acid in toluene, add a catalytic drop of DMF.

    • Slowly add an excess (e.g., 2-3 equivalents) of thionyl chloride at room temperature.

    • Heat the mixture to reflux (typically 70-80 °C) for 2-4 hours, or until gas evolution ceases.

    • Allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride and solvent under reduced pressure.

    • The resulting crude acyl chloride is often used directly in the next step without further purification.

Safety Note: This procedure must be performed in a well-ventilated fume hood as it involves highly corrosive and toxic reagents (SOCl₂) and releases acidic gases.

Experimental Protocol: Amide Synthesis

This protocol provides a general method for the synthesis of pyrazole-4-carboxamides from primary and secondary amines.

Materials & Equipment
  • Reagents: 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride, desired primary or secondary amine, triethylamine (TEA) or Diisopropylethylamine (DIEA), and an anhydrous aprotic solvent (e.g., THF, DCM, Chloroform).

  • Work-up: 1M Hydrochloric acid (HCl), Saturated sodium bicarbonate (NaHCO₃) solution, Brine (saturated NaCl solution), and an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice bath, condenser (if refluxing), separatory funnel, and a rotary evaporator.

Step-by-Step Methodology
  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the amine (1.0 eq.) and triethylamine (1.2-1.5 eq.) in the chosen anhydrous solvent.

  • Cooling: Cool the stirring solution to 0 °C using an ice bath. This helps to control the initial exothermic reaction.

  • Acyl Chloride Addition: Dissolve 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride (1.1 eq.) in the same anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 5-16 hours.[1] For less reactive amines, heating the mixture to reflux may be required.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up & Extraction:

    • Upon completion, quench the reaction by adding water or 1M HCl.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent like DCM or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or by silica gel column chromatography.[7]

Experimental Workflow A 1. Dissolve Amine & Base in Anhydrous Solvent B 2. Cool Mixture to 0°C A->B C 3. Add Acyl Chloride Solution Dropwise B->C D 4. Stir at Room Temp (5-16h) / Reflux C->D E 5. Quench Reaction & Extract Product D->E F 6. Wash & Dry Organic Layer E->F G 7. Concentrate Solvent (Rotary Evaporator) F->G H 8. Purify Product (Recrystallization / Chromatography) G->H

Caption: Workflow for pyrazole-4-carboxamide synthesis.

Data Analysis and Characterization

Structural confirmation of the synthesized amides is achieved through standard spectroscopic techniques.

Technique Characteristic Signature Typical Range / Observation Reference
FT-IR N-H Stretch (Amide)3450–3220 cm⁻¹ (broad)[1]
C=O Stretch (Amide)1710–1660 cm⁻¹ (strong)[7]
SO₂ Stretch (if sulfonamide)1397–1320 cm⁻¹ (asym) & 1167–1144 cm⁻¹ (sym)[1]
¹H NMR CONH Protonδ = 10.0–11.0 ppm (broad singlet)[1][7]
Phenyl Protonsδ = 7.2–7.8 ppm (multiplet)[7][9]
Pyrazole CH Protonδ ≈ 8.0 ppm (singlet)[9]
Pyrazole CH₃ Protonsδ ≈ 2.5 ppm (singlet)[7][9]
¹³C NMR Amide C =O Carbonδ = 159–163 ppm[1]
Aromatic Carbonsδ = 118–152 ppm[10]
Methyl Carbonδ ≈ 15 ppm[10]
Mass Spec. Molecular Ion Peak[M]⁺ or [M+H]⁺ corresponding to the calculated mass[7]

Note: The exact chemical shifts (δ) in NMR spectroscopy will vary depending on the specific amine used and the solvent.

Applications and Scope

The methodology described is robust and applicable to a wide range of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines. The resulting 5-methyl-1-phenyl-1H-pyrazole-4-carboxamides are valuable in drug discovery. For instance, derivatives bearing a sulfonamide moiety have been synthesized using this method and have shown potent inhibitory activity against carbonic anhydrase isoenzymes, highlighting their therapeutic potential.[1][11] The versatility of this reaction makes it a cornerstone for generating diverse chemical libraries for high-throughput screening and lead optimization campaigns.

Safety Precautions

  • Acyl Chloride: 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride is a corrosive and moisture-sensitive compound. It should be handled in an inert, dry atmosphere. Contact with skin and eyes should be avoided.

  • Solvents: Dichloromethane (DCM) and other halogenated solvents are potentially carcinogenic. Tetrahydrofuran (THF) can form explosive peroxides. Always use these solvents in a well-ventilated fume hood.

  • Bases: Triethylamine and pyridine are flammable, corrosive, and have strong odors. Handle with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when performing these protocols.

References

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.
  • Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide.
  • (PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.
  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investig
  • Amide Synthesis. Fisher Scientific.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. PubMed Central.
  • Application Notes and Protocols: 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide. Benchchem.
  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Publishing.
  • Synthesis of 5-chloro-1-methyl-4-pyrazole carboxylic acid. PrepChem.com.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Recent developments in aminopyrazole chemistry.

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Application

Application Notes and Protocols: 5-Methyl-1-Phenyl-1H-pyrazole-4-carbonyl Chloride in Medicinal Chemistry

Introduction: The Privileged Pyrazole Scaffold and the Versatility of a Key Building Block In the landscape of modern medicinal chemistry, the pyrazole ring system has emerged as a "privileged scaffold".[1][2] This desig...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrazole Scaffold and the Versatility of a Key Building Block

In the landscape of modern medicinal chemistry, the pyrazole ring system has emerged as a "privileged scaffold".[1][2] This designation is reserved for molecular frameworks that are capable of binding to a variety of biological targets, thereby serving as a foundational structure for the development of a diverse range of therapeutic agents. The synthetic accessibility, drug-like properties, and the ability of the pyrazole moiety to act as a versatile bioisosteric replacement have cemented its importance in drug discovery.[1] Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[2][3]

At the heart of this chemical diversity lies 5-Methyl-1-Phenyl-1H-pyrazole-4-carbonyl chloride, a highly reactive and versatile building block. Its utility stems from the presence of a reactive acyl chloride group, which readily undergoes nucleophilic acyl substitution with a wide array of nucleophiles, most notably amines and alcohols, to furnish a diverse library of amide and ester derivatives. This straightforward derivatization allows for the systematic exploration of the chemical space around the pyrazole core, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of potential drug candidates.

This guide provides a comprehensive overview of the applications of 5-Methyl-1-Phenyl-1H-pyrazole-4-carbonyl chloride in medicinal chemistry, with a focus on its use in the synthesis of kinase inhibitors. Detailed, field-proven protocols for its synthesis and subsequent derivatization are presented, along with insights into the rationale behind the experimental choices.

Core Applications in Medicinal Chemistry: Targeting the Kinome

The pyrazole scaffold is a key component in numerous protein kinase inhibitors.[1][4] Protein kinases, enzymes that regulate a vast number of cellular processes, are a major focus of drug discovery, particularly in oncology and immunology.[2] The pyrazole ring can form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket, mimicking the interaction of the adenine core of ATP.[5] This provides a strong anchor for the inhibitor, and modifications at other positions of the pyrazole ring allow for the exploration of other pockets within the active site to achieve high potency and selectivity.

Inhibition of p38 MAP Kinase and Cyclin-Dependent Kinases (CDKs)

Derivatives of 5-Methyl-1-Phenyl-1H-pyrazole-4-carbonyl chloride are particularly relevant in the development of inhibitors for p38 MAP kinase and Cyclin-Dependent Kinases (CDKs).

  • p38 MAP Kinase Inhibitors: The p38 MAP kinase signaling pathway is a key regulator of the production of pro-inflammatory cytokines.[6] Inhibitors of p38 have shown therapeutic potential in treating inflammatory diseases.[7] Pyrazole-based compounds have been successfully developed as potent p38 inhibitors.[7] The ability to readily synthesize a library of amides from 5-Methyl-1-Phenyl-1H-pyrazole-4-carbonyl chloride allows for the systematic exploration of structure-activity relationships (SAR) to optimize binding to the p38 active site.

  • CDK Inhibitors: CDKs are crucial for the regulation of the cell cycle, and their dysregulation is a hallmark of cancer.[8] Consequently, CDK inhibitors are a major class of anticancer agents. The pyrazole scaffold has been instrumental in the design of potent and selective CDK inhibitors.[8][9] By reacting 5-Methyl-1-Phenyl-1H-pyrazole-4-carbonyl chloride with various amines, researchers can generate novel compounds to target the ATP-binding site of specific CDKs, aiming to induce cell cycle arrest and apoptosis in cancer cells.[9]

Experimental Protocols

PART 1: Synthesis of 5-Methyl-1-Phenyl-1H-pyrazole-4-carbonyl Chloride

The synthesis of the title compound is a two-step process starting from the corresponding carboxylic acid.

Step 1: Synthesis of 5-Methyl-1-Phenyl-1H-pyrazole-4-carboxylic Acid

A common route to this carboxylic acid involves the cyclization of a suitable precursor.[10] While various methods exist, a representative procedure is outlined below.

Protocol 1: Synthesis of 5-Methyl-1-Phenyl-1H-pyrazole-4-carboxylic Acid

Parameter Value Rationale
Reactants Ethyl 2-cyano-3-oxobutanoate, PhenylhydrazineReadily available starting materials for pyrazole synthesis.
Solvent EthanolA common solvent for cyclization reactions, allowing for good solubility of reactants and facilitating the reaction.
Temperature RefluxProvides the necessary activation energy for the cyclization reaction to proceed at a reasonable rate.
Work-up Acidification and filtrationThe product precipitates upon acidification of the reaction mixture, allowing for easy isolation.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-cyano-3-oxobutanoate (1.0 eq) in ethanol.

  • Add phenylhydrazine (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add hydrochloric acid (1 M) to the mixture until the pH is acidic, resulting in the precipitation of the product.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry to afford 5-Methyl-1-Phenyl-1H-pyrazole-4-carboxylic acid.

Step 2: Conversion of Carboxylic Acid to Acyl Chloride

The carboxylic acid is converted to the more reactive acyl chloride using a chlorinating agent, typically thionyl chloride (SOCl₂).[11][12]

Diagram 1: Synthesis Workflow

G cluster_0 Step 1: Carboxylic Acid Synthesis cluster_1 Step 2: Acyl Chloride Formation Ethyl 2-cyano-3-oxobutanoate Ethyl 2-cyano-3-oxobutanoate Reaction1 Cyclization (Ethanol, Reflux) Ethyl 2-cyano-3-oxobutanoate->Reaction1 Phenylhydrazine Phenylhydrazine Phenylhydrazine->Reaction1 5-Methyl-1-Phenyl-1H-pyrazole-4-carboxylic acid 5-Methyl-1-Phenyl-1H-pyrazole-4-carboxylic acid Reaction1->5-Methyl-1-Phenyl-1H-pyrazole-4-carboxylic acid Reaction2 Chlorination (DCM, Reflux) 5-Methyl-1-Phenyl-1H-pyrazole-4-carboxylic acid->Reaction2 Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2)->Reaction2 5-Methyl-1-Phenyl-1H-pyrazole-4-carbonyl chloride 5-Methyl-1-Phenyl-1H-pyrazole-4-carbonyl chloride Reaction2->5-Methyl-1-Phenyl-1H-pyrazole-4-carbonyl chloride

Caption: Workflow for the synthesis of the target acyl chloride.

Protocol 2: Synthesis of 5-Methyl-1-Phenyl-1H-pyrazole-4-carbonyl Chloride

Parameter Value Rationale
Reactant 5-Methyl-1-Phenyl-1H-pyrazole-4-carboxylic acidThe precursor for the acyl chloride.
Reagent Thionyl chloride (SOCl₂)A common and effective reagent for converting carboxylic acids to acyl chlorides.[13][14] The byproducts (SO₂ and HCl) are gaseous and easily removed.
Solvent Dichloromethane (DCM) or TolueneAnhydrous, aprotic solvents that do not react with the acyl chloride.
Temperature RefluxEnsures the reaction goes to completion.
Work-up Removal of solvent and excess reagent under reduced pressureThe product is typically used in the next step without further purification.

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Methyl-1-Phenyl-1H-pyrazole-4-carboxylic acid (1.0 eq).

  • Add anhydrous dichloromethane (DCM) to suspend the carboxylic acid.

  • Slowly add thionyl chloride (SOCl₂, 1.5-2.0 eq) to the suspension at room temperature.

  • Heat the reaction mixture to reflux for 2-4 hours. The reaction mixture should become a clear solution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 5-Methyl-1-Phenyl-1H-pyrazole-4-carbonyl chloride, which can be used directly in the next step.

PART 2: Derivatization of 5-Methyl-1-Phenyl-1H-pyrazole-4-carbonyl Chloride

The high reactivity of the acyl chloride allows for the facile synthesis of a wide range of amides and esters.

Diagram 2: General Derivatization Reactions

G cluster_amide Amide Synthesis cluster_ester Ester Synthesis Acyl_Chloride 5-Methyl-1-Phenyl-1H- pyrazole-4-carbonyl chloride Amide_Reaction Amidation (Base, Aprotic Solvent) Acyl_Chloride->Amide_Reaction Ester_Reaction Esterification (Base, Aprotic Solvent) Acyl_Chloride->Ester_Reaction Amine R1R2NH (Amine) Amine->Amide_Reaction Amide_Product Pyrazole Amide Derivative Amide_Reaction->Amide_Product Alcohol R3OH (Alcohol) Alcohol->Ester_Reaction Ester_Product Pyrazole Ester Derivative Ester_Reaction->Ester_Product

Caption: General reaction pathways for amide and ester synthesis.

Protocol 3: General Procedure for Amide Synthesis

The reaction of acyl chlorides with amines is a robust method for amide bond formation.[15][16][17]

Parameter Value Rationale
Reactants 5-Methyl-1-Phenyl-1H-pyrazole-4-carbonyl chloride, Primary or Secondary AmineThe acyl chloride is the electrophile and the amine is the nucleophile.
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA)A non-nucleophilic base to neutralize the HCl byproduct, which would otherwise form an ammonium salt with the starting amine, rendering it non-nucleophilic.[18]
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)Anhydrous, aprotic solvents that are unreactive towards the reactants.[17]
Temperature 0 °C to room temperatureThe reaction is typically exothermic, so initial cooling is often employed for better control.
Work-up Aqueous wash and extraction, followed by purificationTo remove the base hydrochloride salt and any unreacted starting materials. Purification is typically achieved by recrystallization or column chromatography.

Procedure:

  • Dissolve the desired primary or secondary amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Prepare a solution of 5-Methyl-1-Phenyl-1H-pyrazole-4-carbonyl chloride (1.0 eq) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring by TLC.[19]

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography on silica gel.

Protocol 4: General Procedure for Ester Synthesis

The reaction of acyl chlorides with alcohols is an efficient method for ester synthesis.[20][21][22]

Parameter Value Rationale
Reactants 5-Methyl-1-Phenyl-1H-pyrazole-4-carbonyl chloride, Alcohol or PhenolThe acyl chloride is the electrophile and the alcohol/phenol is the nucleophile.
Base Pyridine or Triethylamine (TEA)To neutralize the HCl byproduct.[18] Pyridine can also act as a nucleophilic catalyst.
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)Anhydrous, aprotic solvents.
Temperature 0 °C to room temperatureTo control the initial exothermic reaction.
Work-up Aqueous wash and extraction, followed by purificationTo remove the base hydrochloride salt and unreacted materials.

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.0-1.2 eq) and a base such as pyridine or triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add a solution of 5-Methyl-1-Phenyl-1H-pyrazole-4-carbonyl chloride (1.0 eq) in anhydrous DCM dropwise to the stirred alcohol solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude ester by recrystallization or flash column chromatography.

Application Example: Targeting a Kinase Signaling Pathway

As discussed, pyrazole derivatives are potent kinase inhibitors. The following diagram illustrates a simplified representation of the p38 MAP kinase signaling pathway, a common target for pyrazole-based inhibitors.

Diagram 3: Simplified p38 MAP Kinase Signaling Pathway

G Stress_Signal Inflammatory Stimuli (e.g., Cytokines, Stress) MKK MAPK Kinase (MKK3/6) Stress_Signal->MKK activates p38 p38 MAP Kinase MKK->p38 phosphorylates (activates) Downstream_Targets Transcription Factors & Other Kinases p38->Downstream_Targets phosphorylates (activates) Inflammatory_Response Production of Inflammatory Cytokines (e.g., TNF-α, IL-1β) Downstream_Targets->Inflammatory_Response Inhibitor Pyrazole-based Inhibitor Inhibitor->p38 inhibits

Caption: Inhibition of the p38 MAP kinase pathway by a pyrazole derivative.

Conclusion

5-Methyl-1-Phenyl-1H-pyrazole-4-carbonyl chloride is a cornerstone building block in medicinal chemistry, offering a straightforward and efficient entry point to a vast chemical space of pyrazole derivatives. The protocols outlined in this guide provide a robust framework for the synthesis and derivatization of this versatile compound. The established importance of the pyrazole scaffold in targeting a multitude of disease-relevant proteins, particularly protein kinases, ensures that 5-Methyl-1-Phenyl-1H-pyrazole-4-carbonyl chloride will remain a valuable tool for researchers, scientists, and drug development professionals in their quest for novel therapeutics.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. (2002). PubMed. Retrieved January 20, 2026, from [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (2012). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. (2021). PubMed. Retrieved January 20, 2026, from [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). MDPI. Retrieved January 20, 2026, from [Link]

  • Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). (2020). YouTube. Retrieved January 20, 2026, from [Link]

  • preparation of esters. (n.d.). Chemguide. Retrieved January 20, 2026, from [Link]

  • Making Amides from Acyl Chlorides. (2023). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. (2002). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Acid Halides for Ester Synthesis. (2021). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. (n.d.). Liang Tong Lab at Columbia University. Retrieved January 20, 2026, from [Link]

  • Amine to Amide (via Acid Chloride). (n.d.). Common Conditions. Retrieved January 20, 2026, from [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). Eco-Vector Journals Portal. Retrieved January 20, 2026, from [Link]

  • Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (2020). Google Patents.
  • Carboxylic Acid to Acyl Chloride Mechanism. (2021). YouTube. Retrieved January 20, 2026, from [Link]

  • Ester synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Publishing. Retrieved January 20, 2026, from [Link]

  • Synthesizing an ester from an alcohol and acyl chloride - what solvent to use? (2013). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Conversion of Carboxylic Acids to Acid Chlorides. (2020). YouTube. Retrieved January 20, 2026, from [Link]

  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

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Method

Application Notes and Protocols for Acylation with 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride

Introduction: Unlocking Novel Chemistries with a Versatile Pyrazole Acylating Agent In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the pyrazole moiety stands out...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Novel Chemistries with a Versatile Pyrazole Acylating Agent

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the pyrazole moiety stands out as a privileged scaffold. Its unique electronic properties and conformational pre-organization capabilities have led to its incorporation into a multitude of biologically active compounds and functional materials. 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride emerges as a highly reactive and versatile building block, enabling the facile introduction of the 5-methyl-1-phenylpyrazole-4-carboxamide or carboxylate ester functionalities into a diverse range of molecules. This acyl chloride's reactivity is underscored by the electron-withdrawing nature of the pyrazole ring and the adjacent carbonyl group, rendering the carbonyl carbon highly susceptible to nucleophilic attack.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride in acylation reactions. We will delve into the mechanistic underpinnings of these transformations, offer detailed, field-proven protocols for the acylation of primary amines and alcohols, and provide insights into reaction optimization and product purification.

Scientific Foundation: The Nucleophilic Acyl Substitution Mechanism

The acylation of nucleophiles such as amines and alcohols with 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride proceeds through a well-established nucleophilic addition-elimination mechanism .[1] This two-step process is initiated by the attack of the nucleophile's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. This addition step leads to the formation of a transient tetrahedral intermediate. The subsequent elimination of the chloride leaving group and deprotonation of the nucleophilic atom results in the formation of the stable acylated product.

The overall transformation is typically exothermic and often proceeds rapidly, even at ambient temperatures. The use of a suitable base is crucial to neutralize the hydrogen chloride (HCl) byproduct, which can otherwise protonate the starting nucleophile, rendering it non-nucleophilic, or in the case of acid-sensitive substrates, lead to unwanted side reactions.[2]

Visualizing the Acylation of a Primary Amine

Caption: Nucleophilic addition-elimination mechanism for amine acylation.

Visualizing the Acylation of an Alcohol

Caption: Nucleophilic addition-elimination mechanism for alcohol acylation.

Experimental Protocols

Safety Precautions: 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride is a reactive acyl chloride and should be handled with care in a well-ventilated fume hood. It is corrosive and will react with moisture. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: N-Acylation of a Primary Amine (e.g., Benzylamine)

This protocol details the synthesis of N-Benzyl-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride220.661.01.0
Benzylamine107.151.11.1
Triethylamine (TEA)101.191.51.5
Anhydrous Dichloromethane (DCM)-10 mL-

Experimental Workflow:

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve benzylamine and TEA in anhydrous DCM under N2. B Cool the solution to 0 °C in an ice bath. A->B C Slowly add a solution of the acyl chloride in anhydrous DCM. B->C D Stir at 0 °C for 30 min, then warm to room temperature. C->D E Monitor reaction progress by TLC. D->E F Quench with water and separate the organic layer. E->F G Wash with 1M HCl, sat. NaHCO3, and brine. F->G H Dry over Na2SO4, filter, and concentrate. G->H I Purify by column chromatography or recrystallization. H->I

Caption: Workflow for the N-acylation of benzylamine.

Step-by-Step Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add benzylamine (1.1 mmol) and anhydrous dichloromethane (5 mL).

  • Add triethylamine (1.5 mmol) to the solution and cool the mixture to 0 °C in an ice bath with stirring.

  • In a separate dry flask, dissolve 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride (1.0 mmol) in anhydrous dichloromethane (5 mL).

  • Slowly add the acyl chloride solution dropwise to the stirred amine solution at 0 °C over 10-15 minutes.

  • After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.

  • Upon completion, quench the reaction by adding water (10 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl (10 mL), saturated aqueous NaHCO₃ solution (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water).[3][4]

Protocol 2: O-Acylation of a Primary Alcohol (e.g., Benzyl Alcohol)

This protocol details the synthesis of Benzyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. For less reactive alcohols, the addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[5][6][7][8]

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride220.661.01.0
Benzyl Alcohol108.141.21.2
Pyridine or Triethylamine (TEA)79.10/101.191.51.5
4-Dimethylaminopyridine (DMAP) (optional)122.170.10.1
Anhydrous Dichloromethane (DCM)-10 mL-

Experimental Workflow:

O_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve benzyl alcohol, base (and DMAP) in anhydrous DCM under N2. B Cool the solution to 0 °C in an ice bath. A->B C Slowly add a solution of the acyl chloride in anhydrous DCM. B->C D Stir at 0 °C for 30 min, then warm to room temperature. C->D E Monitor reaction progress by TLC. D->E F Quench with water and separate the organic layer. E->F G Wash with 1M HCl, sat. NaHCO3, and brine. F->G H Dry over Na2SO4, filter, and concentrate. G->H I Purify by column chromatography. H->I

Caption: Workflow for the O-acylation of benzyl alcohol.

Step-by-Step Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add benzyl alcohol (1.2 mmol), pyridine or triethylamine (1.5 mmol), and (optionally) DMAP (0.1 mmol) in anhydrous dichloromethane (5 mL).

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • In a separate dry flask, dissolve 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride (1.0 mmol) in anhydrous dichloromethane (5 mL).

  • Slowly add the acyl chloride solution dropwise to the stirred alcohol solution at 0 °C over 10-15 minutes.

  • After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-12 hours. The reaction may require gentle heating (reflux) for less reactive alcohols.

  • Monitor the reaction progress by TLC until the starting acyl chloride is consumed.

  • Upon completion, quench the reaction by adding water (10 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl (10 mL) to remove the base and DMAP, followed by saturated aqueous NaHCO₃ solution (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is typically purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.[9][10]

Trustworthiness: A Self-Validating System

The protocols outlined above are designed to be robust and reproducible. The progress of the acylation can be conveniently monitored by TLC, allowing for real-time assessment of the reaction's completion. The distinct polarities of the starting materials, the acylated product, and any potential byproducts facilitate straightforward purification by standard column chromatography or recrystallization. Characterization of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry will confirm the successful acylation and the purity of the isolated compound.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Kurteva, V. B., & Petrova, M. A. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, 233-239. The Royal Society of Chemistry. [Link]

  • Organic Syntheses. (n.d.). Preparation of 2-Arylindole-4-carboxylic Amide. Retrieved from [Link]

  • European Journal of Medicinal Chemistry. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. [Link]

  • ResearchGate. (2025). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. [Link]

  • Molecules. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. PubMed. [Link]

  • Google Patents. (n.d.). Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
  • Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. [Link]

  • National Center for Biotechnology Information. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole Synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of protocols for the acylation of phenol and benzyl alcohol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3,5-Disubstituted-1H-Pyrazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Multi-step organic synthesis, cytotoxicity, and molecular docking of new N-phenylpyrazolones incorporated with N-benzylthiazole or N-benzyl-4-thiazolone fragments. PubMed Central. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2014). Regioselective N-acylation of some nitrogenous heterocyclic compounds using potter's clay as a reusable catalyst under solvent-free conditions. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study. PubMed Central. [Link]

  • TSI Journals. (2008). Chemoselective acylation and benzoylation of alcohols, phenols and amines using copper oxide under solvent free condition. [Link]

  • Organic Chemistry Data. (n.d.). 4-Dimethylaminopyridine (DMAP). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Acetyl-5-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PubMed Central. [Link]

  • ScholarWorks @ UTRGV. (n.d.). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2009). N-Benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides as inhibitors of co-activator associated arginine methyltransferase 1 (CARM1). PubMed. [Link]

Sources

Application

applications of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride in agrochemical synthesis.

An in-depth guide for researchers, scientists, and drug development professionals on the Introduction: The Central Role of Pyrazole Scaffolds in Modern Agrochemicals The pyrazole ring system is a cornerstone in the devel...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the

Introduction: The Central Role of Pyrazole Scaffolds in Modern Agrochemicals

The pyrazole ring system is a cornerstone in the development of modern agrochemicals, particularly fungicides.[1][2][3] These nitrogen-containing five-membered heterocyclic compounds offer a versatile scaffold that can be functionalized to exhibit a wide range of biological activities.[2] Many commercially successful fungicides, such as Bixafen, Penthiopyrad, and the renowned strobilurin fungicide Pyraclostrobin, are built upon a pyrazole core.[3][4] Their mechanism of action often involves the inhibition of the mitochondrial respiratory chain, a vital energy-producing process in fungi.[5][6]

At the heart of synthesizing these potent agrochemicals lies a class of highly reactive intermediates known as pyrazole carbonyl chlorides. Specifically, 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride serves as a critical building block. Its structure combines the stable pyrazole ring with a highly reactive acid chloride group, making it an ideal precursor for creating the amide and ester linkages that characterize many pyrazole-based fungicides. This guide provides a detailed exploration of its synthesis and application, complete with protocols and mechanistic insights for laboratory use.

Chemical Properties and Reactivity

5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride is a derivative of pyrazole-4-carboxylic acid. The key to its utility is the carbonyl chloride (-COCl) functional group at the 4-position of the pyrazole ring.

  • Reactivity: The carbon atom in the carbonyl chloride group is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms. This makes it highly susceptible to nucleophilic attack.

  • Synthetic Utility: This reactivity is harnessed to form stable covalent bonds with a variety of nucleophiles. In agrochemical synthesis, the most common reaction is with amines (R-NH₂) to form pyrazole carboxamides or with alcohols (R-OH) to form pyrazole esters. This reaction is the foundation for creating a diverse library of potential fungicidal compounds.[4][7]

Caption: Structure of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride.

Application in the Synthesis of Pyrazole Carboxamide Fungicides

A primary application of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride is the synthesis of pyrazole carboxamide fungicides. These compounds function by inhibiting the succinate dehydrogenase (SDH) enzyme in fungi. The general synthesis involves a nucleophilic acyl substitution reaction where the carbonyl chloride is reacted with a specifically chosen substituted aniline or other amine-containing molecule.

The choice of the amine component is critical as it significantly influences the fungicidal spectrum and potency of the final product. This modular approach allows for the creation of a large number of derivatives for screening and optimization.

G start Start: Phenylhydrazine & Ethyl Acetoacetate step1 Step 1: Knorr Pyrazole Synthesis (Cyclocondensation) start->step1 intermediate1 Intermediate: 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one step1->intermediate1 step2 Step 2: Vilsmeier-Haack Reaction (POCl₃, DMF) intermediate1->step2 intermediate2 Intermediate: 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde step2->intermediate2 step3 Step 3: Oxidation (e.g., KMnO₄) intermediate2->step3 intermediate3 Intermediate: 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxylic Acid* step3->intermediate3 step4 Step 4: Chlorination (SOCl₂ or (COCl)₂) intermediate3->step4 note *Note: The starting material shown is for a related chloro-substituted pyrazole. The general pathway to the carbonyl chloride is illustrated. intermediate3->note target_intermediate Target Intermediate: 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride step4->target_intermediate step5 Step 5: Amide Coupling (Nucleophilic Acyl Substitution) target_intermediate->step5 reagent_amine Substituted Aniline (R-Ar-NH₂) reagent_amine->step5 final_product Final Product: Pyrazole Carboxamide Fungicide step5->final_product

Caption: General workflow for the synthesis of pyrazole carboxamide fungicides.

Experimental Protocols

The following protocols provide a step-by-step methodology for the synthesis of the title compound and its subsequent use. These are generalized procedures based on established chemical principles and should be adapted and optimized based on specific laboratory conditions and target molecules.

Protocol 1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol describes the initial cyclocondensation reaction to form the core pyrazole ring system.[8][9]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Ethanol (absolute)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Ice bath

Procedure:

  • To a round-bottom flask, add ethyl acetoacetate (1.0 eq) and absolute ethanol.

  • Begin stirring the solution at room temperature.

  • Add phenylhydrazine (1.0 eq) dropwise to the solution. Causality: Dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products.

  • After the addition is complete, attach the reflux condenser and heat the reaction mixture to reflux (approx. 80°C).

  • Maintain reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (as indicated by the consumption of starting materials), cool the mixture to room temperature and then place it in an ice bath to induce precipitation.

  • Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Validation: The product can be characterized by its melting point and spectroscopic methods (¹H-NMR, ¹³C-NMR) to confirm the structure. The expected yield is typically high (80-95%).[8]

Protocol 2: Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

This step utilizes the Vilsmeier-Haack reaction to introduce a formyl group and a chlorine atom, which are precursors to the final carbonyl chloride.[8][10]

Materials:

  • 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (from Protocol 1)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Three-neck flask equipped with a dropping funnel and condenser

  • Ice bath and heating mantle

Procedure:

  • In a three-neck flask under an inert atmosphere (e.g., nitrogen), cool DMF (3.0 eq) in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 2.5 eq) dropwise while maintaining the temperature below 5°C. This forms the Vilsmeier reagent. Causality: This reaction is highly exothermic; slow addition and cooling are essential for safety and to prevent reagent decomposition.

  • After stirring for 30 minutes, add the 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1.0 eq) portion-wise to the cold Vilsmeier reagent.

  • Once the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-3 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Causality: This step hydrolyzes the reaction intermediates and quenches the excess Vilsmeier reagent. This process is also highly exothermic and must be done cautiously.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.

Validation: The structure of the aldehyde can be confirmed by IR spectroscopy (strong C=O stretch around 1680 cm⁻¹) and NMR.

Protocol 3: Synthesis of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxylic Acid

This protocol describes the oxidation of the aldehyde to the corresponding carboxylic acid.

Materials:

  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (from Protocol 2)

  • Potassium permanganate (KMnO₄)

  • Acetone and Water

  • Sodium bisulfite

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve the pyrazole carbaldehyde (1.0 eq) in acetone in a round-bottom flask.

  • Prepare a solution of potassium permanganate (KMnO₄, approx. 1.5-2.0 eq) in water.

  • Slowly add the KMnO₄ solution to the aldehyde solution while stirring vigorously. Maintain the temperature below 30°C, using an ice bath if necessary.

  • Stir the mixture at room temperature until the purple color of the permanganate disappears, indicating the completion of the oxidation. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Filter the mixture to remove the MnO₂. To the filtrate, add a small amount of sodium bisulfite to quench any remaining KMnO₄.

  • Acidify the clear filtrate with concentrated HCl until a white precipitate forms (pH ~2-3).

  • Collect the carboxylic acid product by vacuum filtration, wash with cold water, and dry.

Validation: The formation of the carboxylic acid can be confirmed by the disappearance of the aldehyde proton signal and the appearance of a broad carboxylic acid proton signal in the ¹H-NMR spectrum.

Protocol 4: Preparation of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride

This is the final step to activate the carboxylic acid, making it ready for coupling reactions.[4][5]

Materials:

  • 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxylic Acid (from Protocol 3)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • A catalytic amount of DMF (if using oxalyl chloride)

  • Anhydrous toluene or dichloromethane (DCM)

  • Flask with reflux condenser and gas trap (to neutralize HCl gas)

Procedure:

  • Suspend the pyrazole carboxylic acid (1.0 eq) in anhydrous toluene or DCM in a flask under an inert atmosphere.

  • Add thionyl chloride (SOCl₂, ~2.0 eq) to the suspension. Causality: Thionyl chloride is an effective chlorinating agent. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases and are easily removed, which simplifies the workup.

  • Heat the mixture to reflux for 2-4 hours. The reaction is typically complete when the solid has dissolved and gas evolution has ceased.

  • Cool the reaction mixture to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride, is often a solid or oil and is typically used in the next step without further purification due to its moisture sensitivity.

Validation: The product is highly reactive. A small sample can be carefully reacted with methanol and analyzed by GC-MS to confirm the formation of the corresponding methyl ester.

Protocol 5: Synthesis of a N-Aryl Pyrazole Carboxamide Derivative

This protocol demonstrates the application of the synthesized carbonyl chloride in creating a target fungicide molecule.[7][11]

Materials:

  • 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride (from Protocol 4)

  • A substituted aniline (e.g., 2-chloroaniline) (1.0 eq)

  • A non-nucleophilic base (e.g., pyridine or triethylamine) (1.1 eq)

  • Anhydrous solvent (e.g., THF, DCM, or toluene)

  • Stirring apparatus

Procedure:

  • Dissolve the substituted aniline (1.0 eq) and the base (1.1 eq) in an anhydrous solvent in a flask under an inert atmosphere. Causality: The base is required to neutralize the HCl gas that is generated during the reaction, driving the reaction to completion.

  • Cool the solution in an ice bath.

  • Dissolve the crude 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride in a minimal amount of the same anhydrous solvent and add it dropwise to the aniline solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, or until TLC indicates the reaction is complete.

  • Quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to obtain the final pyrazole carboxamide.

Validation: The final product should be thoroughly characterized using ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and melting point analysis to confirm its identity and purity.

Data Summary

The following table provides representative data for the compounds in this synthetic pathway. Exact values may vary based on specific reagents and reaction conditions.

CompoundMolecular FormulaTypical YieldPhysical AppearanceKey Characterization Data (¹H-NMR, δ ppm)
3-Methyl-1-phenyl-1H-pyrazol-5(4H)-oneC₁₀H₁₀N₂O>85%Pale yellow solid2.18 (s, 3H, CH₃), 3.42 (s, 2H, CH₂), 7.17-7.84 (m, 5H, Ar-H)[9]
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehydeC₁₁H₉ClN₂O~80%White to off-white solid2.5 (s, 3H, CH₃), 7.5-7.6 (m, 5H, Ar-H), 10.0 (s, 1H, CHO) (Predicted)
5-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxylic AcidC₁₁H₁₀N₂O₂>90%White solid2.7 (s, 3H, CH₃), 7.4-7.6 (m, 5H, Ar-H), 12.5 (br s, 1H, COOH) (Predicted)
N-(2-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamideC₁₇H₁₄ClN₃O70-90%White solid2.6 (s, 3H, CH₃), 7.2-8.5 (m, 9H, Ar-H), 9.8 (br s, 1H, NH) (Predicted)

References

  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. PMC. [Link]

  • New potential fungicides pyrazole-based heterocycles derived from 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl isothiocyanate. Taylor & Francis Online. [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. MDPI. [Link]

  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. NIH. [Link]

  • Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. Springer. [Link]

  • A process for producing 5-fluoro-1,3-dialkyl-1H-pyrazole-4-carboxylic acid fluorides.
  • Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. ResearchGate. [Link]

  • PYRAZINE COMPOUNDS FOR THE CONTROL OF INVERTEBRATE PESTS. European Patent Office. [Link]

  • Pyraclostrobin (Ref: BAS 500F). AERU - University of Hertfordshire. [Link]

  • Synthesis technology of pyraclostrobin.
  • Pyrazole ring-containing pesticide.
  • Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. MDPI. [Link]

  • Substituted pyrazolecarboxylic benzamide type bisamide derivatives of one class Sulfide-containing Hindered, N-cyano group sulphur (sulfone) imine structure and its production and use.
  • Heterocyclic compounds.
  • Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. ResearchGate. [Link]

  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI. [Link]

  • Synthesis process of pyraclostrobin.
  • Process for preparing 5-fluoro-1-methyl-3-difluoromethyl-1h-pyrazole-4-carbaldehyde.
  • Pyrazole carboxanilide fungicides and use.
  • Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Scirp.org. [Link]

  • Pyraclostrobin. PubChem. [Link]

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Sources

Method

Application Notes and Protocols for the Synthesis of Novel Bioactive Molecules Utilizing 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride

Introduction: The Privileged Pyrazole Scaffold in Drug Discovery The pyrazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biological...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrazole Scaffold in Drug Discovery

The pyrazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including but not limited to, anti-inflammatory, analgesic, antimicrobial, antifungal, and anticancer properties.[3][4] Their remarkable versatility stems from the pyrazole core's ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding and hydrophobic interactions. This adaptability has made them a focal point in the design of targeted therapies, particularly in the realm of kinase inhibition.[2][5][6]

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2][5] The pyrazole scaffold has been successfully incorporated into the design of potent kinase inhibitors, targeting key players in cancer progression like BMPR2, p38 MAP kinase, and FGFRs.[5][6][7][8] 5-Methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride emerges as a highly valuable and reactive intermediate for the construction of diverse libraries of pyrazole-4-carboxamide derivatives, which are frequently investigated for their therapeutic potential.[3][4][9]

This comprehensive guide provides detailed protocols and application notes for the synthesis of novel bioactive molecules commencing from 5-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for the exploration of new chemical entities.

Core Synthetic Workflow: From Carboxylic Acid to Bioactive Amide

The primary synthetic route involves a two-step process: the conversion of the corresponding carboxylic acid to the highly reactive acyl chloride, followed by its amidation with a diverse range of primary or secondary amines. This late-stage diversification strategy allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

G cluster_0 Synthesis of the Reactive Intermediate cluster_1 Amide Library Synthesis (Late-Stage Diversification) cluster_2 Biological Evaluation Carboxylic_Acid 5-Methyl-1-phenyl-1H- pyrazole-4-carboxylic acid Acyl_Chloride 5-Methyl-1-phenyl-1H- pyrazole-4-carbonyl chloride Carboxylic_Acid->Acyl_Chloride Thionyl chloride or Oxalyl chloride Amine_Library Diverse Primary/Secondary Amines (R1R2NH) Bioactive_Amides Novel Pyrazole-4-carboxamide Derivatives Acyl_Chloride->Bioactive_Amides Base (e.g., Triethylamine) in an inert solvent Amine_Library->Bioactive_Amides Biological_Screening In vitro/In vivo Assays (e.g., Kinase Inhibition, Antimicrobial) Bioactive_Amides->Biological_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biological_Screening->SAR_Analysis

Figure 1: General workflow for the synthesis and evaluation of novel pyrazole-4-carboxamide derivatives.

Part 1: Synthesis of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride

The synthesis of the acyl chloride is a critical step that activates the carboxylic acid for subsequent nucleophilic attack. Thionyl chloride or oxalyl chloride are commonly employed for this transformation. The following protocol provides a general method for this conversion.

Protocol 1: Acyl Chloride Formation

Objective: To synthesize 5-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride from the corresponding carboxylic acid.

Materials:

  • 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or toluene

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)

  • Round-bottom flask with a reflux condenser and drying tube

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DCM or toluene.

  • Reagent Addition:

    • Using Thionyl Chloride: Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature.

    • Using Oxalyl Chloride: Slowly add oxalyl chloride (1.5-2.0 eq) to the suspension, followed by a catalytic amount of anhydrous DMF (1-2 drops) at 0 °C.

  • Reaction Progression:

    • With Thionyl Chloride: Heat the reaction mixture to reflux and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

    • With Oxalyl Chloride: Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction is typically complete when the solution becomes clear.

  • Work-up: Once the reaction is complete, remove the excess thionyl chloride or oxalyl chloride and solvent in vacuo using a rotary evaporator. The crude 5-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride is obtained as a solid or oil and is typically used in the next step without further purification due to its moisture sensitivity.[10]

Expert Insight: The choice between thionyl chloride and oxalyl chloride often depends on the scale and the desired purity of the final product. Oxalyl chloride is generally milder and its byproducts (CO and CO₂) are gaseous, simplifying the work-up. However, thionyl chloride is often more cost-effective for larger-scale syntheses. The resulting acyl chloride is highly reactive and susceptible to hydrolysis; therefore, it should be handled under anhydrous conditions and used promptly.

Part 2: Synthesis of a Library of Bioactive Pyrazole-4-Carboxamides

The newly synthesized acyl chloride can be readily reacted with a wide array of commercially available or synthetically prepared amines to generate a library of novel pyrazole-4-carboxamide derivatives.

Protocol 2: General Procedure for Amide Synthesis

Objective: To synthesize a diverse library of N-substituted-5-methyl-1-phenyl-1H-pyrazole-4-carboxamides.

Materials:

  • Crude 5-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride (from Protocol 1)

  • A diverse library of primary and secondary amines (1.0-1.2 eq)

  • Anhydrous dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile

  • A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0-2.5 eq)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • Reaction Setup: Dissolve the crude 5-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Amine Addition: In a separate flask, dissolve the desired amine (1.0-1.2 eq) and triethylamine (2.0-2.5 eq) in anhydrous DCM.

  • Reaction: Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.

  • Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.

  • Work-up:

    • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure pyrazole-4-carboxamide derivative.

  • Characterization: Characterize the final compounds using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm their structure and purity. The characteristic chemical shift for the carboxamide linkage in ¹³C NMR is typically observed in the region of 160-170 ppm.[4]

Data Presentation: Representative Characterization Data

Compound IDAmine (R¹R²NH)Yield (%)¹H NMR (δ, ppm) HighlightsMass Spec (m/z) [M+H]⁺
PZ-001 Aniline858.1 (s, 1H, pyrazole-H), 7.3-7.6 (m, 10H, Ar-H), 2.5 (s, 3H, CH₃)Expected Value
PZ-002 Morpholine928.0 (s, 1H, pyrazole-H), 7.4-7.5 (m, 5H, Ar-H), 3.7 (t, 4H, morpholine-H), 2.4 (s, 3H, CH₃)Expected Value
PZ-003 Benzylamine888.0 (s, 1H, pyrazole-H), 7.2-7.5 (m, 10H, Ar-H), 4.5 (d, 2H, CH₂), 2.4 (s, 3H, CH₃)Expected Value

Note: The presented data is hypothetical and serves as an example. Actual values will vary based on the specific synthesized molecule.

Part 3: Biological Evaluation of Synthesized Molecules

The synthesized library of pyrazole-4-carboxamides can be screened for a variety of biological activities, guided by the known pharmacological profiles of this compound class.

Application Note 1: Screening for Kinase Inhibitory Activity

Rationale: The pyrazole scaffold is a well-established hinge-binding motif in many kinase inhibitors.[5][7] The amide functionality introduced can form additional hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of kinases, enhancing potency and selectivity.

G cluster_0 Mechanism of Action cluster_1 Downstream Effects Kinase Kinase Active Site (ATP Binding Pocket) Cell_Signaling Cellular Signaling Cascade Kinase->Cell_Signaling Phosphorylation (Inhibited) Pyrazole_Inhibitor Pyrazole-4-carboxamide Inhibitor Pyrazole_Inhibitor->Kinase Competitive Binding ATP ATP ATP->Kinase Binding Blocked Cell_Proliferation Cancer Cell Growth Cell_Signaling->Cell_Proliferation Reduced Proliferation & Induced Apoptosis

Sources

Application

Application Notes and Protocols: 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride as a Versatile Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals Abstract 5-Methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride is a pivotal chemical intermediate, distinguished by its reactive acyl chloride moiety attached t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride is a pivotal chemical intermediate, distinguished by its reactive acyl chloride moiety attached to a stable, synthetically versatile pyrazole core. This guide provides an in-depth exploration of its properties, reaction mechanisms, and practical applications. Detailed, field-tested protocols for its use in the synthesis of significant pharmaceutical scaffolds, such as those found in COX-2 inhibitors and kinase inhibitors, are presented. The document is designed to equip researchers with the necessary knowledge to effectively and safely utilize this reagent in complex organic synthesis, supported by mechanistic insights and authoritative references.

Introduction: The Strategic Importance of the Pyrazole Core

The pyrazole ring is a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of numerous therapeutic agents.[1][2] Molecules incorporating the pyrazole nucleus exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[3][4] 5-Methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride serves as a highly efficient building block for introducing this valuable pharmacophore into target molecules. Its primary utility lies in its capacity as a potent acylating agent, enabling the formation of stable amide and ester linkages, which are fundamental connections in drug architecture.

Physicochemical and Safety Profile

A thorough understanding of the reagent's properties is critical for its successful application and safe handling.

Table 1: Physicochemical Properties of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride

PropertyValueSource
CAS Number 205113-77-5[5][6]
Molecular Formula C₁₁H₉ClN₂O[7]
Molecular Weight 220.66 g/mol [6]
Appearance Off-white to yellow crystalline powder[8]
Melting Point 112 °C[8]
Solubility Soluble in acetone, dichloromethane, dioxane, THF. Reacts with water and alcohols.[9][10]
Safety and Handling Precautions

As an acyl chloride, this reagent requires careful handling in a controlled laboratory environment.

  • Moisture Sensitivity: Reacts violently with water and other protic solvents, liberating corrosive hydrogen chloride (HCl) gas.[9][11] All reactions must be conducted under anhydrous conditions (e.g., using oven-dried glassware and inert atmosphere like nitrogen or argon).

  • Corrosivity: Causes severe skin burns and eye damage.[11] Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.

  • Toxicity: Harmful if swallowed or inhaled.[12] Operations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Incompatible Materials: Avoid contact with strong bases, strong oxidizing agents, alcohols, and amines (except as intended for reaction).

Core Application: Acylation Reactions for Heterocycle Elaboration

The primary function of 5-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride is to serve as an electrophilic partner in nucleophilic acyl substitution reactions. The electron-withdrawing nature of the pyrazole ring and the adjacent phenyl group enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by nucleophiles.

General Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a tetrahedral intermediate. A nucleophile (e.g., an amine, alcohol, or carbanion) attacks the carbonyl carbon, breaking the C=O pi bond. The intermediate then collapses, expelling the chloride ion—an excellent leaving group—to form the final acylated product. This process is often facilitated by a non-nucleophilic base (e.g., triethylamine, pyridine, or calcium hydroxide) to scavenge the HCl byproduct.[9][13]

Acylation_Mechanism Reagents 5-Methyl-1-phenyl-1H-pyrazole-4-carbonyl Chloride + Nucleophile (Nu-H) + Base Intermediate Tetrahedral Intermediate Reagents->Intermediate Nucleophilic Attack Products Acylated Product + [Base-H]⁺Cl⁻ Intermediate->Products Chloride Elimination

Caption: General mechanism for nucleophilic acyl substitution.

Application Note 1: Synthesis of COX-2 Inhibitor Scaffolds

A prominent application of this intermediate is in the synthesis of 1,5-diarylpyrazole derivatives, a class of compounds known for their selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[14] The blockbuster anti-inflammatory drug Celecoxib (Celebrex) is a prime example of this structural class.[14][15] The following protocol details the key acylation step to form an amide linkage, a common strategy in the synthesis of Celecoxib analogues and other bioactive molecules.[16]

Protocol 1: Amide Bond Formation with a Substituted Aniline

This protocol describes the reaction of 5-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride with a generic substituted aniline to form the corresponding amide.

Objective: To synthesize N-(substituted-phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide.

Materials:

  • 5-Methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride

  • Substituted Aniline (e.g., 4-aminophenol, 2,6-dimethylaniline)[10]

  • Triethylamine (Et₃N), distilled

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with magnetic stirrer bar

  • Septum and nitrogen/argon inlet

  • Addition funnel

  • Magnetic stir plate

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

Workflow Diagram:

Amide_Synthesis_Workflow Start Dissolve Aniline & Et₃N in Anhydrous DCM Step1 Cool to 0 °C Start->Step1 Step2 Add Pyrazole Carbonyl Chloride Solution Dropwise Step1->Step2 Step3 Warm to Room Temp Stir for 4-6 hours Step2->Step3 Step4 Aqueous Workup (HCl, NaHCO₃, Brine) Step3->Step4 Step5 Dry Organic Layer (MgSO₄) Step4->Step5 Step6 Evaporate Solvent Step5->Step6 End Purify by Recrystallization or Chromatography Step6->End

Caption: Workflow for amide synthesis.

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the substituted aniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the acylation reaction and minimize side-product formation.

  • Addition of Acyl Chloride: Dissolve 5-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled aniline solution over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Upon completion, dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (to remove excess Et₃N), saturated NaHCO₃ solution (to remove residual acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure amide product.[16]

Self-Validation: The identity and purity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis. Expected yields are typically in the range of 70-90%.

Application Note 2: Synthesis of Kinase Inhibitor Precursors

The pyrazole scaffold is a key component in many protein kinase inhibitors, where it often interacts with the hinge region of the enzyme's ATP-binding site.[1][17][18] 5-Methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride is an excellent starting point for creating pyrazole-based amides that can be further elaborated into potent kinase inhibitors.

Protocol 2: Acylation of Heterocyclic Amines

This protocol outlines the synthesis of an amide by reacting the carbonyl chloride with a heterocyclic amine, such as a substituted aminothiazole or aminopyridine, which are common moieties in kinase inhibitors.

Objective: To synthesize a pyrazole-heterocycle amide linkage.

Materials & Equipment: As listed in Protocol 1, with the heterocyclic amine replacing the aniline. Anhydrous 1,4-dioxane or tetrahydrofuran (THF) can be used as an alternative solvent if solubility is an issue.[13]

Procedure:

  • Reaction Setup: The setup is analogous to Protocol 1. The heterocyclic amine (1.0 eq.) and a suitable base (e.g., triethylamine or diisopropylethylamine, 1.5 eq.) are dissolved in an anhydrous aprotic solvent (DCM, THF, or dioxane).

  • Reagent Addition: A solution of 5-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride (1.1 eq.) in the same solvent is added dropwise at 0 °C. The choice of a slightly stronger, more sterically hindered base like DIPEA can be advantageous with less nucleophilic heterocyclic amines.

  • Reaction Conditions: The reaction may require gentle heating (e.g., reflux at 40-60 °C) to proceed to completion, particularly with electron-deficient or sterically hindered amines.[16] Reaction time can vary from 4 to 24 hours.

  • Workup and Purification: The workup procedure is similar to Protocol 1. If dioxane or THF is used as the solvent, it is removed in vacuo, and the residue is redissolved in ethyl acetate or DCM for the aqueous washings. Purification is typically achieved via column chromatography on silica gel or recrystallization.

Causality Behind Choices:

  • Solvent: Dichloromethane is a good first choice due to its inertness and ease of removal. However, THF or dioxane may be required to fully dissolve more complex heterocyclic starting materials.[13]

  • Base: Triethylamine is standard, but for sensitive substrates or reactions prone to side products, a non-nucleophilic, hindered base like DIPEA is preferred. For certain reactions, an inorganic base like calcium hydroxide has also been shown to be effective.[13]

Conclusion

5-Methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride is a high-value, versatile intermediate for synthetic organic chemistry. Its robust reactivity, coupled with the pharmacological significance of the pyrazole core, makes it an indispensable tool for drug discovery and development. The protocols and insights provided in this guide offer a solid foundation for researchers to leverage this reagent in the creation of novel and complex molecular architectures. Adherence to the described safety precautions and experimental methodologies will ensure efficient, reproducible, and safe synthetic outcomes.

References

  • Vertex AI Search. (n.d.). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Kinase Inhibitors Using Pyrazole Intermediates.
  • ChemicalBook. (n.d.). 5-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBONYL CHLORIDE - Safety Data Sheet.
  • BenchChem. (2025). Application Notes & Protocols: Synthesis of Pyrazole-Based Kinase Inhibitors from 1-Benzyl-4-bromo-1H-pyrazole.
  • BenchChem. (2025). Addressing selectivity issues in the synthesis of pyrazole-based kinase inhibitors.
  • RSC Advances Blog. (2025). Reviews.
  • ChemicalBook. (2025). 5-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBONYL CHLORIDE.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Safety Data Sheet. (n.d.). 5.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • ResearchGate. (2003). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide.
  • Safety Data Sheet. (n.d.). 5.
  • The Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.
  • ResearchGate. (n.d.). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde | Request PDF.
  • PubMed Central. (n.d.). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents.
  • PubMed. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib).
  • Journal of Medicinal Chemistry. (n.d.). New Celecoxib Derivatives as Anti-Inflammatory Agents.
  • PubChem. (n.d.). 1-Methyl-5-phenyl-1H-pyrazole-4-carbonyl chloride | C11H9ClN2O.
  • MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl).
  • PMC. (n.d.). N-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-ylcarbonyl)-N′-(2,6-dimethylphenyl)thiourea.
  • SciSpace. (1959). The synthesis of 1-phenyl-3-methyl-4-acyl-pyrazolones-5.
  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • PubMed. (n.d.). 4-substituted 1,5-diarylpyrazole, analogues of celecoxib: synthesis and preliminary evaluation of biological properties.

Sources

Method

reaction of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride with primary amines

As a Senior Application Scientist, this guide provides an in-depth exploration of the synthesis of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxamides through the . This reaction is a cornerstone for creating diverse compound l...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides an in-depth exploration of the synthesis of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxamides through the . This reaction is a cornerstone for creating diverse compound libraries, particularly in the fields of drug discovery and agrochemicals, owing to the significant biological activities exhibited by pyrazole derivatives.[1][2]

This document moves beyond a simple recitation of steps, delving into the mechanistic rationale, offering field-tested protocols, and providing guidance for troubleshooting, ensuring that researchers can not only replicate the synthesis but also understand and adapt it for their specific molecular targets.

Scientific Foundation and Mechanistic Overview

The formation of a pyrazole carboxamide from an acyl chloride and a primary amine is a classic example of nucleophilic acyl substitution. The reaction is robust, generally high-yielding, and proceeds through a well-understood pathway.

The Reaction Mechanism

The reaction proceeds via a two-stage, addition-elimination mechanism.[3][4]

  • Nucleophilic Attack (Addition): The primary amine, acting as a nucleophile, uses its lone pair of electrons on the nitrogen atom to attack the highly electrophilic carbonyl carbon of the 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride. This initial attack breaks the carbonyl π-bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.[3][4]

  • Leaving Group Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons from the oxygen atom reforms the carbonyl double bond. Concurrently, the chloride ion, being an excellent leaving group, is expelled.[3][4]

  • Deprotonation: The resulting product is a protonated amide. A base present in the reaction mixture, typically a second equivalent of the primary amine or an added non-nucleophilic base like triethylamine, removes the proton from the nitrogen atom. This step is crucial as it neutralizes the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5][6] The final products are the desired N-substituted 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxamide and the hydrochloride salt of the base.[5]

G cluster_reactants Reactants acyl_chloride 5-Methyl-1-Phenyl-1H- Pyrazole-4-Carbonyl Chloride (Electrophile) tetrahedral_intermediate Tetrahedral Intermediate acyl_chloride->tetrahedral_intermediate 1. Nucleophilic Attack amine Primary Amine (R-NH₂) (Nucleophile) amine->tetrahedral_intermediate protonated_amide Protonated Amide + Cl⁻ tetrahedral_intermediate->protonated_amide 2. Elimination of Chloride Ion final_product Final N-Substituted Pyrazole Carboxamide protonated_amide->final_product 3. Deprotonation by Base base_salt Base·HCl Salt protonated_amide->base_salt

Caption: Nucleophilic Acyl Substitution Mechanism.

Experimental Design and Protocols

The success of this synthesis hinges on careful control of reaction conditions, particularly the exclusion of moisture and the management of reaction temperature.

Materials and Equipment
  • Reagents:

    • 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride

    • Desired primary amine (aliphatic or aromatic)

    • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

    • Tertiary amine base (e.g., Triethylamine (TEA), Pyridine)

  • Equipment:

    • Round-bottom flask with a magnetic stir bar

    • Septa and needles for inert atmosphere techniques

    • Dropping funnel or syringe pump for controlled addition

    • Ice bath

    • Magnetic stir plate

    • Standard glassware for aqueous workup (separatory funnel, beakers, etc.)

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) apparatus

    • Purification system (column chromatography or recrystallization setup)

General Synthesis Protocol

This protocol provides a robust starting point for the synthesis of a wide range of pyrazole carboxamides.

  • Reaction Setup:

    • To a dry, inert-atmosphere-flushed round-bottom flask, add the primary amine (1.0 eq) and the chosen anhydrous solvent (e.g., DCM).

    • Add the base, typically triethylamine (1.1 - 1.5 eq), to the solution. The excess base ensures complete neutralization of the HCl byproduct.

    • Cool the flask to 0 °C using an ice bath. This is critical to control the initial exothermic reaction.

  • Acyl Chloride Addition:

    • In a separate dry flask, dissolve 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride (1.0 eq) in the same anhydrous solvent.

    • Transfer the acyl chloride solution to a dropping funnel or syringe.

    • Add the acyl chloride solution dropwise to the cooled, stirring amine solution over 15-30 minutes. A slow addition rate prevents a rapid temperature increase.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Let the reaction stir for 2-24 hours. The required time will vary depending on the reactivity of the primary amine.

    • Monitor the reaction's progress by TLC, observing the consumption of the starting materials.[7][8]

  • Workup and Isolation:

    • Upon completion, dilute the reaction mixture with additional solvent (e.g., DCM or ethyl acetate).

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), saturated sodium bicarbonate solution (to remove any remaining acidic impurities), and finally, brine.[9]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by either recrystallization from an appropriate solvent system (e.g., ethanol, ethyl acetate/hexanes) or by flash column chromatography on silica gel.

G start Start: Prepare Reagents setup 1. Reaction Setup - Dissolve Amine & Base in Anhydrous Solvent - Cool to 0 °C start->setup addition 2. Acyl Chloride Addition - Dissolve Acyl Chloride in Anhydrous Solvent - Add Dropwise to Amine Solution setup->addition reaction 3. Reaction Progression - Warm to Room Temperature - Stir for 2-24h - Monitor by TLC addition->reaction workup 4. Aqueous Workup - Dilute with Solvent - Wash (HCl, NaHCO₃, Brine) - Dry and Concentrate reaction->workup purification 5. Purification - Recrystallization or - Column Chromatography workup->purification characterization 6. Product Characterization - NMR, IR, Mass Spectrometry purification->characterization end End: Pure Product characterization->end

Caption: General experimental workflow for pyrazole carboxamide synthesis.

Reaction Parameters and Optimization

The choice of solvent, base, and temperature can significantly influence the reaction's efficiency and yield. The following table summarizes typical conditions and expected outcomes.

EntryPrimary Amine (R in R-NH₂)Base (eq)SolventTemp (°C)Time (h)Typical Yield (%)
1BenzylamineTEA (1.2)DCM0 → RT4>90%
2AnilinePyridine (1.5)THF0 → RT1280-90%
3CyclohexylamineTEA (1.2)THF0 → RT3>90%
44-FluoroanilineTEA (1.5)DMFRT1875-85%
5tert-ButylamineTEA (1.2)DCM0 → RT2460-70%

Causality Behind Choices:

  • Solvent: Aprotic solvents like DCM and THF are preferred as they do not react with the acyl chloride.[1] DMF can be used for less reactive amines due to its higher boiling point and polarity, which can help solubilize reactants and accelerate the reaction.

  • Base: Triethylamine is a common choice due to its sufficient basicity and the fact that its hydrochloride salt is often easily removed during workup. Pyridine can also be used and may sometimes act as a nucleophilic catalyst. An excess is used to drive the reaction to completion.[6]

  • Temperature: Starting the reaction at 0°C is a critical safety and purity measure to control the initial exotherm. Less reactive amines may require heating (reflux) to achieve a reasonable reaction rate.[1]

  • Steric Hindrance: As seen with tert-butylamine (Entry 5), sterically hindered amines are less nucleophilic and react more slowly, often resulting in lower yields.

Product Characterization

Confirmation of the final product structure is essential. A combination of spectroscopic methods is typically employed.

  • FT-IR Spectroscopy: Look for the appearance of a strong amide C=O stretching band around 1640-1680 cm⁻¹ and an N-H stretching vibration around 3200-3400 cm⁻¹. The disappearance of the acyl chloride C=O stretch (typically >1750 cm⁻¹) is also indicative of reaction completion.[1][10]

  • ¹H NMR Spectroscopy: The formation of the amide bond is confirmed by the appearance of a broad singlet for the amide N-H proton, typically between δ 8-11 ppm. Signals corresponding to the pyrazole ring and the primary amine backbone should be present and correctly integrated.[1][11]

  • ¹³C NMR Spectroscopy: A signal for the amide carbonyl carbon will appear in the range of δ 160-170 ppm.[1][11]

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful coupling of the two reactants.

Safety and Handling Precautions

Researcher safety is paramount. Adherence to standard laboratory safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves when handling reagents.[12]

  • Acyl Chlorides: 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride is corrosive and moisture-sensitive. Handle it in a fume hood and prevent contact with skin and eyes. It will react with water to release HCl gas.[13]

  • Amines: Many primary amines are corrosive, flammable, and toxic. Always consult the Safety Data Sheet (SDS) for the specific amine being used.[12]

  • Solvents and Reagents: Work in a well-ventilated fume hood. Ensure all glassware is thoroughly dried before use to prevent hydrolysis of the acyl chloride.

By following this detailed guide, researchers can confidently and safely synthesize a diverse range of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxamides, enabling further investigation into their promising biological activities.

References

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health.
  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry.
  • Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde | Request PDF. ResearchGate.
  • Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts.
  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI.
  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed.
  • Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. ResearchGate.
  • Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications. Benchchem.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central.
  • the reaction of acyl chlorides with ammonia and primary amines. Chemguide.
  • reaction between acyl chlorides and amines - addition / elimination. Chemguide.
  • H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH.
  • Reactions of Acyl halide. Toppr.
  • Synthesis, characterization, antimicrobial activity, and in silico assessment of a novel pyrazoline carboxamide heterocyclic compound. Bangladesh Journal of Pharmacology.
  • 5-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBONYL CHLORIDE. ChemicalBook.
  • What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial.
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid. TCI Chemicals.
  • Pyrazole - Safety Data Sheet. ChemicalBook.
  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI.
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. BOC Sciences.
  • Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. ResearchGate.

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Application

Application Notes and Protocols for the Development of COX-2 Inhibitors from Pyrazole Derivatives

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of pyrazole-based selective cyclooxygenase-2 (COX-2) inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of pyrazole-based selective cyclooxygenase-2 (COX-2) inhibitors. This document offers a blend of theoretical background, practical protocols, and data interpretation insights to facilitate the discovery of novel anti-inflammatory agents.

Introduction: The Rationale for Targeting COX-2 with Pyrazole Derivatives

Cyclooxygenase (COX) is a critical enzyme in the biosynthetic pathway of prostaglandins from arachidonic acid. Two primary isoforms exist: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes, including protecting the stomach lining and maintaining kidney function.[1][2] In contrast, the expression of COX-2 is typically low in most tissues but is significantly upregulated at sites of inflammation by stimuli such as cytokines and growth factors.[1] This isoform is primarily responsible for the production of prostaglandins that mediate pain and inflammation.[1]

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting COX enzymes.[3] However, traditional NSAIDs are non-selective and inhibit both COX-1 and COX-2, leading to common side effects like gastrointestinal irritation and bleeding due to the inhibition of the protective functions of COX-1.[3] The discovery of the inducible COX-2 isoform paved the way for the development of selective COX-2 inhibitors, offering the potential for potent anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal toxicity.[1][3]

The pyrazole scaffold has emerged as a privileged structure in the design of selective COX-2 inhibitors.[3][4] The landmark drug Celecoxib, a 1,5-diarylpyrazole derivative, demonstrated the clinical success of this chemical class.[4] The structural features of pyrazole derivatives allow for specific interactions within the active site of the COX-2 enzyme, conferring selectivity over COX-1.[5] This guide will delve into the synthetic strategies and evaluation protocols for developing novel and effective pyrazole-based COX-2 inhibitors.

Synthetic Strategies for Pyrazole-Based COX-2 Inhibitors

The synthesis of 1,5-diarylpyrazole derivatives, the core structure of many potent COX-2 inhibitors, can be achieved through several reliable synthetic routes. A common and effective method involves the condensation of a 1,3-diketone with a substituted hydrazine.

General Synthetic Scheme

A representative synthetic route to a 1,5-diarylpyrazole scaffold is outlined below. This multi-step synthesis starts from readily available acetophenones and involves a Claisen condensation to form the key 1,3-diketone intermediate, followed by cyclization with a phenylhydrazine derivative.

G cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis Acetophenone_A Substituted Acetophenone (A) Diketone 1,3-Diketone Intermediate Acetophenone_A->Diketone  Base (e.g., NaH) Ester_B Substituted Ester (B) Ester_B->Diketone Pyrazole 1,5-Diarylpyrazole (COX-2 Inhibitor) Diketone->Pyrazole  Acid catalyst Hydrazine Substituted Phenylhydrazine Hydrazine->Pyrazole SAR_Workflow Start Lead Pyrazole Compound Synthesis Synthesize Analogs with Systematic Modifications Start->Synthesis In_Vitro In Vitro Screening (COX-1/COX-2 Assays) Synthesis->In_Vitro Data_Analysis Analyze IC50 and Selectivity Index Data In_Vitro->Data_Analysis SAR_Analysis Establish Structure-Activity Relationships Data_Analysis->SAR_Analysis Optimization Lead Optimization SAR_Analysis->Optimization Optimization->Synthesis Iterative Design In_Vivo In Vivo Testing of Promising Candidates Optimization->In_Vivo End Candidate Drug In_Vivo->End

Sources

Method

synthesis of pyrazole carboxamide derivatives for antimicrobial screening.

Application Note & Protocol Topic: Synthesis and Antimicrobial Screening of Pyrazole Carboxamide Derivatives Audience: Researchers, scientists, and drug development professionals. Abstract The rise of multidrug-resistant...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Synthesis and Antimicrobial Screening of Pyrazole Carboxamide Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents. Pyrazole derivatives, particularly pyrazole carboxamides, have emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent antimicrobial effects.[1] This document provides a comprehensive guide for the synthesis, purification, and antimicrobial evaluation of novel pyrazole carboxamide derivatives. We detail a robust multicomponent reaction protocol for efficient synthesis and a standardized broth microdilution method for determining antimicrobial efficacy. The causality behind experimental choices, structure-activity relationship (SAR) insights, and potential mechanisms of action are discussed to provide a holistic framework for researchers in the field.

Introduction: The Pyrazole Carboxamide Scaffold in Antimicrobial Research

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This scaffold is a cornerstone in the development of therapeutic agents due to its versatile biological activities.[2] The incorporation of a carboxamide moiety (-CONH₂) often enhances the pharmacological profile of the molecule, improving its ability to form hydrogen bonds with biological targets. Pyrazole carboxamide derivatives have shown significant potential as antibacterial and antifungal agents, with some compounds exhibiting activity against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[3][4]

The mechanism of action for many pyrazole-based antimicrobials is attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase and dihydrofolate reductase (DHFR).[2][5][6] DNA gyrase, a type II topoisomerase, is crucial for bacterial DNA replication, making it an excellent target for antibiotic development. By designing molecules that can effectively bind to and inhibit these enzymes, it is possible to develop potent and selective antimicrobial agents. This guide provides the practical steps to synthesize and validate the efficacy of new chemical entities based on this promising scaffold.

Synthesis of Pyrazole-4-Carboxamide Derivatives

The synthesis of substituted pyrazoles can be achieved through various classical and modern organic chemistry reactions. Multicomponent reactions (MCRs) are particularly advantageous as they offer operational simplicity, high atom economy, and the ability to generate complex molecules in a single step.[7][8] The protocol below describes a common and efficient one-pot, three-component synthesis of a pyrazole-4-carboxylate ester, which is then converted to the desired carboxamide.

Synthesis Workflow Overview

The overall workflow involves the synthesis of the core pyrazole structure, followed by amidation, purification, and characterization.

Synthesis_Workflow cluster_synthesis Part A: Synthesis cluster_purification Part B: Purification & Characterization A 1. Multicomponent Reaction (Aldehyde, β-ketoester, Hydrazine) B 2. Saponification (Ester to Carboxylic Acid) A->B Base Hydrolysis C 3. Amidation (Carboxylic Acid to Carboxamide) B->C Coupling Agent (e.g., HATU) D 4. Work-up & Crude Purification (Extraction, Crystallization) C->D Reaction Completion E 5. Final Characterization (NMR, IR, Mass Spec) D->E Pure Compound

Caption: General workflow for the synthesis and purification of pyrazole carboxamide derivatives.

Detailed Protocol: Three-Component Synthesis and Amidation

This protocol details the synthesis of an intermediate ethyl pyrazole-4-carboxylate, followed by its conversion to the final pyrazole-4-carboxamide derivative.

Materials:

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethyl acetoacetate (β-ketoester)

  • Hydrazine hydrate or substituted hydrazine

  • Ethanol (absolute)

  • Piperidine (catalyst)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) / Water

  • Hydrochloric acid (HCl)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Ammonium chloride (NH₄Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

Step 1: Synthesis of Ethyl 1,5-diaryl-1H-pyrazole-4-carboxylate

  • To a 100 mL round-bottom flask, add the substituted aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and absolute ethanol (30 mL).

  • Add hydrazine hydrate (10 mmol) to the mixture. Causality: Hydrazine provides the two nitrogen atoms required for the pyrazole ring formation via cyclocondensation with the 1,3-dicarbonyl intermediate.[9]

  • Add 5-6 drops of piperidine as a catalyst. Causality: Piperidine facilitates both the initial Knoevenagel condensation between the aldehyde and β-ketoester and the subsequent cyclization steps.[8]

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature. The product often precipitates out.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain the crude pyrazole ester.

Step 2: Saponification to Pyrazole-4-carboxylic Acid

  • Dissolve the crude pyrazole ester (8 mmol) in a mixture of THF (20 mL) and water (10 mL).

  • Add LiOH (16 mmol, 2 equivalents) and stir the mixture at room temperature for 12-16 hours. Causality: LiOH is a strong base that hydrolyzes the ethyl ester to its corresponding carboxylate salt (saponification).

  • After the reaction is complete (monitored by TLC), remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1N HCl. The carboxylic acid will precipitate.

  • Filter the solid, wash with cold water, and dry to yield the pyrazole-4-carboxylic acid.

Step 3: Amidation to Pyrazole-4-carboxamide

  • In a dry flask, dissolve the pyrazole-4-carboxylic acid (5 mmol) in anhydrous DMF (15 mL).

  • Add HATU (6 mmol, 1.2 equivalents) and DIPEA (10 mmol, 2 equivalents). Stir for 10 minutes. Causality: HATU is a peptide coupling agent that activates the carboxylic acid, forming a highly reactive intermediate that is susceptible to nucleophilic attack by ammonia.

  • Add ammonium chloride (6 mmol, 1.2 equivalents) to the mixture and stir at room temperature for 8-12 hours.

  • Pour the reaction mixture into ice-cold water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the final pyrazole-4-carboxamide derivative.

Step 4: Characterization Confirm the structure of the synthesized compounds using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to ensure the product's identity and purity.[10]

In Vitro Antimicrobial Screening

Once synthesized and purified, the novel compounds must be screened for their antimicrobial activity. The broth microdilution method is a standardized and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][11]

Antimicrobial Screening Workflow

The screening process follows a logical progression from preparing the bacterial inoculum to incubating with the test compounds and finally reading the results.

Screening_Workflow A 1. Prepare Bacterial Inoculum (e.g., S. aureus, E. coli) Adjust to 0.5 McFarland standard C 3. Inoculation Add bacterial suspension to each well A->C B 2. Compound Preparation Serial dilution of pyrazole derivatives in a 96-well plate B->C D 4. Incubation Incubate plates at 37°C for 18-24 hours C->D E 5. Result Analysis Determine MIC by visual inspection or absorbance reading D->E F Controls (Positive: known antibiotic, Negative: no compound) F->B

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using broth microdilution.

Detailed Protocol: Broth Microdilution for MIC Determination

Materials:

  • Synthesized pyrazole carboxamide derivatives

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Fungal strains (e.g., Candida albicans ATCC 90028)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, pick 3-5 isolated colonies of the test microorganism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth (MHB or RPMI) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Plate Preparation:

    • Prepare a stock solution of each synthesized compound in DMSO (e.g., 10 mg/mL).

    • In a 96-well plate, add 100 µL of broth to all wells.

    • Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well. This creates a range of concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared microbial inoculum to each well containing the serially diluted compounds.

    • Include a positive control (broth + inoculum + standard antibiotic) and a negative/growth control (broth + inoculum + DMSO equivalent) on each plate.

    • Seal the plates and incubate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination:

    • After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits visible microbial growth.

    • Alternatively, the results can be quantified by reading the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration at which a significant reduction in OD is observed compared to the growth control.

Data Interpretation and Structure-Activity Relationship (SAR)

The results from the antimicrobial screening can be summarized to identify promising lead compounds. By comparing the activity of different derivatives, researchers can deduce valuable Structure-Activity Relationships (SAR).

Example Data Table

The following table presents hypothetical MIC data for a series of pyrazole carboxamide derivatives against common pathogens.

Compound IDR¹ SubstituentR² SubstituentMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliMIC (µg/mL) vs C. albicans
PZ-01 HPhenyl64>128>128
PZ-02 4-ClPhenyl1664128
PZ-03 4-FPhenyl83264
PZ-04 4-Cl2,4-difluorophenyl41632
PZ-05 4-F2,4-difluorophenyl2 8 16
Ciprofloxacin --10.5N/A
Fluconazole --N/AN/A4
Insights into Structure-Activity Relationship (SAR)

The analysis of antimicrobial data often reveals key structural features that govern efficacy.

  • Influence of Halogens: As seen in the hypothetical data (PZ-02 vs. PZ-01), the introduction of an electron-withdrawing group like chlorine on the phenyl ring (R¹) often enhances antimicrobial activity.[6] Fluorine substitution (PZ-03) can further improve potency, potentially by increasing cell membrane permeability or enhancing binding interactions with the target enzyme.

  • Substitution on the N-phenyl Ring: Modifying the substituent at the N1 position of the pyrazole ring (R²) can significantly impact activity. The presence of multiple fluorine atoms (PZ-04, PZ-05) appears to be highly favorable, leading to a substantial increase in potency against both bacteria and fungi.[12]

  • General Trends: SAR studies often show that lipophilicity and electronic properties of the substituents are critical. Potent compounds frequently achieve a balance that allows for effective cell penetration while maintaining strong interactions with the target, such as the active site of DNA gyrase.[5][13]

Conclusion

This application note provides a detailed, scientifically-grounded framework for the synthesis and antimicrobial evaluation of novel pyrazole carboxamide derivatives. The described multicomponent synthesis offers an efficient route to these valuable scaffolds, while the standardized broth microdilution protocol ensures reliable and reproducible assessment of their antimicrobial potency. By systematically modifying the peripheral substituents and analyzing the resulting SAR, researchers can rationally design and develop next-generation antimicrobial agents to combat the growing threat of infectious diseases.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. Available at: [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. PMC, NIH. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. ResearchGate. Available at: [Link]

  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. MDPI. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives. Scilit. Available at: [Link]

  • Synthesis and evaluation of novel pyrazole carboxamide derivatives. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. NIH. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. NIH. Available at: [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]

  • Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. ProBiologists. Available at: [Link]

  • Methods of screening for antimicrobial compounds. Google Patents.
  • Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Bentham Science. Available at: [Link]

  • Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Synthesis, characterization, antimicrobial activity, and in silico assessment of a novel pyrazoline carboxamide heterocyclic compound. Bangladesh Journal of Pharmacology. Available at: [Link]

  • Primary screening for antibacterial activity of synthetic compounds against Gm+ and Gm- bacteria. ResearchGate. Available at: [Link]

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. PMC, NIH. Available at: [Link]

  • Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. American Chemical Society. Available at: [Link]

  • ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. IJRAR.org. Available at: [Link]

  • Illustration of Structure Activity Relationship (SAR) summary. ResearchGate. Available at: [Link]

  • Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. PubMed. Available at: [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Vrije Universiteit Amsterdam. Available at: [Link]

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Application

Application Note: A Detailed Protocol for the Vilsmeier-Haack Formylation of Pyrazolones

An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Formylpyrazolones The Vilsmeier-Haack (V-H) reaction is a robust and highly versatile chemical...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Formylpyrazolones

The Vilsmeier-Haack (V-H) reaction is a robust and highly versatile chemical transformation used to introduce a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic substrates.[1][2][3] This reaction is particularly valuable in pharmaceutical and medicinal chemistry for the synthesis of key intermediates. Pyrazole derivatives, a class of five-membered heterocyclic compounds, are a cornerstone of modern drug design, exhibiting a vast range of biological activities including anti-inflammatory, anticancer, analgesic, and antimicrobial properties.[4][5][6][7][8]

The introduction of a formyl group at the C4 position of the pyrazolone ring via the Vilsmeier-Haack reaction creates 4-formylpyrazolone. This product is not just a molecule, but a powerful synthon—a versatile building block for constructing more complex molecular architectures. The aldehyde functionality serves as a reactive handle for subsequent modifications, enabling the synthesis of Schiff bases, pyrazolopyridines, and other fused heterocyclic systems of significant therapeutic interest.[9][10]

This guide provides a comprehensive, field-proven protocol for the Vilsmeier-Haack reaction on pyrazolone substrates. It moves beyond a simple list of steps to explain the underlying principles and causality behind critical experimental choices, ensuring a reproducible and scalable process for researchers in drug discovery and development.

Reaction Principles: Mechanism of Formylation

The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent, followed by its reaction with the nucleophilic pyrazolone substrate and subsequent hydrolysis.

2.1 Formation of the Vilsmeier Reagent The reaction is initiated by the interaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with a halogenating agent like phosphorus oxychloride (POCl₃).[11][12] This reaction forms a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[1][13][14] This step is exothermic and must be performed under anhydrous conditions at low temperatures (0–5 °C) to prevent thermal decomposition and ensure controlled formation of the reagent.[15][16]

2.2 Electrophilic Attack and Hydrolysis The pyrazolone ring is an electron-rich heterocycle, making it an excellent nucleophile. It attacks the electrophilic carbon of the Vilsmeier reagent, typically at the C4 position, leading to the formation of an iminium salt intermediate.[1][17] During the aqueous work-up phase, this intermediate is readily hydrolyzed to yield the final 4-formylpyrazolone product.[3][14][17]

Diagram 1: Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrazolone Pyrazolone Substrate Iminium_Intermediate Iminium Salt Intermediate Pyrazolone->Iminium_Intermediate + Vilsmeier Reagent Final_Product 4-Formylpyrazolone Iminium_Intermediate->Final_Product + H₂O Hydrolysis Aqueous Work-up (H₂O)

Caption: Workflow of the Vilsmeier-Haack reaction on pyrazolones.

Detailed Experimental Protocol

This protocol is a robust general procedure. Researchers should note that optimal conditions, particularly reaction time and temperature, may vary depending on the specific substituents on the pyrazolone starting material.[15]

3.1 Materials and Equipment

  • Reagents: Substituted Pyrazolone, Phosphorus Oxychloride (POCl₃, ≥99%), Anhydrous N,N-Dimethylformamide (DMF, ≥99.8%), Sodium Bicarbonate (NaHCO₃) or Sodium Acetate (NaOAc), Deionized Water, Ethyl Acetate, Brine (saturated NaCl solution), Anhydrous Sodium Sulfate (Na₂SO₄).

  • Equipment: Flame-dried two or three-necked round-bottom flask, magnetic stirrer and stir bar, dropping funnel, condenser, nitrogen or argon inlet, ice-water bath, Buchner funnel and flask, standard laboratory glassware, Thin Layer Chromatography (TLC) plates (silica gel).

3.2 Part A: Preparation of the Vilsmeier Reagent (in situ)

  • Rationale: The Vilsmeier reagent is moisture-sensitive and often prepared immediately before use to ensure maximum reactivity.[15] The reaction between DMF and POCl₃ is highly exothermic; controlling the temperature is critical to prevent degradation and side reactions.[16]

  • Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen).

  • Place anhydrous DMF (4.0 equivalents) in the flask and cool it to 0 °C using an ice-water bath.

  • Slowly add POCl₃ (1.5 - 2.5 equivalents) dropwise to the cold, stirring DMF via the dropping funnel. Maintain the internal temperature below 10 °C throughout the addition.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes. The formation of a viscous, white to pale-yellow precipitate indicates the formation of the Vilsmeier reagent.[10][16]

3.3 Part B: Formylation of the Pyrazolone Substrate

  • Rationale: The pyrazolone is added to the pre-formed reagent. Reaction temperature is a key variable; electron-rich pyrazolones may react at room temperature, while less reactive substrates often require heating to achieve a reasonable reaction rate.[3][18]

  • Dissolve the pyrazolone substrate (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the pyrazolone solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.[15]

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Depending on the substrate's reactivity, the mixture may be stirred at room temperature or heated to a temperature between 55 °C and 80 °C.[3][9]

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).

3.4 Part C: Reaction Work-up and Product Purification

  • Rationale: The reaction must be carefully quenched by pouring it into ice water to hydrolyze the iminium intermediate and decompose any remaining Vilsmeier reagent. Neutralization is required to precipitate the often acidic product from the solution.

  • Carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or sodium acetate until the pH is approximately 6-7.[15][19] This will cause the crude product to precipitate.

  • Stir the resulting slurry for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water.

  • Dry the crude product under vacuum.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol, aqueous methanol) or by silica gel column chromatography using a solvent system like ethyl acetate/hexane if necessary.[1][20]

Reaction Parameters and Characterization

The following table summarizes typical parameters for the Vilsmeier-Haack formylation of pyrazolones. Yields are highly dependent on the specific substrate and purification method.

ParameterRecommended RangeRationale / Notes
Pyrazolone1.0 eqLimiting reagent.
DMF4.0 - 10.0 eqActs as both reagent and solvent. Excess ensures complete reaction.
POCl₃1.5 - 4.0 eqExcess drives the formation of the Vilsmeier reagent.[10]
Temperature0 °C to 80 °CReagent formation at 0 °C. Formylation step may require heat.[3]
Reaction Time2 - 24 hoursMonitored by TLC for completion.[10]
Typical Yield55% - 90%Highly substrate-dependent.

Product Characterization: The structure of the synthesized 4-formylpyrazolone should be confirmed using standard spectroscopic methods.

  • FT-IR Spectroscopy: Look for the appearance of a strong C=O stretching band for the aldehyde group, typically in the region of 1650-1700 cm⁻¹.[4]

  • ¹H-NMR Spectroscopy: A characteristic singlet peak for the aldehydic proton (CHO) will appear in the downfield region, typically between δ 9.0 and 10.2 ppm.[4][20]

  • Mass Spectrometry: Confirms the molecular weight of the product.[4][21]

  • ¹³C-NMR Spectroscopy: The aldehydic carbon will appear as a signal around δ 180-190 ppm.[21][22]

Troubleshooting and Field-Proven Insights

IssueProbable Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Reagents (DMF, POCl₃) are not anhydrous. 2. Pyrazolone substrate is unreactive. 3. Insufficient Vilsmeier reagent.1. Use freshly opened or properly dried solvents and reagents.[15] 2. Increase the reaction temperature and/or time.[15][18] 3. Increase the equivalents of POCl₃ and DMF.
Difficult Product Isolation 1. Product is partially water-soluble. 2. Emulsion forms during extraction.1. Saturate the aqueous layer with NaCl (brine) before extraction to decrease product solubility.[15] 2. Filter the mixture through a pad of Celite before extraction.
Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Steric hindrance on the substrate.1. Continue heating and monitor by TLC. 2. Consider a higher reaction temperature or prolonged reaction time.

Safety and Handling

  • Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Always handle it in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The Vilsmeier reagent is also corrosive and moisture-sensitive.[16] The preparation step is exothermic and can become uncontrolled if POCl₃ is added too quickly.

  • Waste Disposal: Quench any unreacted POCl₃ and Vilsmeier reagent carefully with ice before neutralization. Dispose of all chemical waste in accordance with local and institutional environmental health and safety guidelines.

References

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

  • Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Journal of Chemical Research. [Link]

  • Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. [Link]

  • Vilsmeier-Haack Reaction. NROChemistry. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health (NIH). [Link]

  • VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Synthesis and Characterization of New Formylpyrazolones and Schiff Bases. ResearchGate. [Link]

  • Synthesis and characterization of some novel 4-formyl pyrazolylthiazoles of potential medicinal interest using Vilsmeier-Haack reaction. ResearchGate. [Link]

  • Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. SciRP.org. [Link]

  • Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]

  • Vilsmeier reagent. Wikipedia. [Link]

  • Vilsmeier-Haack Reaction. YouTube. [Link]

  • Synthesis of 4‐formylpyrazole derivatives 4 a,b. ResearchGate. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [Link]

  • Vilsmeier-Haack Reaction Mechanism. YouTube. [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]

  • Vilsmeier Haack reaction mechanism scope application for IIT JAM TIFR UGC CSIR NET SET GATE. YouTube. [Link]

  • Vilsmeier-Haack-Arnold Reaction Mechanism. YouTube. [Link]

  • Vilsmeier-Haack reaction (Organic Chemistry). YouTube. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. National Institutes of Health (NIH). [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Structure of different drugs based on (a) pyrazoles and (b) some of... ResearchGate. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction yield for 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride

Welcome to the technical support center for the synthesis and optimization of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride. This guide is designed for researchers, chemists, and drug development professionals to nav...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical chemical intermediate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you maximize your reaction yield and product purity.

Core Synthesis Overview: From Carboxylic Acid to Acyl Chloride

The most reliable and widely adopted method for preparing 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride is the conversion of its corresponding carboxylic acid precursor, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. This transformation is a nucleophilic acyl substitution reaction where the hydroxyl (-OH) group of the carboxylic acid is replaced by a chloro (-Cl) group.

Several chlorinating agents can accomplish this, with thionyl chloride (SOCl₂) being the most common due to its efficacy and the convenient nature of its byproducts.[1][2][3][4] The reaction with thionyl chloride produces sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases that can be easily removed from the reaction mixture, simplifying the purification process.[5][6] Other viable reagents include oxalyl chloride, phosphorus trichloride (PCl₃), and phosphorus pentachloride (PCl₅).[1][7][8]

The general mechanism involves the activation of the carboxylic acid by the chlorinating agent, which converts the hydroxyl group into a superior leaving group.[9][10][11] A subsequent nucleophilic attack by a chloride ion on the carbonyl carbon leads to the formation of the desired acyl chloride.[6][11]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My reaction yield is extremely low or I've recovered only starting material. What went wrong?

This is the most common issue and typically points to one of three primary culprits: moisture, reagent quality, or inadequate reaction conditions.

  • Moisture Contamination: Acyl chlorides are highly reactive and are readily hydrolyzed by water back to the parent carboxylic acid.[8][12] The presence of even trace amounts of moisture in your glassware, solvents, or starting material can significantly reduce or completely inhibit the formation of the desired product.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried under vacuum immediately before use. Use anhydrous solvents from a freshly opened bottle or a solvent purification system. Ensure your pyrazole carboxylic acid starting material is thoroughly dry.

  • Sub-Par Reagent Quality: Thionyl chloride (SOCl₂) can decompose over time, especially if not stored properly.

    • Solution: Use a new bottle of thionyl chloride or purify older stock by distillation before use. The same principle applies to other chlorinating agents.

  • Insufficient Heating or Reaction Time: The conversion to the acyl chloride often requires heating (reflux) to proceed to completion.[3]

    • Solution: Ensure your reaction is heated to the appropriate temperature (typically refluxing in a solvent like toluene or neat thionyl chloride) for a sufficient duration. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Infrared (IR) spectroscopy until the starting material is no longer visible.

Q2: The reaction seems to work, but my final product is impure. What are the likely side products and how can I avoid them?

Impurity issues often arise from incomplete reactions or side reactions.

  • Unreacted Starting Material: This is the most common impurity and is addressed by the solutions in Q1 (ensuring anhydrous conditions, active reagents, and sufficient reaction time/heat).

  • Acid Anhydride Formation: The highly reactive acyl chloride product can react with any remaining carboxylic acid starting material to form the corresponding acid anhydride.[8]

    • Solution: This is often a result of an incomplete reaction. Using a slight excess (1.5-2.0 equivalents) of the chlorinating agent can help drive the reaction to completion and ensure all the carboxylic acid is consumed.

  • Degradation: While the pyrazole core is generally stable, prolonged exposure to harsh conditions (very high temperatures or extended reaction times) can lead to degradation.

    • Solution: Monitor the reaction closely. Once the starting material is consumed (as per TLC/IR), proceed with the workup. Avoid unnecessarily long reflux times.

Q3: How do I choose between Thionyl Chloride and Oxalyl Chloride?

Both are excellent reagents, but they have different optimal use cases.

FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Reactivity Highly effective, often requires heat (reflux).[3]More reactive, often works at room temperature.[3]
Byproducts SO₂(g) + HCl(g)[5]CO(g) + CO₂(g) + HCl(g)[13]
Catalyst Typically not required.Often requires a catalytic amount of DMF.[14]
Workup Relatively simple; excess reagent removed by distillation/vacuum.Byproducts are all gaseous, leading to very clean crude product.
Best For Robust, large-scale reactions where heating is acceptable.Reactions with sensitive substrates that cannot tolerate high temperatures.

Expert Insight: For the synthesis of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride, thionyl chloride is a cost-effective and robust choice. Oxalyl chloride is preferred for smaller-scale, higher-purity applications or when the molecule contains other temperature-sensitive functional groups.

Q4: What is the best way to monitor the reaction's progress?

Effective monitoring is key to achieving high yields and preventing side reactions.

  • Thin-Layer Chromatography (TLC): This is the simplest method. Spot the reaction mixture against your starting material on a silica plate. The acyl chloride product will typically have a higher Rf value (be less polar) than the carboxylic acid. The reaction is complete when the spot corresponding to the starting material has disappeared.

  • Infrared (IR) Spectroscopy: This provides definitive evidence of conversion. Withdraw a small aliquot from the reaction (quench carefully!). The broad O-H stretch (around 2500-3300 cm⁻¹) of the carboxylic acid will disappear, and the carbonyl (C=O) stretch will shift to a higher frequency (typically from ~1700 cm⁻¹ for the acid to ~1750-1800 cm⁻¹ for the acyl chloride).

Q5: I have the crude product. What is the best purification strategy?

Due to its reactivity, 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride is often used immediately in the next synthetic step without extensive purification.[14] If purification is necessary, consider the following:

  • Removal of Excess Reagent: After the reaction is complete, the excess thionyl chloride or oxalyl chloride can be removed under reduced pressure (vacuum). This is often sufficient for subsequent steps.

  • Recrystallization: If the product is a solid, recrystallization from a non-protic, anhydrous solvent like hexane or ethyl acetate can be effective.[15] Avoid alcohols or water, as they will react with the product.

  • Column Chromatography: This is generally a last resort due to the reactivity of the acyl chloride on the silica gel surface. If you must use it, use a non-protic eluent system and consider deactivating the silica gel by pre-treating it with a small amount of a non-nucleophilic base like triethylamine mixed into the slurry.[15][16]

Visualized Workflows and Mechanisms

General Reaction Mechanism

Reaction_Mechanism Start 5-Methyl-1-Phenyl-1H- Pyrazole-4-Carboxylic Acid (R-COOH) Intermediate1 Nucleophilic Attack (O attacks S) Start->Intermediate1 + SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Intermediate1 Intermediate2 Chlorosulfite Intermediate (R-CO-O-SOCl) Good Leaving Group Intermediate1->Intermediate2 Forms Intermediate Intermediate3 Tetrahedral Intermediate Intermediate2->Intermediate3 + Cl⁻ attack Chloride Chloride Ion (Cl⁻) (Nucleophile) Chloride->Intermediate3 Product 5-Methyl-1-Phenyl-1H- Pyrazole-4-Carbonyl Chloride (R-COCl) Intermediate3->Product Collapse & Leaving Group Departs Byproducts Byproducts Evolved SO₂(g) + HCl(g) Intermediate3->Byproducts

Caption: Mechanism for the conversion of a pyrazole carboxylic acid to its acyl chloride using thionyl chloride.

Troubleshooting Flowchart for Low Yield

Troubleshooting_Flow Start Low or No Yield Observed Check_Moisture Was the system rigorously anhydrous? Start->Check_Moisture Check_Reagent Is the chlorinating agent fresh/active? Check_Moisture->Check_Reagent Yes Sol_Moisture Solution: Flame-dry all glassware. Use anhydrous solvents. Check_Moisture->Sol_Moisture No Check_Conditions Were reaction temp. and time sufficient? Check_Reagent->Check_Conditions Yes Sol_Reagent Solution: Use a new bottle or purify the reagent. Check_Reagent->Sol_Reagent No Sol_Conditions Solution: Increase reflux time/temp. Monitor via TLC/IR. Check_Conditions->Sol_Conditions No Success Re-run Experiment Check_Conditions->Success Yes (Re-evaluate scope) Sol_Moisture->Success Sol_Reagent->Success Sol_Conditions->Success

Caption: A decision-making flowchart for troubleshooting low-yield reactions.

Detailed Experimental Protocol

This protocol provides a standard procedure for the synthesis of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride using thionyl chloride.

Materials:

  • 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Toluene (or another suitable high-boiling inert solvent)

  • Flame-dried round-bottom flask with a magnetic stir bar

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Heating mantle

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (1.0 eq).

  • Solvent Addition: Add anhydrous toluene to the flask to create a stirrable suspension.

  • Reagent Addition: Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at room temperature. The addition may be exothermic. Gas evolution (HCl, SO₂) will be observed.

  • Reaction: Equip the flask with a reflux condenser and a drying tube. Heat the reaction mixture to reflux (the boiling point of toluene, ~110 °C).

  • Monitoring: Stir the reaction at reflux for 2-4 hours. Monitor the progress by TLC until all the starting carboxylic acid has been consumed.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Isolation: Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. Caution: The evolved gases are corrosive and should be passed through a base trap (e.g., NaOH solution).

  • Final Product: The resulting crude product, 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride, is often obtained as an oil or low-melting solid and can typically be used in the next step without further purification.

References

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Numerade. Solved: What reagent is used to convert a carboxylic acid into the corresponding chloride?. [Link]

  • Clark, J. (2015). converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]

  • Pearson. Carboxylic Acid to Acid Chloride Explained. [Link]

  • Medium. (2024). Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights. [Link]

  • Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. [Link]

  • Blanco-Canosa, J. B., & Dawson, P. E. (2008). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH. [Link]

  • ResearchGate. (2009). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. [Link]

  • MySkinRecipes. 5-Methyl-1-Phenyl-1H-Pyrazole-4-Sulfonyl Chloride. [Link]

  • Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. [Link]

  • ResearchGate. (2009). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. [Link]

  • Organic Chemistry Tutor. Synthesis and Reactions of Acid Chlorides. [Link]

  • Sathee Jee. Chemistry Acid Chloride. [Link]

  • ResearchGate. (2014). Acid chloride is one of carboxylic acid derivatives, but why we have not acid fluoride or acid bromide or acid iodide?. [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. [Link]

  • Google Patents.
  • ResearchGate. (2016). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. [Link]

  • Asian Journal of Chemistry. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. [Link]

  • Arkat USA, Inc. (2017). Recent advances in the synthesis of new pyrazole derivatives. [Link]

  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • Knochel, P. Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metallations. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • PrepChem.com. Synthesis of 5-chloro-1-methyl-4-pyrazole carboxylic acid. [Link]

  • Chemistry Steps. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides. [Link]

  • MDPI. (2016). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). [Link]

  • Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

  • YouTube. (2013). Reaction of Carboxylic Acids with Thionyl Chloride. [Link]

  • The Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. [Link]

  • PrepChem.com. Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]

Sources

Optimization

preventing hydrolysis of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride during reaction

Welcome to the technical support center for 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the use of this highly reactive acyl chloride. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your experiments by preventing its hydrolysis.

Understanding the Problem: The High Reactivity of Acyl Chlorides

5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride is a valuable building block in organic synthesis, particularly for creating a variety of amide and ester derivatives.[1][2][3] However, its utility is matched by its high reactivity, especially towards nucleophiles like water.[4][5] The core of the issue lies in the chemical nature of the acyl chloride functional group. The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms.[4] This makes it a prime target for attack by water, leading to rapid hydrolysis and the formation of the corresponding carboxylic acid, which is often an undesired byproduct.[4][6][7] This hydrolysis not only consumes the starting material but also generates hydrochloric acid (HCl), which can further catalyze the degradation or cause unwanted side reactions.[6]

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride failing or giving low yields?

A1: The most common reason for failure or low yields in reactions involving this acyl chloride is its hydrolysis.[4][8] Even trace amounts of water in your reaction setup, solvents, or reagents can lead to the formation of the corresponding carboxylic acid. This side reaction competes with your desired transformation, reducing the amount of acyl chloride available to react with your intended nucleophile. The generated HCl can also interfere with acid-sensitive functional groups on your other reactants.[6]

Q2: How can I tell if hydrolysis is occurring in my reaction?

A2: Several signs can indicate hydrolysis:

  • Formation of a precipitate: The resulting carboxylic acid may be insoluble in the reaction solvent and precipitate out.

  • Changes in pH: The generation of HCl will make the reaction mixture acidic.[6]

  • Fuming: In the presence of atmospheric moisture, acyl chlorides can appear as fuming liquids due to the formation of HCl gas.[5]

  • Analytical confirmation: Techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the presence of the carboxylic acid byproduct.

Q3: What are the essential preventative measures to avoid hydrolysis?

A3: The key is to maintain strictly anhydrous (water-free) conditions throughout your experiment.[4][8] This involves:

  • Drying of Glassware: All glassware should be oven-dried at a high temperature (e.g., 120 °C) for several hours or flame-dried under vacuum immediately before use.

  • Use of Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves to maintain their dryness.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of a dry gas like nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.

  • Careful Handling of Reagents: Ensure all other reagents, especially amines or alcohols, are dry. Liquid reagents can be dried over appropriate drying agents and distilled, while solid reagents can be dried in a vacuum oven.

Troubleshooting Guide

Issue 1: Suspected Water Contamination

Root Cause Analysis: Moisture can be introduced from various sources: inadequately dried glassware, solvents with high water content, atmospheric humidity, or even reagents that are not properly dried.

Corrective Actions:

  • Solvent Check: Before starting your reaction, you can perform a simple check for water in your solvent using a Karl Fischer titrator.

  • Drying Agent Selection: Choose an appropriate drying agent for your solvent. Molecular sieves (3Å or 4Å) are generally a good choice for most aprotic solvents used in these reactions.

  • Reaction Setup: Utilize a well-sealed reaction setup with septa and needles for reagent addition. A positive pressure of an inert gas is crucial.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Corrective Actions cluster_3 Outcome Low_Yield Low Yield or Reaction Failure Check_Anhydrous Verify Anhydrous Conditions? Low_Yield->Check_Anhydrous Check_Base Appropriate Base Used? Check_Anhydrous->Check_Base Yes Improve_Drying Oven/Flame-Dry Glassware Use Anhydrous Solvents Inert Atmosphere Check_Anhydrous->Improve_Drying No Select_Base Use Non-Nucleophilic Base (e.g., Pyridine, TEA) Check_Base->Select_Base No Optimize_Addition Slow, Cooled Addition of Acyl Chloride Check_Base->Optimize_Addition Yes Improve_Drying->Check_Base Select_Base->Optimize_Addition Monitor_Reaction Monitor by TLC/LC-MS Optimize_Addition->Monitor_Reaction Success Successful Reaction Monitor_Reaction->Success

Issue 2: Inefficient Reaction Despite Anhydrous Conditions

Root Cause Analysis: Even with stringent anhydrous conditions, the HCl generated during the reaction can cause issues. If your nucleophile is a base (like an amine), it will be protonated by the HCl, rendering it non-nucleophilic and halting the reaction.

Corrective Actions:

  • Use of a Scavenger Base: Incorporate a non-nucleophilic base, such as pyridine or triethylamine (TEA), into your reaction mixture.[6][9] This base will act as an "acid scavenger," neutralizing the HCl as it is formed.[10] For reactions with amines, at least two equivalents of the amine are often used, with one equivalent acting as the nucleophile and the other as the HCl scavenger.[11]

  • Order of Addition: It is often beneficial to add the acyl chloride solution slowly to a solution of the nucleophile and the scavenger base, preferably at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

Recommended Reagents and Conditions

Reagent TypeRecommended OptionsKey Considerations
Solvents Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), 1,4-DioxaneMust be anhydrous.[12]
Drying Agents Molecular Sieves (3Å or 4Å), Calcium Hydride (CaH₂)Choose based on solvent compatibility.
Acid Scavengers Pyridine, Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)Must be non-nucleophilic to avoid reacting with the acyl chloride.[8][9]

Experimental Protocol: Synthesis of an Amide Derivative

This protocol provides a general procedure for the synthesis of an amide from 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride and a primary amine, incorporating best practices to prevent hydrolysis.

Materials:

  • 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride

  • Primary amine

  • Triethylamine (TEA), freshly distilled

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon gas supply

  • Oven-dried glassware

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and a septum.

  • Dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM under the inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate oven-dried flask, dissolve 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride (1.1 equivalents) in anhydrous DCM.

  • Slowly add the acyl chloride solution to the stirred amine solution via a syringe over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification Setup Assemble Dry Glassware under Inert Atmosphere Reagents Dissolve Amine and TEA in Anhydrous DCM Setup->Reagents Cool Cool to 0 °C Reagents->Cool Prepare_Acyl Prepare Acyl Chloride Solution in Anhydrous DCM Cool->Prepare_Acyl Add_Acyl Slowly Add Acyl Chloride Solution to Amine Mixture Prepare_Acyl->Add_Acyl Stir Warm to RT and Stir Add_Acyl->Stir Monitor Monitor Reaction by TLC Stir->Monitor Quench Quench with Water Monitor->Quench Extract Extract with DCM Quench->Extract Purify Purify by Chromatography or Recrystallization Extract->Purify

By adhering to these guidelines and understanding the reactive nature of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride, you can significantly improve the success rate of your reactions and obtain your desired products in high yield and purity.

References

  • Etemadi, S., et al. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. J Enzyme Inhib Med Chem., 23(6), 895-900. Available from: [Link]

  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Available from: [Link]

  • ResearchGate. (2018). How to stop hydrolysis of an acyl chloride in aquous solution? Available from: [Link]

  • Crunch Chemistry. (2024). The reactions of acyl chlorides and acid anhydrides. Available from: [Link]

  • Wang, Y., et al. (2012). Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds. Journal of Shenyang Pharmaceutical University.
  • ResearchGate. (n.d.). Synthesis of pyrazole acylhydrazones 10–13 and pyrazolyl amides 14–22. Available from: [Link]

  • LibreTexts Chemistry. (2024). Chemistry of Acid Halides. Available from: [Link]

  • chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Available from: [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Available from: [Link]

  • Shi, M., et al. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Process Research & Development, 24(9), 1779–1784. Available from: [Link]

  • KPU Pressbooks. (n.d.). Acyl Chloride and Carboxylic Acid Anhydrides. In Organic Chemistry II. Available from: [Link]

  • ResearchGate. (n.d.). Effect of the radical scavengers on the reaction. Available from: [Link]

  • chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Available from: [Link]

  • National Institutes of Health. (n.d.). Reactive Carbonyl Species Scavengers—Novel Therapeutic Approaches for Chronic Diseases. Available from: [Link]

  • Save My Exams. (2025). Acyl Chlorides. Available from: [Link]

  • ACS Publications. (n.d.). Coordination chemistry of pyrazole-derived ligands. Available from: [Link]

  • National Institutes of Health. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™. Available from: [Link]

  • Google Patents. (n.d.). Use of acid scavengers in removal of protons (acidity) of the reaction mass during chlorination of sucrose-6.
  • chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides). Available from: [Link]

  • ResearchGate. (2025). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available from: [Link]

  • National Institutes of Health. (n.d.). N-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]. Available from: [Link]

  • National Institutes of Health. (n.d.). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Available from: [Link]

  • Semantic Scholar. (n.d.). Rishiram Prajuli.pmd. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride Derivatives

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development who are working with 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride and its derivatives. The inher...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development who are working with 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride and its derivatives. The inherent reactivity of the acyl chloride functional group, coupled with the specific properties of the pyrazole core, presents unique purification challenges. This document provides in-depth, field-proven insights in a direct question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when purifying pyrazole carbonyl chlorides?

The most significant challenge is the compound's high susceptibility to hydrolysis.[1][2] The carbonyl chloride group is highly electrophilic and reacts readily with water, even atmospheric moisture, to hydrolyze back to the corresponding carboxylic acid.[2][3] This not only results in product loss but also introduces a significant impurity that can be difficult to remove. Therefore, all purification steps must be conducted under strictly anhydrous conditions.[4]

Q2: What are the common impurities I should expect in my crude product?

Besides the hydrolyzed carboxylic acid, common impurities include:

  • Unreacted Starting Materials: Such as the 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid used to generate the carbonyl chloride.

  • Chlorinating Agent Residues: Excess thionyl chloride (SOCl₂) or oxalyl chloride and their byproducts. These are typically volatile and can often be removed under high vacuum.

  • Side-Reaction Products: Depending on the synthesis conditions, side reactions on the pyrazole ring can occur, although this is less common under standard chlorination procedures.[5]

  • Solvent Residues: Residual solvents from the reaction or initial work-up.[6]

Q3: How should I handle and store the purified 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride?

Due to its moisture sensitivity, the compound should be handled exclusively in a well-ventilated fume hood, using personal protective equipment.[1] Storage must be in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and placed within a desiccator to prevent exposure to humidity.[7] It typically appears as a colorless to pale yellow liquid or low-melting solid.[1]

Q4: Which analytical techniques are best for assessing the purity of the final product?

A combination of techniques is recommended for a comprehensive assessment:

  • Thin-Layer Chromatography (TLC): An excellent first-pass technique to visualize the number of components in the crude and purified material.[4][8] The hydrolyzed acid will typically have a different Rf value (usually lower) than the acyl chloride.

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): Provides definitive structural confirmation and can be used to detect and quantify impurities.[8][9] The carboxylic acid proton (if present from hydrolysis) will appear as a very broad singlet far downfield.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying purity and separating closely related impurities.[10][11][12]

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of the C=O stretch of the carbonyl chloride (typically around 1750-1800 cm⁻¹) and the absence of the broad O-H stretch of the carboxylic acid impurity (around 2500-3300 cm⁻¹).

Troubleshooting Guide

This section addresses specific problems encountered during the purification of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride derivatives.

Problem / Observation Potential Cause(s) Recommended Solutions & Explanations
Low yield after aqueous work-up. Hydrolysis of the carbonyl chloride. The product is highly reactive with water.[2]Avoid aqueous work-ups entirely. After the reaction, remove the excess chlorinating agent (e.g., SOCl₂) under reduced pressure. Dissolve the crude residue in a dry, non-polar solvent like dichloromethane (DCM) or toluene, filter off any inorganic salts, and proceed directly to purification or use the crude solution in the next step.
Product "oils out" or fails to crystallize during recrystallization. 1. Inappropriate solvent choice. The solvent may be too good, keeping the product dissolved even when cold, or too poor, causing it to precipitate as an amorphous oil. 2. Presence of impurities. Impurities can depress the melting point and interfere with crystal lattice formation.1. Systematically test solvent systems. Start with non-polar solvents like hexanes or heptane and add a slightly more polar, dry solvent (e.g., ethyl acetate, DCM) dropwise to the heated mixture until dissolution. Allow to cool slowly. 2. Pre-purify via chromatography. If recrystallization fails, purify a small batch by column chromatography to obtain a seed crystal. Add this crystal to the supersaturated solution to induce crystallization.
NMR analysis shows a significant peak for the corresponding carboxylic acid. Incomplete reaction or product degradation. This confirms either the initial chlorination reaction did not go to completion or the product was exposed to moisture during work-up or purification.[3]1. Re-treat with chlorinating agent: If feasible, re-subject the material to the chlorination conditions. 2. Purify via column chromatography: This is often the most effective way to separate the more polar carboxylic acid from the less polar carbonyl chloride.[8][13] Use anhydrous solvents and pack the column in a dry environment if possible.
Product appears as a dark, discolored oil or solid. Decomposition. Elevated temperatures during solvent removal or purification can cause degradation. The pyrazole ring itself is generally stable, but impurities can catalyze decomposition.Use minimal heat. Remove solvents under reduced pressure at low temperatures (e.g., <40°C). If column chromatography is used, run it efficiently to minimize the time the product spends on the silica gel.
TLC of the crude product shows multiple spots close to the desired product's Rf. Formation of regioisomers or side-products. Depending on the starting materials and reaction conditions, isomers or related pyrazole byproducts may have formed.[10][14]Utilize high-resolution purification. Flash column chromatography with a shallow solvent gradient is essential to resolve compounds with similar polarities.[15] Multiple columns may be necessary. Analyze fractions carefully by TLC before combining.

Process Visualization & Workflow

Purification Method Selection

Choosing the correct purification strategy is critical. The following decision tree outlines a logical workflow for processing the crude product after the initial reaction and removal of volatile reagents.

Purification_Decision_Tree start Crude Product (Volatiles Removed) check_state Is the product a solid or a high-boiling oil? start->check_state solid Solid check_state->solid Solid oil Oil / Low-Melting Solid check_state->oil Oil check_purity_solid Assess Purity by TLC/¹H NMR solid->check_purity_solid check_purity_oil Assess Purity by TLC/¹H NMR oil->check_purity_oil kugelrohr Kugelrohr Distillation (If thermally stable) oil->kugelrohr Alternative for oils high_purity High Purity (>90%) check_purity_solid->high_purity Mainly one spot low_purity_solid Low Purity (<90%) check_purity_solid->low_purity_solid Multiple spots low_purity_oil Low Purity (<90%) check_purity_oil->low_purity_oil Impure recrystallize Recrystallization (Anhydrous Solvents) high_purity->recrystallize column Flash Column Chromatography (Anhydrous Soluents) low_purity_solid->column low_purity_oil->column final_product Pure Product recrystallize->final_product column->final_product kugelrohr->final_product

Caption: Decision workflow for selecting a purification technique.

Detailed Experimental Protocols

Protocol 1: Anhydrous Recrystallization

This protocol is ideal for crude products that are solid and estimated to be >90% pure. The key is the rigorous exclusion of moisture.

Materials:

  • Crude 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride derivative

  • Anhydrous recrystallization solvents (e.g., heptane, ethyl acetate, toluene - see table below)

  • Oven-dried glassware, including an Erlenmeyer flask with a stir bar and a reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon line)

  • Schlenk filter or Büchner funnel with rubber dam

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >120°C for several hours and cooled under a stream of inert gas or in a desiccator.

  • Solvent Selection: In a small, dry vial, test the solubility of ~20 mg of crude product in various anhydrous solvents. A good solvent system will dissolve the compound when hot but result in low solubility when cold. Common systems are heptane/ethyl acetate or toluene/heptane.

  • Dissolution: Place the crude solid in the dried Erlenmeyer flask. Attach the reflux condenser with an inert gas inlet at the top. Add a minimal amount of the chosen hot solvent (or solvent mixture) via cannula or a dry syringe until the solid just dissolves.

  • Crystallization: Remove the heat source and allow the flask to cool slowly to room temperature. To encourage crystal growth, avoid disturbing the flask. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Once crystallization begins at room temperature, cool the flask further in an ice bath or freezer for 30-60 minutes to maximize yield.

  • Isolation: Set up the filtration apparatus (Schlenk or Büchner) and flush it with inert gas. Quickly transfer the cold slurry of crystals onto the filter under a positive pressure of inert gas.

  • Washing: Wash the collected crystals with a small amount of ice-cold, anhydrous solvent (the less polar solvent in a mixed system, e.g., heptane).

  • Drying: Dry the purified crystals thoroughly under high vacuum to remove all residual solvent. Store immediately in a sealed container inside a desiccator.

Table: Recommended Anhydrous Solvent Systems for Recrystallization

Solvent System (v/v)Target Compound PolarityNotes
Heptane / TolueneLow to MediumDissolve in minimal hot toluene, add heptane until cloudy, reheat to clarify, then cool.
Heptane / Ethyl AcetateMediumUse dry ethyl acetate. Good for removing non-polar impurities.
Dichloromethane / PentaneMediumDissolve in DCM at room temp, add pentane to induce precipitation. Best done at low temp.
Protocol 2: Flash Column Chromatography

This is the method of choice for purifying oily products or solids with significant impurities.[13][15]

Materials:

  • Silica gel (230-400 mesh), dried under high vacuum with gentle heating.

  • Anhydrous HPLC-grade solvents (e.g., hexanes, ethyl acetate).

  • Chromatography column and appropriate fraction collection tubes.

Procedure:

  • Eluent Selection: Using TLC, determine a solvent system that provides good separation and gives the desired product an Rf value of ~0.25-0.35.[4] A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Pack the column with silica gel using the chosen eluent system (wet slurry packing is preferred). Ensure the silica bed is compact and level. Add a thin layer of sand on top.

  • Sample Loading (Dry Loading): Dissolve the crude product in a minimal amount of a volatile, dry solvent (like DCM). Add a small amount of dry silica gel to this solution and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the column. This technique prevents band broadening and improves separation.

  • Elution: Begin eluting the column with the mobile phase. Apply positive pressure (air or nitrogen) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator at low temperature (<40°C).

  • Final Drying: Place the flask on a high vacuum line to remove the last traces of solvent. The resulting pure product should be stored immediately under inert, anhydrous conditions.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Google Patents. (2009). DE102009060150A1 - Process for the purification of pyrazoles.
  • Ravula, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Pharmaceuticals, 16(7), 1014. [Link]

  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706. [Link]

  • Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]

  • ResearchGate. (2007). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Water. Retrieved from [Link]

  • Mondal, R., et al. (2022). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Green Chemistry. [Link]

  • National Institutes of Health. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5183. [Link]

  • ResearchGate. (2018). How to stop hydrolysis of an acyl chloride in aquous solution? Retrieved from [Link]

  • ResearchGate. (2005). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. Retrieved from [Link]

  • International Journal of ChemTech Applications. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • JETIR. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • Google Patents. (2009). DE102009060150A1 - Process for the purification of pyrazoles.
  • ACS Publications. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25768–25778. [Link]

  • Save My Exams. (n.d.). Relative Ease of Hydrolysis. Retrieved from [Link]

  • Google Patents. (1995). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • National Institutes of Health. (2020). Styrylpyrazoles: Properties, Synthesis and Transformations. Molecules, 25(24), 5913. [Link]

  • ChemBK. (n.d.). 1H-Pyrazole-5-carbonyl chloride, 4-chloro-3-ethyl-1-methyl-. Retrieved from [Link]

Sources

Optimization

common side reactions with 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride

Welcome to the technical support center for 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the use of this versatile reagent.

I. Introduction to 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride

5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride is a key building block in synthetic organic chemistry, valued for its role in the synthesis of a wide range of biologically active molecules. The pyrazole core is a common scaffold in medicinal chemistry, and the acyl chloride functionality allows for facile introduction of the pyrazole moiety onto various nucleophiles. Understanding the reactivity and potential side reactions of this compound is crucial for successful and reproducible experimental outcomes.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary applications of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride?

This reagent is predominantly used as an acylating agent to introduce the 5-methyl-1-phenyl-1H-pyrazole-4-carbonyl group into molecules. Its most common application is in the synthesis of amides by reacting it with primary or secondary amines. These resulting pyrazole amides are of significant interest in drug discovery.

Q2: How should 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride be handled and stored?

Due to its reactivity with moisture, 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride should be handled under anhydrous conditions, preferably in a glovebox or under an inert atmosphere (e.g., nitrogen or argon). It should be stored in a tightly sealed container in a cool, dry place, away from water and other nucleophiles.

Q3: What are the expected spectral characteristics of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride?

While specific spectral data can vary slightly, you can generally expect the following:

  • ¹H NMR: Signals corresponding to the methyl protons, the phenyl protons, and the pyrazole proton.

  • ¹³C NMR: Resonances for the carbonyl carbon, as well as the carbons of the pyrazole and phenyl rings.

  • IR: A strong absorption band characteristic of the acid chloride carbonyl group (typically in the range of 1750-1800 cm⁻¹).

Q4: How is 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride typically synthesized?

It is commonly synthesized from its corresponding carboxylic acid, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[1] Proper removal of the excess chlorinating agent is critical to ensure the purity of the final product.

III. Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses common issues encountered during reactions with 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride and provides systematic troubleshooting strategies.

Problem 1: Low or No Yield of the Desired Product
Potential Cause Troubleshooting Steps
Degradation of the Acyl Chloride Ensure the reagent was stored under anhydrous conditions. If in doubt, use a fresh batch or re-purify the existing stock. Hydrolysis to the carboxylic acid is a common issue.
Insufficiently Nucleophilic Amine For weakly nucleophilic amines, consider using a stronger, non-nucleophilic base (e.g., DBU, proton sponge) or a catalyst such as DMAP. Increasing the reaction temperature may also be necessary.
Steric Hindrance If either the amine or the acyl chloride is sterically hindered, the reaction may require longer reaction times, higher temperatures, or the use of a less hindered base.
Incorrect Stoichiometry Ensure accurate measurement of all reagents. A slight excess of the amine (1.1-1.2 equivalents) can sometimes improve yields.
Problem 2: Presence of Significant Impurities in the Crude Product
Potential Impurity Identification Mitigation and Removal
5-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxylic Acid Appears as a baseline spot on TLC (if acidic). Can be identified by a broad -OH stretch in IR and the absence of the acyl chloride peak.This is a result of hydrolysis. Work under strictly anhydrous conditions. To remove, wash the organic layer with a mild aqueous base (e.g., saturated NaHCO₃ solution).
Unreacted Amine Can be visualized on TLC (stains with ninhydrin for primary/secondary amines).Wash the crude product with a dilute aqueous acid solution (e.g., 1 M HCl) to protonate and extract the amine into the aqueous layer.[2]
Diacylated Amine (for primary amines) Will have a higher molecular weight than the desired product. Can be identified by mass spectrometry and NMR.Use a controlled stoichiometry of the acyl chloride (1.0 equivalent or slightly less). Add the acyl chloride slowly to the amine solution at a low temperature to minimize over-reaction.
Residual Thionyl Chloride/Oxalyl Chloride These are volatile and should be removed under high vacuum after synthesis of the acyl chloride.Ensure the acyl chloride is thoroughly dried under vacuum before use. Residual chlorinating agents can react with the amine to form undesired byproducts.
Experimental Workflow: General Protocol for Amide Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Dissolve amine (1.0 eq) and base (1.2 eq) in anhydrous solvent (e.g., DCM, THF) cooling Cool to 0 °C under inert atmosphere reagents->cooling acyl_chloride Slowly add 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride (1.0 eq) cooling->acyl_chloride warm Allow to warm to room temperature and stir for 2-16 h acyl_chloride->warm quench Quench with water or dilute acid warm->quench extract Extract with an organic solvent quench->extract wash Wash with dilute acid, base, and brine extract->wash dry Dry over Na₂SO₄, filter, and concentrate wash->dry purify Purify by recrystallization or column chromatography dry->purify

Caption: General workflow for the synthesis of amides using 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride.

IV. Mechanistic Insights: Visualizing Reactions and Side Reactions

Primary Acylation Reaction

The desired reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. A base is typically used to neutralize the HCl byproduct.

acylation_reaction reagent 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride product Desired Amide Product reagent->product + Amine hcl HCl amine R-NH₂ (Amine) amine->product base Base (e.g., Et₃N) base->product Neutralizes HCl

Caption: The primary acylation reaction pathway.

Common Side Reaction: Hydrolysis

Due to the high reactivity of the acyl chloride, hydrolysis to the corresponding carboxylic acid is a common side reaction if moisture is present.

hydrolysis_reaction acyl_chloride 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride carboxylic_acid 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxylic Acid acyl_chloride->carboxylic_acid + Water hcl HCl water H₂O (Water) water->carboxylic_acid

Caption: Hydrolysis of the acyl chloride to the carboxylic acid.

Potential Side Reaction with Primary Amines: Double Acylation

If a primary amine is used, there is a possibility of a second acylation event, especially if an excess of the acyl chloride is present.

double_acylation primary_amine R-NH₂ mono_acylated Desired Amide (R-NH-COR') primary_amine->mono_acylated + 1 eq. Acyl Chloride acyl_chloride Acyl Chloride (Excess) acyl_chloride->mono_acylated di_acylated Diacylated Product (R-N(COR')₂) acyl_chloride->di_acylated mono_acylated->di_acylated + 1 eq. Acyl Chloride

Caption: Potential for double acylation of a primary amine.

V. References

Sources

Troubleshooting

Technical Support Center: Improving Regioselectivity in Pyrazole Acylation Reactions

Welcome to the Technical Support Center for Pyrazole Acylation. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with controlling the site of acylati...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrazole Acylation. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with controlling the site of acylation on unsymmetrical pyrazole rings. As a Senior Application Scientist, I have structured this guide to provide not just protocols, but a deep mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.

Introduction: The N1 vs. N2 Challenge

The pyrazole ring is a cornerstone heterocycle in pharmaceuticals and agrochemicals. Its structure features two adjacent nitrogen atoms, N1 and N2, which possess distinct electronic characteristics. The N1 nitrogen is a "pyrrole-type" nitrogen (proton donor), while the N2 nitrogen is a "pyridine-type" nitrogen (proton acceptor).[1] When an unsymmetrical pyrazole is deprotonated, a pyrazolate anion is formed where the negative charge is delocalized across both nitrogen atoms. This duality is the root of the regioselectivity problem in acylation: the incoming acyl group can attack either nitrogen, often leading to a mixture of N1- and N2-acylpyrazole isomers, which can be difficult to separate and may have vastly different biological or physical properties.

Controlling the reaction to favor one isomer over the other is a common yet critical challenge. This guide will walk you through the key parameters that govern this selectivity and provide actionable troubleshooting advice.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions that our application scientists frequently encounter. Each answer provides a technical explanation and a path toward resolving the issue.

Q1: I'm getting a roughly 1:1 mixture of N1 and N2 acylated products. How can I improve the selectivity?

A1: This is the most common issue in pyrazole acylation and arises because the two nitrogen atoms have comparable nucleophilicity under many standard conditions. To improve selectivity, you must manipulate the reaction environment to favor one reaction pathway over the other. The three primary pillars of control are steric hindrance, reaction conditions (base and solvent), and the nature of the acylating agent.

Core Principles:

  • Steric Control (The "Path of Least Resistance"): This is the most intuitive factor. The acylation will preferentially occur at the nitrogen atom that is less sterically hindered.

    • Substituent on Pyrazole: A bulky substituent at the C3 (or C5) position will sterically shield the adjacent N2 (or N1) nitrogen, directing the acyl group to the more accessible N1 (or N2) nitrogen.

    • Acylating Agent: A bulky acylating agent (e.g., pivaloyl chloride instead of acetyl chloride) will be more sensitive to the steric environment of the pyrazole and will preferentially acylate the less hindered nitrogen.

  • Reaction Condition Control (The "Environment Effect"):

    • Base Selection: The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) will fully deprotonate the pyrazole to form the pyrazolate anion. The subsequent reaction is then governed by the inherent electronics and sterics of the anion. Weaker bases or tertiary amine bases (e.g., triethylamine) may operate under equilibrium conditions or through a neutral pathway, which can alter selectivity.

    • Solvent Choice: Solvent polarity and hydrogen-bonding capability can dramatically influence the outcome. Polar aprotic solvents like DMF and DMSO are common. Notably, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) have been shown to significantly enhance regioselectivity in related N-alkylation reactions, likely through specific hydrogen-bonding interactions that favor one tautomer or transition state.[2]

Troubleshooting Workflow:

The following diagram outlines a logical workflow for optimizing your reaction for better regioselectivity.

G cluster_0 Problem: Poor N1/N2 Regioselectivity cluster_1 Optimization Strategy 1: Steric Control cluster_2 Optimization Strategy 2: Condition Control cluster_3 Analysis start Start with Baseline Reaction (e.g., Pyrazole, Acyl Chloride, Et3N, DCM) sterics Is one Nitrogen significantly less hindered? start->sterics acyl_agent Switch to a bulkier acylating agent (e.g., (t-BuCO)2O) sterics->acyl_agent Yes conditions Systematically vary Base and Solvent sterics->conditions No / Insufficient analyze Analyze N1:N2 Ratio (1H NMR, LC-MS) acyl_agent->analyze base_change Strong Base (NaH) in THF/DMF conditions->base_change solvent_change Polar Aprotic (DMSO) or Fluorinated Alcohol (TFE) base_change->solvent_change solvent_change->analyze analyze->sterics <95:5, iterate success Desired Selectivity Achieved analyze->success >95:5 ratio

Caption: Troubleshooting workflow for improving regioselectivity.

Q2: How do I know if I have the N1- or N2-acyl isomer? Which analytical techniques are definitive?

A2: NMR spectroscopy is the most powerful and accessible tool for definitively assigning the regiochemistry of your product. The chemical shifts of the pyrazole ring protons and carbons are highly sensitive to the position of the N-acyl group.

Key NMR Signatures:

While exact chemical shifts are substrate-dependent, some general trends are diagnostic:

  • ¹H NMR Spectroscopy: The proton at the C5 position of an N1-acyl pyrazole often experiences a significant downfield shift compared to the C3 proton. This is due to the anisotropic effect of the carbonyl group, which deshields the adjacent C5 proton. For an N2-acyl isomer, both C3 and C5 protons are adjacent to a nitrogen, but the electronic environment is different, leading to distinct chemical shifts that can be compared.

  • ¹³C NMR Spectroscopy: The chemical shifts of the pyrazole ring carbons, particularly C3 and C5, are excellent indicators. The carbon adjacent to the acylated nitrogen (C5 for N1-acylation, C3 for N2-acylation) will show a characteristic shift. Computational studies and empirical data show that the chemical shifts for C3 and C5 vary predictably between the two isomers.[3]

  • NOE (Nuclear Overhauser Effect) Spectroscopy: In cases where the ¹H NMR signals are ambiguous, a 2D NOESY or 1D NOE experiment can provide definitive proof. Irradiation of the protons on the acyl group (e.g., the methyl protons of an acetyl group) will show a spatial correlation (an NOE enhancement) to the nearest proton on the pyrazole ring. For an N1-acyl isomer, this will be the C5 proton; for an N2-acyl isomer, it will be the C3 proton.

Example Comparison (Hypothetical 3-Phenyl-1H-pyrazole):

Parameter N1-Acetyl-3-phenylpyrazole N2-Acetyl-3-phenylpyrazole Rationale
¹H Shift (H5) More downfield (e.g., ~8.5 ppm)Less downfield (e.g., ~7.8 ppm)Deshielding by N1-carbonyl group.
¹H Shift (H4) Varies, influenced by adjacent groupsVaries, influenced by adjacent groupsLess diagnostic than H5/H3.
¹³C Shift (C5) Characteristic downfield shiftDifferent characteristic shiftDirectly bonded to acylated nitrogen.
¹³C Shift (C3) Different characteristic shiftCharacteristic downfield shiftDirectly bonded to acylated nitrogen.
NOE Correlation between acetyl-CH₃ and H5Correlation between acetyl-CH₃ and H3Proximity-based confirmation.
Q3: I am trying to acylate a pyrazole with an electron-withdrawing group (e.g., 3-nitropyrazole). The reaction is sluggish and gives poor yield. What is happening?

A3: Electron-withdrawing groups (EWGs) on the pyrazole ring significantly decrease its nucleophilicity, making the acylation reaction more difficult. An EWG at the C3 position reduces the electron density on both ring nitrogens, making them less reactive towards electrophiles like acyl chlorides.

Causality and Solutions:

  • Reduced Nucleophilicity: The EWG inductively pulls electron density from the ring, making the pyrazole a weaker nucleophile and a stronger acid (lower pKa).

  • Slower Reaction Rate: The activation energy for the nucleophilic attack on the acylating agent is increased, leading to a sluggish reaction.

  • Base-Promoted Pathway: Since the pyrazole is more acidic, using a strong base (e.g., NaH, KHMDS) to generate the pyrazolate anion is often the most effective strategy. The resulting anion is a much more potent nucleophile than the neutral pyrazole, which can overcome the deactivating effect of the EWG.

Recommended Protocol Adjustment:

  • Switch to a Strong Base: Instead of triethylamine or potassium carbonate, use 1.1 equivalents of sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF at 0 °C.

  • Activate the Acylating Agent: Ensure you are using a highly reactive acylating agent, such as an acyl chloride, rather than an anhydride.

  • Increase Temperature: After adding the acylating agent at low temperature, you may need to slowly warm the reaction to room temperature or even gently heat it (e.g., 40-50 °C) to drive it to completion. Monitor carefully by TLC or LC-MS to avoid decomposition.

Experimental Protocols

The following protocols provide starting points for achieving regioselective acylation. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: General Method for N1-Acylation (Steric Control)

This protocol is designed for pyrazoles with a substituent at the C3 position that is significantly larger than the substituent at C5 (or where C5 is unsubstituted), favoring acylation at the less hindered N1 position.

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add the 3-substituted pyrazole (1.0 eq).

  • Solvent: Add anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to make a ~0.2 M solution.

  • Base: Add triethylamine (1.5 eq) and stir the solution at room temperature for 10 minutes.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add the acyl chloride (1.2 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Method for N2-Acylation (Using a Directing Group Strategy - Conceptual)

Achieving high selectivity for the N2 position can be more challenging. One advanced strategy involves using a removable directing group at the N1 position. A common choice is the 2-(trimethylsilyl)ethoxymethyl (SEM) group.

  • Protection: Selectively protect the N1 position of the pyrazole with SEM-Cl. This is often directed by sterics to the less hindered nitrogen.

  • Acylation: Acylate the remaining N2 position using standard conditions (e.g., acyl chloride with a base like pyridine or DMAP).

  • Deprotection: Remove the SEM group using fluoride (e.g., TBAF) or acidic conditions to yield the N2-acylated pyrazole.

This multi-step approach provides excellent control but requires additional synthetic steps.

Data Summary: Factors Influencing Regioselectivity

The following table summarizes the expected outcomes when key reaction parameters are varied. The trends are derived from established principles in physical organic chemistry and published data on related N-alkylation reactions.[4][5]

Parameter Condition Favored Isomer Causality
Sterics Bulky C3-substituent (R³)N1-Acyl Steric hindrance around N2.
Bulky C5-substituent (R⁵)N2-Acyl Steric hindrance around N1.
Bulky Acylating Agent (R-CO-X)Acylation at the less hindered NIncreased steric demand of the electrophile.
Solvent Polar Protic (e.g., TFE)Often highly selective Specific H-bonding stabilizes one tautomer/transition state.[2]
Polar Aprotic (e.g., DMSO)Can favor N1 Can favor the thermodynamically more stable product.
Base Strong, non-nucleophilic (e.g., NaH)Depends on anion stability/stericsForms pyrazolate anion; reaction is under kinetic or thermodynamic control.
Weak, organic (e.g., Et₃N)Depends on substrate/conditionsMay proceed through neutral pyrazole; often less selective.
Electronics EWG at C3Favors N1 (if sterics allow)Reduces nucleophilicity of adjacent N2.
EDG at C3Favors N2 (if sterics allow)Increases nucleophilicity of adjacent N2.

Mechanistic Overview

The acylation of a pyrazole typically proceeds through one of two main pathways, dictated by the reaction conditions.

G cluster_0 Pathway A: Base-Mediated (Anionic) cluster_1 Pathway B: Neutral Conditions PzH Pyrazole (Pz-H) Pz_Anion Pyrazolate Anion (Pz⁻) PzH->Pz_Anion - H⁺ Base Strong Base (e.g., NaH) N1_Product N1-Acyl Product Pz_Anion->N1_Product Attack at N1 (Steric/Thermo Control) N2_Product N2-Acyl Product Pz_Anion->N2_Product Attack at N2 (Steric/Thermo Control) AcylX Acyl Halide (R-CO-X) PzH_B Pyrazole (Pz-H) N1_Product_B N1-Acyl Product PzH_B->N1_Product_B Attack at N2 (as nucleophile) N2_Product_B N2-Acyl Product PzH_B->N2_Product_B Attack at N1 (as nucleophile) AcylX_B Acyl Halide (R-CO-X) note Often less selective; relies on inherent nucleophilicity differences.

Sources

Optimization

Technical Support Center: Workup and Troubleshooting for Reactions Involving 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride. This guide is designed to provide in-depth, field-pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride. This guide is designed to provide in-depth, field-proven insights into the workup procedures and to offer solutions to common challenges encountered during its use in synthesis, particularly in the formation of amide derivatives. Our goal is to ensure your experiments are both successful and efficient by explaining the causality behind each procedural step.

Introduction: The Chemistry of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride

5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride is a valuable heterocyclic building block, primarily utilized in the synthesis of pyrazole-4-carboxamides. These derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1] The pyrazole scaffold is a metabolically stable nucleus found in numerous approved drugs.[2] The reactivity of this compound is dominated by the acyl chloride functional group, which is a highly reactive electrophile susceptible to nucleophilic attack by amines, alcohols, and water.[3] Understanding and controlling this reactivity is paramount for a successful synthetic outcome.

The primary challenge in handling this reagent is its high sensitivity to moisture, which leads to hydrolysis back to the corresponding carboxylic acid.[3][4] Therefore, maintaining anhydrous conditions throughout the reaction is critical to prevent the formation of this key impurity.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries when working with 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride.

Q1: What are the most critical precautions to take before starting a reaction?

A1: The paramount precaution is the rigorous exclusion of moisture.[4] This involves using anhydrous solvents, oven-dried glassware, and conducting the reaction under an inert atmosphere (e.g., nitrogen or argon). Any moisture present will hydrolyze the acyl chloride to its corresponding carboxylic acid, reducing your yield and complicating purification.

Q2: How can I monitor the progress of my amidation reaction?

A2: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[1][5][6] A suitable mobile phase for pyrazole derivatives is often a mixture of hexane and ethyl acetate or dichloromethane and methanol.[4][5] Spot the reaction mixture alongside your starting materials (the amine and the acyl chloride). The reaction is complete when the spot corresponding to the limiting reagent (usually the amine) has disappeared and a new, more polar spot for the amide product is prominent.

Q3: My product is not precipitating when I add water to the reaction mixture. What should I do?

A3: If your product is soluble in the reaction solvent/water mixture, precipitation will not occur. In this case, you should proceed with a liquid-liquid extraction. Use a suitable organic solvent, such as ethyl acetate or dichloromethane, to extract the product from the aqueous mixture.[5] The organic layers can then be combined, washed, dried, and concentrated to yield the crude product.

Q4: What is the purpose of adding a base, like triethylamine or pyridine, to the reaction?

A4: The reaction of an acyl chloride with an amine generates one equivalent of hydrochloric acid (HCl).[3] This HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base, such as triethylamine or pyridine, is added to scavenge the HCl as it is formed, allowing the reaction to proceed to completion.[1][3] Typically, at least one equivalent of the base is required.

Detailed Experimental Protocol: Synthesis of a Pyrazole Carboxamide

This protocol provides a generalized, step-by-step methodology for the synthesis of a pyrazole carboxamide.

Materials:
  • 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride (1.0 eq)

  • Primary or secondary amine (1.0-1.2 eq)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1-1.5 eq)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:
  • Reaction Setup: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the amine (1.0-1.2 eq) and triethylamine (1.1-1.5 eq) in anhydrous DCM.

  • Addition of Acyl Chloride: In a separate flask, dissolve the 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride (1.0 eq) in anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C (ice bath).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-16 hours. Monitor the reaction progress by TLC.[1]

  • Workup:

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetone) or by column chromatography on silica gel.[1][6]

Troubleshooting Guide

This section addresses specific issues that may arise during the workup and purification stages.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Incomplete reaction. 2. Hydrolysis of the acyl chloride. 3. Insufficient base.1. Confirm reaction completion via TLC before workup. 2. Ensure all glassware is oven-dried and solvents are anhydrous. Run the reaction under an inert atmosphere. 3. Use at least one equivalent of a non-nucleophilic base.
Product is an Oil, Not a Solid 1. Presence of solvent residues. 2. Product is inherently an oil at room temperature. 3. Presence of impurities.1. Dry the product under high vacuum for an extended period. 2. Attempt to induce crystallization by scratching the flask with a glass rod or adding a seed crystal. If unsuccessful, proceed with purification by column chromatography. 3. Purify the oil via column chromatography.
Product is Contaminated with the Carboxylic Acid Byproduct 1. Incomplete reaction and hydrolysis of unreacted acyl chloride during workup. 2. Use of non-anhydrous solvents or reagents.1. During the workup, wash the organic layer thoroughly with a saturated sodium bicarbonate solution to remove the acidic byproduct. 2. Adhere strictly to anhydrous techniques in future reactions.
Multiple Spots on TLC of the Purified Product 1. Incomplete purification. 2. Product degradation on the silica gel.1. Repeat the purification step. For column chromatography, consider using a different solvent system. 2. If the product is suspected to be unstable on silica, consider alternative purification methods like recrystallization or preparative TLC.

Visualizing the Workflow

General Amide Synthesis and Workup Workflow

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Amine Amine + Base in Anhydrous Solvent ReactionMix Reaction Mixture Amine->ReactionMix AcylChloride 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride AcylChloride->ReactionMix Add dropwise at 0°C Dilute Dilute with Organic Solvent ReactionMix->Dilute WashH2O Wash with Water Dilute->WashH2O WashBicarb Wash with Sat. NaHCO3 WashH2O->WashBicarb WashBrine Wash with Brine WashBicarb->WashBrine Dry Dry over Na2SO4/MgSO4 WashBrine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude Crude Product Concentrate->Crude Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column Pure Pure Amide Product Recrystallization->Pure Column->Pure

Caption: A typical workflow for the synthesis and purification of pyrazole carboxamides.

Health & Safety Considerations

5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride and its precursors can be hazardous. Always consult the Safety Data Sheet (SDS) before use.

  • 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride: Acyl chlorides are corrosive and lachrymatory. They react violently with water. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 3-Methyl-1-phenyl-5-pyrazolone (a potential precursor): Harmful if swallowed and causes serious eye irritation.[7]

  • Solvents (e.g., Dichloromethane): Many organic solvents are flammable and/or toxic. Handle with care in a fume hood.

  • Bases (e.g., Triethylamine): Amines can be corrosive and have strong odors. Handle in a fume hood.

Always handle chemicals with care and follow the safety guidelines of your institution.

References

  • An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. (n.d.). Royal Society of Chemistry.
  • (PDF) New Azo Compounds Derived from 1H-5-amino-4-ethoxycarbonyl-3-methyl-pyrazole and 3-mono- or 1,3-disubstituted pyrazol-5-ones. (2006).
  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. (2017). The Royal Society of Chemistry.
  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024).
  • (PDF) Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. (2011).
  • Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde | Request PDF. (2014).
  • Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. (2009).
  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (n.d.).
  • Synthesis of Pyrazole Compounds by Using Sonication Method. (2022). Journal of Advanced Scientific Research.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2014). Journal of Chemical and Pharmaceutical Research.
  • N-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-N'-(4-hydroxyphenyl)thiourea. (2008).
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry.
  • SAFETY DATA SHEET - 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride. (2025). Fisher Scientific.
  • Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. (2002).
  • (PDF) Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. (2021).
  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (2022).
  • Synthesis, structure and antibacterial evaluation of some N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamides. (2011). PubMed.
  • Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. (2013). Bentham Science Publisher.
  • SAFETY DATA SHEET - 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. (2025). Fisher Scientific.
  • 5-Phenyl-3-methyl-1H-pyrazol-4(5H)
  • Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. (2016). MDPI.
  • 3-Methyl-1-phenyl-5-pyrazolone SAFETY D
  • Reactions of Acid Chlorides (ROCl) with Nucleophiles. (n.d.). Chemistry Steps.
  • N-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-ylcarbonyl)-N′-(2,6-dimethylphenyl)thiourea. (n.d.).
  • 3-(Difluoromethyl)
  • 3-Acetyl-5-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide. (n.d.).
  • 5-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBONYL CHLORIDE - Safety D

Sources

Troubleshooting

Technical Support Center: Stability and Handling of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride in Solution

Welcome to the technical support guide for 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride. This document is designed for researchers, chemists, and drug development professionals who utilize this reactive intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride. This document is designed for researchers, chemists, and drug development professionals who utilize this reactive intermediate in their synthetic workflows. As a highly valuable building block, its efficacy is directly tied to its stability. This guide provides in-depth, field-proven insights into its handling, stability profile, and troubleshooting common issues encountered during its use in solution.

Section 1: Fundamental Stability Profile

Q1: What is the primary cause of instability for 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride in solution?

A1: The principal cause of instability is the high reactivity of the acyl chloride functional group.[1][2] Acyl chlorides are powerful electrophiles due to the electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom. This makes the carbonyl carbon highly susceptible to attack by nucleophiles.[1] The most common and problematic nucleophile in a laboratory setting is water.

The reaction with water, known as hydrolysis, is rapid and effectively irreversible, converting the acyl chloride into the corresponding and far less reactive 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.[1][3][4] This degradation pathway is the root cause of most yield and reproducibility issues. Beyond water, other nucleophilic species such as alcohols, amines, and even some solvents can react with and consume the acyl chloride.[4][5][6]

Mechanism: Hydrolysis Degradation Pathway

The diagram below illustrates the nucleophilic addition-elimination mechanism by which water degrades the acyl chloride to its corresponding carboxylic acid, releasing hydrochloric acid (HCl) as a byproduct.

G cluster_1 A 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride (Reactive) C Tetrahedral Intermediate (Unstable) A->C Nucleophilic Attack B H₂O (Nucleophile) D 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxylic Acid (Inactive Product) C->D Elimination of Cl⁻ & Proton Transfer E HCl

Caption: Hydrolysis mechanism of the acyl chloride.

Section 2: Troubleshooting Guide for Experimental Issues

Q2: My acylation reaction is giving a low or no yield. What stability-related issues should I investigate?

A2: A low yield is the most common symptom of acyl chloride degradation. The investigation should be systematic, focusing on eliminating all potential sources of nucleophilic contamination, especially water.

  • Moisture Contamination: This is the primary suspect. Acyl chlorides react violently with water.[7]

    • Solvents: Ensure your solvent is truly anhydrous. Use a freshly opened bottle of an anhydrous grade solvent or purify and dry the solvent yourself using appropriate methods (e.g., distillation from a drying agent, passing through an activated alumina column). Do not trust a previously opened bottle of "anhydrous" solvent without verification.

    • Glassware: All glassware must be rigorously dried, either by oven-drying (>120°C for several hours) or flame-drying under vacuum, and then cooled under an inert atmosphere (e.g., nitrogen or argon).

    • Atmosphere: Perform the entire experiment under a dry, inert atmosphere. Even ambient humidity can be sufficient to cause significant hydrolysis over the course of a reaction.[8]

    • Reagents: Ensure other reagents, particularly the nucleophile you are acylating, are dry.

  • Improper Reaction Setup:

    • Addition Order: Typically, the acyl chloride solution is added slowly to the solution of the nucleophile. This keeps the concentration of the highly reactive acyl chloride low at any given moment, minimizing potential side reactions.

    • Temperature Control: While many acylations are fast even at 0°C or room temperature, excessive heat can accelerate degradation. If your reaction is exothermic, ensure you have adequate cooling.

Q3: I've confirmed the identity of my main byproduct as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. What does this tell me?

A3: The presence of the carboxylic acid is a definitive sign that your acyl chloride has undergone hydrolysis.[1][4] This confirms that water was present in your reaction system. To resolve this, you must return to the fundamentals outlined in A2 and rigorously exclude all sources of moisture from your next attempt.

Q4: My results are inconsistent between batches. One day the reaction works perfectly, the next it fails. How can I improve reproducibility?

A4: Inconsistency is almost always linked to variable control over reaction conditions, especially concerning the stability of the acyl chloride.

  • Standardize Your Procedure: Create a detailed, step-by-step Standard Operating Procedure (SOP) for this reaction and adhere to it strictly.

  • Solvent Handling: Dedicate a new, sealed bottle of anhydrous solvent for this specific reaction or implement a consistent solvent purification schedule. Never use shared or old anhydrous solvents.

  • Inert Atmosphere Technique: Ensure your technique for working under nitrogen or argon is robust. Check for leaks in your manifold or balloon setup.

  • Reagent Quality: If you are preparing the acyl chloride yourself (e.g., from the carboxylic acid using thionyl chloride or oxalyl chloride), ensure the conversion is complete and the chlorinating agent is fully removed before use.[2][3][9] Residual acid or impurities can affect the subsequent reaction.

Troubleshooting Workflow

Use the following decision tree to diagnose stability-related issues in your experiment.

G start Low Yield or Carboxylic Acid Byproduct q1 Was anhydrous solvent from a newly opened bottle or freshly purified? start->q1 a1_no Use fresh/purified anhydrous solvent. Re-run experiment. q1->a1_no No q2 Was all glassware oven/flame-dried and cooled under inert gas? q1->q2 Yes a2_no Rigorously dry all glassware. Re-run experiment. q2->a2_no No q3 Was the reaction performed entirely under a dry N₂ or Ar atmosphere? q2->q3 Yes a3_no Improve inert atmosphere technique. Check for leaks. Re-run experiment. q3->a3_no No q4 Are other reagents (e.g., amine, alcohol) known to be anhydrous? q3->q4 Yes a4_no Dry other reagents before use. Re-run experiment. q4->a4_no No end Issue likely resolved. If problem persists, check purity of starting acyl chloride. q4->end Yes

Caption: Decision tree for troubleshooting low yields.

Section 3: Best Practices & Experimental Protocols

Protocol 1: Recommended Storage and Handling
  • Storage: Store solid 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride in its original container, tightly sealed.[10][11] Place this container inside a secondary container (e.g., a desiccator with a drying agent or a sealed bag) that has been flushed with an inert gas. Store in a cool, dry, and well-ventilated area away from moisture, alcohols, bases, and oxidizing agents.[10]

  • Handling: Only open the container in a glovebox or under a positive pressure of dry inert gas. If weighing out a portion, do so quickly and reseal the container immediately. Avoid leaving the solid exposed to the laboratory atmosphere for any length of time.

Protocol 2: Preparation of a Stock Solution (For Immediate Use Only)

Note: It is strongly advised NOT to store this compound in solution. Prepare solutions fresh for each experiment.

  • Preparation: Assemble your reaction apparatus (e.g., a three-neck flask with a stir bar, condenser/inlet, and septum) and dry it thoroughly.

  • Inert Atmosphere: Purge the entire apparatus with dry nitrogen or argon.

  • Solvent Transfer: Using a dry syringe or cannula, transfer the required volume of anhydrous solvent (see Section 4, FAQ 1) into the flask.

  • Addition of Solid: Briefly remove a stopper and quickly add the pre-weighed 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride to the solvent under a positive flow of inert gas.

  • Dissolution: Replace the stopper and stir the solution until the solid is fully dissolved. Use this solution immediately for the next step in your synthesis.

Section 4: Frequently Asked Questions (FAQs)

FAQ 1: Which solvents are recommended for reactions involving this acyl chloride, and which should be strictly avoided?

A1: The key is to use a dry, aprotic solvent that will not react with the acyl chloride.[12]

Recommended Solvents (Anhydrous Grade)Solvents to AVOIDRationale for Avoidance
Dichloromethane (DCM)WaterReacts rapidly to form the carboxylic acid (hydrolysis).[4][7]
Tetrahydrofuran (THF)Alcohols (Methanol, Ethanol, etc.)React to form esters.[1][4][13]
1,4-Dioxane[8]Primary/Secondary Amines (as solvent)React to form amides.[1][6]
TolueneProtic Solvents in generalContain reactive -OH or -NH groups.
AcetonitrileDimethyl Sulfoxide (DMSO)Can be reactive with highly electrophilic acyl chlorides.
Acetone[14]

FAQ 2: Is it acceptable to store a solution of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride in, for example, anhydrous DCM for a few days?

A2: This is strongly discouraged. Even in high-quality anhydrous solvents and under an inert atmosphere, slow degradation can occur due to trace amounts of moisture or other impurities. For consistent and reliable results, always prepare solutions fresh immediately before use.

FAQ 3: How can I quickly check the quality of my acyl chloride before starting a critical reaction?

A3: A simple ¹H NMR spectrum is often the best method. Dissolve a small sample in an anhydrous deuterated solvent (like CDCl₃). The presence of a broad singlet in the 10-12 ppm region typically indicates the presence of the carboxylic acid hydrolysis product. For IR spectroscopy, the carbonyl (C=O) stretch of the acyl chloride will be at a higher frequency (typically ~1750-1800 cm⁻¹) than the corresponding carboxylic acid (~1700-1725 cm⁻¹). A significant peak in the acid's region suggests substantial degradation.

FAQ 4: What is the purpose of adding a base like triethylamine (TEA) or pyridine to my reaction?

A4: Acylation reactions with this compound will produce one equivalent of hydrochloric acid (HCl) as a byproduct. This acid can protonate your desired product or other reagents, potentially causing side reactions or inhibiting the reaction. A non-nucleophilic tertiary amine base like TEA or pyridine is added as an "acid scavenger."[9][12] It reacts with the generated HCl to form a harmless ammonium salt (e.g., triethylammonium chloride), effectively removing the acid from the reaction mixture and driving the acylation to completion.[12]

References

  • The Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.
  • Chemistry LibreTexts. (2019). 20.17: Reactions of Acid Chlorides. Available at: [Link]

  • CymitQuimica. CAS 84547-59-1: 1-methyl-1H-pyrazole-5-carbonyl chloride.
  • MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Available at: [Link]

  • Acta Crystallographica Section E. (n.d.). N-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-ylcarbonyl)-N′-(2,6-dimethylphenyl)thiourea. Available at: [Link]

  • ResearchGate. (2005). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: sheets built from C—H⋯O and C—H⋯π(arene) hydrogen bonds. Available at: [Link]

  • MDPI. (n.d.). 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. Available at: [Link]

  • ResearchGate. (2006). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. Available at: [Link]

  • ResearchGate. (2010). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. Available at: [Link]

  • OChem Videos. (2019). 08.05 Overview of Acylation Reactions and Acyl Chlorides. YouTube. Available at: [Link]

  • National Institutes of Health. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Available at: [Link]

  • Wikipedia. Acyl chloride. Available at: [Link]

  • Yufeng. (2024). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

  • Save My Exams. (2024). A Level Chemistry Revision Notes - Acyl Chlorides. Available at: [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Available at: [Link]

  • Beilstein Journals. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]

  • ResearchGate. (2013). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?. Available at: [Link]

  • ResearchGate. (2011). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Available at: [Link]

  • Western Carolina University. Standard Operating Procedure for the use of Acetyl chloride. Available at: [Link]

  • National Institutes of Health. (n.d.). 3-Acetyl-5-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide. Available at: [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Available at: [Link]

  • MDPI. (n.d.). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. Available at: [Link]

  • Chemistry Stack Exchange. (2014). Rationalising the order of reactivity of carbonyl compounds towards nucleophiles. Available at: [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. Available at: [Link]

  • ResearchGate. (1987). The nucleophilic addition-elimination reaction on the carbonyl group of pivaloyl chloride, S-methyl thiopivaloate and 1-pivaloyl-1,2,4-triazole in the gas phase. Available at: [Link]

Sources

Optimization

Technical Support Center: Regioselective C-Acylation of Pyrazolones

Welcome to the Technical Support Center for pyrazolone chemistry. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequent...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyrazolone chemistry. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) regarding the selective C-acylation of pyrazolones, with a primary focus on avoiding the formation of O-acylated side products. Our goal is to equip you with the foundational knowledge and practical insights required to achieve high-yield, high-purity synthesis of 4-acylpyrazolones.

Understanding the Challenge: C- vs. O-Acylation

The acylation of pyrazolones presents a classic challenge in regioselectivity due to the tautomeric nature of the pyrazolone ring system. The molecule exists in equilibrium between several tautomeric forms, most notably the keto (CH) and enol (OH) forms. This equilibrium exposes two primary nucleophilic sites to the acylating agent: the carbon at the C-4 position and the oxygen of the enolic hydroxyl group.

  • C-Acylation (Desired Reaction): The nucleophilic C-4 carbon attacks the electrophilic acylating agent, leading to the formation of the thermodynamically stable 4-acylpyrazolone.

  • O-Acylation (Side Reaction): The enolic oxygen acts as a nucleophile, resulting in the formation of an undesired pyrazolyl ester, the O-acylated side product. O-acylation is often kinetically favored, meaning it can form faster under certain conditions.[1]

The principal challenge is to control the reaction conditions to overwhelmingly favor C-acylation over O-acylation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method to prevent O-acylation?

The most robust and widely adopted method is the use of calcium hydroxide (Ca(OH)₂) as a base and protecting agent.[1][2] This strategy is effective for several reasons:

  • Tautomeric Equilibrium Shift: Calcium hydroxide promotes the shift of the tautomeric equilibrium towards the enol form.

  • Hydroxyl Group Protection: The Ca²⁺ ion then forms a stable six-membered chelate complex with the pyrazolone, effectively protecting the enolic oxygen. This protection sterically and electronically disfavors O-acylation.

  • Acid Scavenging: It neutralizes the hydrogen chloride (HCl) byproduct generated when using acyl chlorides, maintaining a basic reaction medium that favors C-acylation.[1][2][3]

It is crucial to form this calcium complex before introducing the acylating agent. Adding the acylating agent to the free pyrazolone will almost certainly lead to the O-acylated product as the major or sole product.[3]

Q2: Are there alternative bases to calcium hydroxide?

While Ca(OH)₂ is highly effective, other bases have been explored. Barium hydroxide (Ba(OH)₂) and calcium oxide (CaO) can also be used to facilitate the C-acylation.[4] However, Ca(OH)₂ is generally preferred due to its low cost, low toxicity, and high efficacy. Weaker organic bases like triethylamine (TEA) are generally not sufficient on their own to prevent O-acylation and may even promote it under certain conditions.

Q3: How do I know if I have the C-acylated or O-acylated product?

Spectroscopic methods are definitive. ¹H and ¹³C NMR spectroscopy provide clear distinguishing features:

FeatureC-Acylated Product (4-Acylpyrazolone)O-Acylated Product (Pyrazolyl Ester)
¹H NMR Broad singlet for the enolic OH proton, typically observed between 11.5-12.0 ppm. No signal for a proton at C-4.A sharp singlet for the H-4 proton, typically appearing in a relatively upfield region (around 6.3 ppm). No enolic OH proton signal.[3]
¹³C NMR Signal for the C-4 quaternary carbon (Cq-4) around 105 ppm. The carbonyl carbon of the acyl group appears around 190 ppm.[3]Signal for the C-4 carbon (CH-4) is significantly upfield, around 95 ppm.[3]

Q4: What is the role of the solvent in this reaction?

The choice of solvent is critical. Anhydrous 1,4-dioxane is the most commonly used and recommended solvent for the calcium hydroxide-mediated acylation.[2][3] It is essential to use an anhydrous solvent to prevent the hydrolysis of the acylating agent (e.g., acyl chloride). The water content should ideally be below 0.05%.[3] Other aprotic solvents may be used, but dioxane has proven to be particularly effective for this reaction.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
High proportion of O-acylated byproduct detected in the crude product. 1. Incomplete formation of the calcium complex. 2. Premature addition of the acylating agent. 3. Presence of moisture in the reaction.1. Ensure Complete Complexation: Increase the reflux time after adding Ca(OH)₂ to at least 30-60 minutes. Vigorous stirring is essential. 2. Controlled Addition: Cool the reaction mixture to 0°C in an ice bath after complex formation and before adding the acylating agent. Add the acylating agent dropwise.[3] 3. Strict Anhydrous Conditions: Use freshly distilled or commercially available anhydrous dioxane. Ensure all glassware is thoroughly dried.
Low yield of the desired C-acylated product. 1. Incomplete reaction. 2. Hydrolysis of the acylating agent. 3. Difficulties during work-up (lump formation). 4. Insufficient amount of base.1. Monitor Reaction Progress: Use TLC on silica gel (e.g., 5% MeOH in DCM) to monitor the consumption of the starting pyrazolone.[3] Increase the reflux time after adding the acylating agent if necessary (reactions can often be run overnight). 2. Check Solvent and Reagent Quality: Ensure your dioxane is anhydrous and the acyl chloride is of high quality. 3. Improve Work-up: When pouring the reaction mixture into aqueous HCl, stir vigorously to prevent the formation of lumps, which can trap the product and unreacted complex. If lumps form, they must be physically broken up. Allow the acidic mixture to stir for at least 1.5 hours to ensure complete decomposition of the calcium complex.[3] 4. Use Sufficient Base: Use at least 2 equivalents of Ca(OH)₂ to both catalyze the reaction and neutralize the generated HCl.[3]
The reaction mixture does not change color from yellow to orange. The characteristic color change is an indicator of the reaction progressing. Its absence may suggest the reaction has stalled.1. Check Reagent Quality: Verify the quality of the pyrazolone, Ca(OH)₂, and acylating agent. 2. Ensure Proper Temperature: Make sure the reaction is refluxing at the appropriate temperature for the solvent used.
Difficulty in purifying the product by recrystallization. 1. Presence of persistent oily impurities. 2. The chosen recrystallization solvent is not optimal.1. Pre-purification Wash: Before recrystallization, wash the crude product thoroughly with water to remove any remaining CaCl₂ and Ca(OH)₂. A subsequent wash with a small amount of cold ethanol can help remove colored impurities.[3] 2. Solvent Screening: Experiment with different solvents for recrystallization. Methanol-acetone mixtures, ethanol, or ethyl acetate are often good starting points.

Experimental Protocols & Methodologies

Protocol: Selective C-Acylation of 3-Methyl-1-phenyl-2-pyrazolin-5-one

This protocol is a robust method for the synthesis of 4-acyl-3-methyl-1-phenyl-pyrazol-5-ones, designed to minimize O-acylation.

Materials:

  • 3-Methyl-1-phenyl-2-pyrazolin-5-one

  • Calcium hydroxide (Ca(OH)₂)

  • Acyl chloride (e.g., benzoyl chloride, p-toluoyl chloride)

  • Anhydrous 1,4-dioxane (<0.05% water)

  • 10% Aqueous Hydrochloric Acid (HCl)

  • Ethanol (for washing)

Procedure:

  • Setup: Assemble a round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried.

  • Dissolution: To the flask, add 3-methyl-1-phenyl-2-pyrazolin-5-one (1 equivalent). Add anhydrous 1,4-dioxane and warm gently with stirring until the pyrazolone is completely dissolved.

  • Complex Formation: Add calcium hydroxide (2 equivalents) to the solution. Heat the mixture to reflux and maintain vigorous stirring for at least 30 minutes. The mixture will appear as a suspension.

  • Acylation: Cool the reaction mixture to 0°C using an ice bath. Add the acyl chloride (1.1 equivalents) dropwise via the dropping funnel over 10-15 minutes. A color change from yellow to orange should be observed.[3]

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 1.5 to 3 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature. In a separate beaker, prepare a solution of 10% aqueous HCl. Pour the reaction mixture into the HCl solution under vigorous stirring.

  • Complex Decomposition: Stir the resulting acidic mixture at room temperature for at least 1.5 hours to ensure the complete decomposition of the calcium complex.[3]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid cake thoroughly with water to remove calcium salts, followed by a wash with a small amount of cold ethanol to remove colored impurities.[3]

  • Drying and Purification: Dry the crude product in air or in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent (e.g., methanol/acetone).

Visualizing the Workflow

The following diagram illustrates the key decision points and workflow for successful C-acylation.

C_Acylation_Workflow start Start: Pyrazolone Substrate dissolve Dissolve in Anhydrous Dioxane start->dissolve add_caoh2 Add Ca(OH)₂ (2 equiv) dissolve->add_caoh2 o_acylation_risk High Risk of O-Acylation dissolve->o_acylation_risk Acyl Chloride Added Here? reflux_complex Reflux for 30-60 min (Complex Formation) add_caoh2->reflux_complex cool Cool to 0°C reflux_complex->cool add_acyl_chloride Add Acyl Chloride (dropwise) cool->add_acyl_chloride reflux_reaction Reflux for 1.5-3h (Reaction) add_acyl_chloride->reflux_reaction workup Acidic Work-up (10% HCl) reflux_reaction->workup isolate Filter and Wash (H₂O, EtOH) workup->isolate product Pure C-Acylated Product isolate->product

Caption: Workflow for selective C-acylation of pyrazolones.

Mechanism: The Role of the Calcium Chelate

The success of this method hinges on the formation of a key intermediate. The diagram below illustrates how the calcium ion coordinates with the pyrazolone to block the O-acylation pathway.

Mechanism cluster_0 Pyrazolone Tautomerism cluster_1 Reaction Pathways Keto Keto Form Enol Enol Form Keto->Enol Equilibrium Enol_form Enol Form Ca_complex Calcium Chelate (Protected Enol) Enol_form->Ca_complex + Ca(OH)₂ O_product O-Acylated Product (Side Product) Enol_form->O_product + RCOCl (Acylation at Oxygen) C_product C-Acylated Product (Desired) Ca_complex->C_product + RCOCl (Acylation at C-4)

Caption: Calcium chelation blocks O-acylation.

References

  • Kurteva, V. B., & Petrova, M. A. (2015). Synthesis of 3-Methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one: How To Avoid O-Acylation. Journal of Chemical Education, 92(2), 356-359. Available at: [Link]

  • Jensen, B. S. (1959). The synthesis of 1-phenyl-3-methyl-4-acyl-pyrazolones-5. Acta Chemica Scandinavica, 13, 1668-1670. Available at: [Link]

  • Holzer, W., Mereiter, K., & Plagens, B. (1999). 4-Acyl-5-methyl-2-phenylpyrazolones: NMR and X-Ray Structure Investigations. Heterocycles, 50(2), 799. Available at: [Link]

  • Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]

  • Holzer, W., et al. (2001). Heterocyclic Analogues of Xanthone and Xanthione. 1H-Pyrano[2,3-c:6,5-c]dipyrazol-4(7H)-ones and Thiones: Synthesis and NMR Data. Molecules, 6(3), 265-277. Available at: [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523-3529. Available at: [Link]

  • Xiao, Y., et al. (2020). Copper-catalyzed acylation of pyrazolones with aldehydes to afford 4-acylpyrazolones. Organic & Biomolecular Chemistry, 18(3), 459-463. Available at: [Link]

  • Marchetti, F., et al. (2019). Coordination chemistry of pyrazolone-based ligands and applications of their metal complexes. Coordination Chemistry Reviews, 401, 213069. Available at: [Link]

  • Chiba, P., et al. (1998). Substituted 4-Acylpyrazoles and 4-Acylpyrazolones: Synthesis and Multidrug Resistance-Modulating Activity. Journal of Medicinal Chemistry, 41(19), 3649-3658. Available at: [Link]

  • Eller, G. A., & Holzer, W. (2006). A one-step synthesis of pyrazolone. Molbank, 2006(1), M464. Available at: [Link]

  • Idemudia, O. G., & Sadimenko, A. P. (2015). Synthesis and Characterization of Bioactive Acylpyrazolone Sulfanilamides and Their Transition Metal Complexes: Single Crystal Structure of 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one Sulfanilamide. Bioinorganic Chemistry and Applications, 2015, 717089. Available at: [Link]

  • Abood, N. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. Available at: [Link]

  • Wang, L., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706. Available at: [Link]

  • Wikipedia. (2023). Thermodynamic and kinetic reaction control. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Acylating Agents: 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride vs. Benzoyl Chloride

For professionals in chemical research and drug development, the choice of an acylating agent is a pivotal decision that dictates reaction kinetics, yield, and selectivity. While benzoyl chloride is a ubiquitous and high...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in chemical research and drug development, the choice of an acylating agent is a pivotal decision that dictates reaction kinetics, yield, and selectivity. While benzoyl chloride is a ubiquitous and highly reactive reagent, its heterocyclic counterparts offer a nuanced reactivity profile that can be leveraged for specific synthetic strategies. This guide provides an in-depth comparison of the reactivity of 5-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride with the benchmark, benzoyl chloride, grounded in theoretical principles and supported by a proposed experimental framework for direct validation.

Introduction: Structural and Electronic Overview

Benzoyl chloride is the archetypal aromatic acyl chloride, valued for its high reactivity in forming esters and amides. Its reactivity is primarily governed by the electrophilicity of the carbonyl carbon, which is directly attached to the phenyl ring.

5-Methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride, conversely, is a heteroaromatic acyl chloride. Its reactivity is modulated by the unique electronic and steric environment of the pyrazole ring system. Pyrazole-containing molecules are significant structural motifs in a vast array of pharmaceuticals, including analgesics, anti-inflammatory agents, and anticancer drugs, making this reagent a key building block in medicinal chemistry.[1][2]

Parameter5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl ChlorideBenzoyl Chloride
Structure
CAS Number 205113-77-5[3][4]98-88-4
Molecular Formula C₁₁H₉ClN₂OC₇H₅ClO
Molecular Weight 220.66 g/mol 140.57 g/mol
Key Features Substituted pyrazole ring, N-phenyl group, C-methyl groupUnsubstituted phenyl ring

Theoretical Analysis of Reactivity

The rate of nucleophilic acyl substitution is fundamentally determined by two factors: the electrophilicity of the carbonyl carbon and the steric accessibility for the incoming nucleophile.

Electronic Effects: The Influence of the Aromatic System

The nature of the ring system attached to the carbonyl group profoundly influences its electrophilicity.

  • Benzoyl Chloride: The phenyl ring is generally considered weakly electron-withdrawing by induction and capable of resonance stabilization. This results in a highly electrophilic carbonyl carbon, making benzoyl chloride a potent acylating agent. Electron-withdrawing substituents on the phenyl ring further increase this reactivity, while electron-donating groups decrease it.[5]

  • 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride: The pyrazole ring presents a more complex electronic landscape. Pyrazoles are π-excessive aromatic heterocycles, meaning the ring system as a whole is electron-rich. However, the distribution of electron density is not uniform.[6] The two electronegative nitrogen atoms exert a strong inductive electron-withdrawing effect (-I), while the lone pair on the N1 nitrogen participates in the π-system, contributing to electron density. Critically, theoretical and experimental data indicate that the C4 position of the pyrazole ring is relatively electron-rich compared to the C3 and C5 positions.[1][6] This increased electron density at C4 deactivates the attached carbonyl group towards nucleophilic attack by reducing its partial positive charge.

The substituents on the pyrazole ring also play a role. The methyl group at C5 is weakly electron-donating (+I), further contributing to the deactivation of the carbonyl. The N1-phenyl group's effect is more complex, but it does not significantly alter the inherent electron-rich nature of the C4 position.

Steric Effects: Accessibility of the Reaction Center
  • Benzoyl Chloride: The carbonyl group is relatively unhindered, allowing for easy approach by a wide range of nucleophiles.

  • 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride: The carbonyl group at the C4 position is flanked by the methyl group at C5 and the N-phenyl group at N1. Crystal structure data of related compounds show that the N-phenyl ring is often twisted out of the plane of the pyrazole ring, creating significant steric bulk around the reaction center.[7][8] This steric hindrance can impede the approach of a nucleophile, further reducing the reaction rate compared to benzoyl chloride.

Caption: Factors influencing the relative reactivity of the two acyl chlorides.

Experimental Protocol for Comparative Kinetic Analysis

To empirically validate the predicted difference in reactivity, a comparative kinetic study is essential. The following protocol describes the N-acylation of aniline, a common transformation in medicinal chemistry, monitored by High-Performance Liquid Chromatography (HPLC).

Causality Behind Experimental Choices
  • Nucleophile (Aniline): Chosen as a representative aromatic amine with moderate reactivity, allowing for measurable reaction rates with both acyl chlorides under identical conditions.

  • Solvent (Acetonitrile): A polar aprotic solvent is selected to ensure solubility of all components while not participating in the reaction (i.e., avoiding solvolysis).

  • Base (Pyridine): A non-nucleophilic base is used to scavenge the HCl byproduct, preventing protonation of the aniline starting material which would halt the reaction.

  • Monitoring (HPLC): Provides a robust and quantitative method to measure the disappearance of starting materials and the appearance of the product over time, allowing for accurate rate constant determination.

  • Temperature Control: Maintaining a constant temperature (25°C) is critical as reaction rates are highly temperature-dependent.

Step-by-Step Methodology

Reagent Preparation:

  • Aniline Solution (0.1 M): Accurately prepare a 0.1 M solution of aniline in dry acetonitrile.

  • Pyridine Solution (0.1 M): Accurately prepare a 0.1 M solution of pyridine in dry acetonitrile.

  • Acyl Chloride Solutions (0.1 M): In separate volumetric flasks, prepare 0.1 M solutions of benzoyl chloride and 5-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride in dry acetonitrile. Prepare these solutions immediately before use due to their moisture sensitivity.

Reaction Procedure (to be performed in parallel for each acyl chloride):

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 10 mL of the 0.1 M aniline solution and 10 mL of the 0.1 M pyridine solution.

  • Place the flask in a constant temperature water bath set to 25°C and allow the solution to equilibrate for 10 minutes.

  • To initiate the reaction, rapidly add 10 mL of the respective 0.1 M acyl chloride solution and simultaneously start a timer.

  • At specified time intervals (e.g., 1, 3, 5, 10, 20, 30, and 60 minutes), withdraw a 0.1 mL aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to an HPLC vial containing 0.9 mL of acetonitrile.

HPLC Analysis:

  • Analyze the quenched samples by a calibrated HPLC method capable of resolving aniline, the acyl chloride, and the corresponding N-benzoylaniline or N-(pyrazole-4-carbonyl)aniline product.

  • Generate a calibration curve for aniline to determine its concentration in each sample.

  • Plot the natural logarithm of the aniline concentration (ln[Aniline]) versus time (in seconds). The slope of this plot will be equal to the negative of the pseudo-first-order rate constant (-k').

experimental_workflow prep Reagent Preparation (0.1M Aniline, Pyridine, Acyl Chlorides) setup Reaction Setup (Aniline + Pyridine in Flask) prep->setup equil Equilibrate at 25°C setup->equil init Initiate Reaction (Add Acyl Chloride, Start Timer) equil->init sample Aliquoting & Quenching (At Timed Intervals) init->sample hplc HPLC Analysis sample->hplc data Data Processing (Plot ln[Aniline] vs. Time) hplc->data rate Determine Rate Constant (k') (Slope = -k') data->rate

Caption: Workflow for the comparative kinetic analysis experiment.

Predicted Outcome and Synthetic Implications

Based on the theoretical analysis, the kinetic experiment is expected to yield the following results:

CompoundPredicted Relative Rate (k')Key Influencing Factors
Benzoyl Chloride FasterHigh carbonyl electrophilicity; Low steric hindrance.
5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride SlowerDeactivating pyrazole ring; Significant steric hindrance from flanking groups.

This difference in reactivity has significant implications for synthetic planning:

  • Benzoyl Chloride is the reagent of choice for rapid, high-yielding acylations of unhindered and moderately reactive nucleophiles where chemoselectivity is not a primary concern.

  • 5-Methyl-1-Phenyl-1H-pyrazole-4-carbonyl Chloride is advantageous in scenarios requiring greater control and selectivity. Its attenuated reactivity allows for:

    • Selective acylation of a more reactive nucleophile in the presence of a less reactive one.

    • Minimizing side reactions with sensitive functional groups that might be incompatible with the harshness of benzoyl chloride.

    • Reactions with highly reactive nucleophiles that might otherwise lead to polymerization or double-acylation.

The general mechanism for these reactions proceeds through a tetrahedral intermediate.

Caption: General mechanism for nucleophilic acyl substitution.

Conclusion

While both 5-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride and benzoyl chloride are effective acylating agents, they occupy different positions on the reactivity spectrum. Benzoyl chloride offers speed and potency, whereas its pyrazole counterpart provides a more tempered and potentially more selective reactivity profile. This reduced reactivity is a direct consequence of the combined electronic-donating nature of the C4-position on the pyrazole ring and the significant steric hindrance imposed by its substituents. For the discerning synthetic chemist, understanding these fundamental differences is key to strategic reagent selection and the successful synthesis of complex target molecules.

References

  • MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. Retrieved from [Link]

  • ResearchGate. (n.d.). The Synthesis and Reactions of Novel Pyrazole Derivatives by 4-phenylcarbonyl-5-phenyl-2,3-dihydro-2,3-furandione Reacted with Some Hydrazones. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]

  • ChemRxiv. (n.d.). SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE. Retrieved from [Link]

  • MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]

  • University of Liverpool. (n.d.). Diazoles & diazines: properties, syntheses & reactivity. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). N-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-ylcarbonyl)-N′-(2,6-dimethylphenyl)thiourea. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Retrieved from [Link]

  • Reddit. (2024). Which benzoyl chloride undergoes hydrolysis faster in water? Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Retrieved from [Link]

  • ACS Publications. (n.d.). Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Comparing Rate of Hydrolysis of Acyl halides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Experimental and Theoretical Studies on the Functionalization Reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N′-Benzoyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide. PMC. Retrieved from [Link]

  • YouTube. (2021). 27.03 Hammett Substituent Constants Defined. Retrieved from [Link]

  • PubMed. (n.d.). Novel compound 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191) prevents 2,3,7,8-TCDD-induced toxicity by antagonizing the aryl hydrocarbon receptor. Retrieved from [Link]

  • ResearchGate. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: sheets built from C—H⋯O and C—H⋯π(arene) hydrogen bonds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). PMC. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of Some Functionalization Reactions of 4-Benzoyl-5- phenyl-1-(4-methoxyphenyl)-1H-pyrazole-3-carbonyl Chloride and Their Antimicrobial Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Acetyl-5-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide. PMC. Retrieved from [Link]

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Comparative

A Comparative Guide to the Spectroscopic Analysis of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals This guide offers an in-depth exploration of the spectroscopic techniques essential for the structural elucidation and purity assessment of 5-Methyl-1-Pheny...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide offers an in-depth exploration of the spectroscopic techniques essential for the structural elucidation and purity assessment of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride. As a reactive chemical intermediate, confirming the identity and quality of this compound is a critical step in any synthetic workflow. This document moves beyond simple data reporting, providing insights into the causal relationships between molecular structure and spectral output, comparing the target compound with logical alternatives, and detailing the experimental methodologies required for robust analysis.

Introduction: The Analytical Imperative

5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride is a key building block in organic synthesis, valued for its bifunctional nature. The pyrazole core is a prevalent scaffold in medicinal chemistry, while the acyl chloride group provides a highly reactive handle for forming amide, ester, and other carbonyl-containing linkages. Given its reactivity, ensuring the successful conversion from its corresponding carboxylic acid and the absence of residual starting material is paramount. A multi-technique spectroscopic approach, combining Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is not merely best practice but a necessary component of quality control.

Core Spectroscopic Characterization

The unambiguous identification of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride hinges on interpreting the unique spectroscopic signature of its constituent parts: the phenyl ring, the substituted pyrazole heterocycle, the methyl group, and the highly characteristic acyl chloride moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed map of the molecule's carbon-hydrogen framework. For this analysis, deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve the analyte without introducing interfering proton signals.

¹H NMR Analysis: A Proton Census

The proton NMR spectrum allows us to identify and count the distinct types of hydrogen atoms. The electron-withdrawing nature of the pyrazole ring and the carbonyl group will shift the signals of nearby protons downfield.

  • Phenyl Protons (H-Ar): The five protons on the phenyl ring are expected to appear as a complex multiplet in the aromatic region, typically between 7.30 and 7.80 ppm.

  • Methyl Protons (-CH₃): The three protons of the methyl group are chemically equivalent and lack adjacent protons for coupling. Therefore, they will produce a sharp singlet, anticipated around 2.7 ppm. The downfield shift from a typical methyl signal is due to the influence of the aromatic pyrazole ring.

  • Pyrazole Ring Proton: The C3 position of the pyrazole ring bears a proton, which is expected to appear as a singlet at a significantly downfield position, often above 8.0 ppm, due to the deshielding effects of the adjacent nitrogen atom and the carbonyl group.

¹³C NMR Analysis: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of unique carbon environments. The presence of the highly electronegative chlorine and oxygen atoms dramatically influences the chemical shift of the carbonyl carbon.

  • Carbonyl Carbon (-COCl): This is one of the most diagnostic signals. The carbon of an acyl chloride is highly deshielded and is expected to appear significantly downfield, typically in the range of 160-165 ppm.

  • Aromatic & Heteroaromatic Carbons: The carbons of the phenyl and pyrazole rings will generate a series of signals in the 115-155 ppm region.

  • Methyl Carbon (-CH₃): The methyl carbon will produce a signal in the aliphatic region, expected at approximately 15 ppm.

Table 1: Predicted NMR Spectroscopic Data for 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride (in CDCl₃)

Technique Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
¹H NMR Phenyl (Ar-H)7.30 - 7.80Multiplet5H
Pyrazole (C3-H)~8.2Singlet1H
Methyl (C5-CH₃)~2.7Singlet3H
¹³C NMR Carbonyl (C=O)~162--
Pyrazole (C5)~152--
Phenyl (C-ipso)~138--
Phenyl (C-o, m, p)120 - 130--
Pyrazole (C4)~118--
Pyrazole (C3)~140--
Methyl (-CH₃)~15--
Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally sensitive for identifying specific functional groups, particularly the carbonyl group. The key to confirming the synthesis of the acyl chloride is the position of the C=O stretching vibration.

  • C=O Stretch (Acyl Chloride): This will be the most intense and defining peak in the spectrum. Due to the inductive effect of the chlorine atom, this bond vibrates at a higher frequency than most other carbonyls. Expect a strong, sharp absorption band in the range of 1770-1810 cm⁻¹ .

  • Aromatic C=C Stretches: Medium-intensity peaks will appear in the 1450-1600 cm⁻¹ region, characteristic of the phenyl and pyrazole rings.

  • C-H Stretches: Aromatic C-H stretches will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will be seen just below 3000 cm⁻¹.

  • C-Cl Stretch: A weaker absorption may be found in the fingerprint region (600-800 cm⁻¹).

Table 2: Key IR Absorption Bands

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
Carbonyl (Acyl Chloride)C=O Stretch1770 - 1810Strong, Sharp
Aromatic RingsC=C Stretch1450 - 1600Medium
Aromatic C-HC-H Stretch3010 - 3100Medium-Weak
Aliphatic C-H (Methyl)C-H Stretch2850 - 2960Medium-Weak
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a common technique for this type of molecule.

  • Molecular Ion Peak (M⁺): The calculated monoisotopic mass is approximately 220.04 g/mol . A critical confirmation is the presence of the M+2 peak , which arises from the natural abundance of the ³⁷Cl isotope (approximately 32%). The M⁺ and M+2 peaks should appear in a characteristic ~3:1 intensity ratio, providing definitive evidence for the presence of one chlorine atom.

  • Key Fragmentation: A logical and prominent fragmentation pathway is the loss of the chlorine radical, resulting in a strong peak at m/z [M-35]⁺ (or [M-37]⁺). Subsequent loss of carbon monoxide (CO) from this fragment is also highly probable.

Table 3: Predicted Mass Spectrometry Data (EI)

m/z (for ³⁵Cl) Identity Notes
220[M]⁺Molecular Ion. Accompanied by M+2 peak at m/z 222.
185[M - Cl]⁺Loss of chlorine radical. A major fragment.
157[M - Cl - CO]⁺Subsequent loss of carbon monoxide.
77[C₆H₅]⁺Phenyl cation.

Comparison with an Alternative: The Carboxylic Acid Precursor

The most relevant comparison for quality control is with the starting material, 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxylic Acid. The spectroscopic differences are stark and serve as clear indicators of reaction completion.

Table 4: Spectroscopic Comparison: Acyl Chloride vs. Carboxylic Acid

Technique 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride 5-Methyl-1-Phenyl-1H-pyrazole-4-Carboxylic Acid Reason for Difference
IR (C=O Stretch) ~1785 cm⁻¹ (Strong, Sharp)~1710 cm⁻¹ (Strong, often broader)The inductive effect of chlorine increases the C=O bond order and vibrational frequency.
IR (O-H Stretch) Absent2500-3300 cm⁻¹ (Very Broad)Presence of the hydroxyl group in the carboxylic acid.
¹H NMR (-OH) Absent>10 ppm (Broad Singlet)Presence of the acidic proton.
MS (Molecular Ion) m/z 220/222m/z 202Difference in molecular weight between -COCl and -COOH groups.

The absence of the broad O-H stretch in the IR spectrum and the acidic proton signal in the ¹H NMR spectrum, coupled with the shift of the C=O stretch to a higher wavenumber, provides conclusive evidence of a successful conversion to the acyl chloride.

Experimental Protocols & Workflow

Achieving high-quality, reproducible data requires adherence to standardized protocols.

General Analytical Workflow

The logical flow from sample submission to final characterization ensures that all necessary data is collected efficiently.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Reporting A Receive Sample of 5-Methyl-1-Phenyl-1H- Pyrazole-4-Carbonyl Chloride B Prepare NMR Sample (~5-10 mg in 0.6 mL CDCl₃) A->B C Prepare IR Sample (Directly on ATR crystal or as KBr pellet) A->C D Prepare MS Sample (Dilute solution in volatile solvent, e.g., CH₂Cl₂) A->D E Acquire ¹H & ¹³C NMR Spectra B->E NMR Spectrometer F Acquire IR Spectrum C->F FTIR Spectrometer G Acquire Mass Spectrum D->G Mass Spectrometer H Process & Analyze NMR Data (Chemical Shifts, Integration, Multiplicity) E->H I Analyze IR Spectrum (Identify Key Functional Groups, esp. C=O) F->I J Analyze Mass Spectrum (Confirm MW & Isotope Pattern, Analyze Fragmentation) G->J K Synthesize Data & Compare to Reference/Predicted H->K I->K J->K L Generate Certificate of Analysis / Final Report K->L

Validation

A Senior Application Scientist's Guide to the 1H NMR Characterization of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride and Its Amide Derivatives

Abstract In the landscape of modern drug discovery and development, pyrazole derivatives stand out as privileged scaffolds due to their wide range of biological activities.[1] The synthetic utility of these heterocycles...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery and development, pyrazole derivatives stand out as privileged scaffolds due to their wide range of biological activities.[1] The synthetic utility of these heterocycles is vast, and among the key intermediates is 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride. This highly reactive acyl chloride is a critical building block for creating diverse libraries of amide and ester derivatives, which are frequently explored for their therapeutic potential. Accurate and efficient characterization of this starting material and its subsequent products is paramount for ensuring the integrity of a research and development pipeline. This guide provides an in-depth analysis of the 1H NMR spectroscopic characteristics of the title carbonyl chloride and offers a comparative study of the 1H NMR spectra of a representative amide product synthesized via two common routes: direct acylation with the carbonyl chloride and a coupling reaction using the corresponding carboxylic acid with EDC/HOBt.

The Significance of the 5-Methyl-1-Phenyl-1H-Pyrazole Scaffold

The 1-phenyl-5-methyl-1H-pyrazole core is a recurring motif in medicinal chemistry, valued for its metabolic stability and its ability to engage in various biological interactions. The introduction of a functional handle at the 4-position, such as a carbonyl chloride, opens up a gateway for facile derivatization, allowing chemists to systematically probe the structure-activity relationship (SAR) of a compound series. The conversion of this carbonyl chloride to amides is a particularly important transformation, as the resulting amide bond is a key feature in many drug molecules, contributing to their binding affinity and pharmacokinetic properties.

1H NMR Characterization of the Starting Material: 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride

Expected 1H NMR (CDCl₃, 400 MHz) Spectral Features:

  • Pyrazole H3 Proton: The proton at the 3-position of the pyrazole ring is expected to be the most downfield of the heterocyclic protons, likely appearing as a sharp singlet in the range of δ 8.20-8.40 ppm . The significant deshielding is a result of both the aromatic nature of the pyrazole ring and the strong electron-withdrawing effect of the adjacent carbonyl chloride.

  • Phenyl Protons: The protons on the N-phenyl ring will typically appear as a multiplet between δ 7.40-7.60 ppm . The ortho-protons may be slightly downfield compared to the meta- and para-protons due to their proximity to the pyrazole ring.

  • Methyl Protons (C5-CH₃): The methyl group at the 5-position is expected to resonate as a sharp singlet in the region of δ 2.70-2.90 ppm . The electron-withdrawing carbonyl chloride at the 4-position will cause a noticeable downfield shift compared to a less substituted pyrazole.

The absence of a proton at the 4-position means there will be no vicinal coupling observed for the pyrazole ring protons, leading to the characteristic singlet for the H3 proton.

Comparative Synthesis and 1H NMR Analysis of a Representative Derivative: N-Aryl Pyrazole Carboxamides

To illustrate the practical application and characterization of products derived from 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride, we will compare two common synthetic methods for preparing N-aryl pyrazole carboxamides.

Method A: Direct Acylation using the Carbonyl Chloride

This is a classical and highly efficient method for amide bond formation.[2] The high reactivity of the acyl chloride allows for rapid reaction with a wide range of amines, often at room temperature.

reagent 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride product N-Aryl-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide reagent->product Direct Acylation amine Aromatic Amine (e.g., Sulfonamide) amine->product base Base (e.g., Triethylamine) Solvent (e.g., THF) base->product

Diagram 1: Reaction scheme for direct acylation.

A representative example from the literature involves the reaction of a pyrazole carbonyl chloride with sulfonamide derivatives to yield potent carbonic anhydrase inhibitors.[3]

Representative 1H NMR Data for N-(sulfamoylphenyl)-4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxamide (a structurally related compound): [3]

  • Amide NH Proton: A broad singlet is typically observed far downfield, often in the range of δ 10.76-10.94 ppm .[3]

  • Aromatic Protons: A complex multiplet region from δ 7.16-7.96 ppm corresponding to the various phenyl and aryl rings.[3]

  • Sulfonamide NH₂ Protons: If a primary sulfonamide is used, these protons appear as a singlet around δ 7.37-7.79 ppm .[3]

The key diagnostic signal for successful product formation is the appearance of the downfield amide NH proton, with its integration corresponding to one proton.

Method B: Amide Coupling using EDC/HOBt

An alternative and often milder approach involves the coupling of the corresponding carboxylic acid with an amine using a carbodiimide reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt). This method is particularly useful when dealing with sensitive substrates or when the acyl chloride is unstable or difficult to prepare.

start 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxylic Acid product N-Aryl-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide start->product Amide Coupling reagents EDC, HOBt, Amine Base (e.g., DIPEA) Solvent (e.g., DMF) reagents->product

Diagram 2: Reaction scheme for EDC/HOBt coupling.

The 1H NMR spectrum of the product from this method will be identical to that from Method A, assuming the same product is formed. The primary difference lies in the reaction conditions and potential impurities.

Data Comparison and Interpretation

MethodKey ReagentsTypical Reaction TimeYieldKey 1H NMR Impurities to Monitor
A: Direct Acylation Pyrazole-4-carbonyl chloride, Amine, Base (e.g., Et₃N)1-5 hours[3]Generally HighUnreacted amine, hydrolyzed carboxylic acid.
B: EDC/HOBt Coupling Pyrazole-4-carboxylic acid, Amine, EDC, HOBt, Base (e.g., DIPEA)5-24 hoursGood to HighUnreacted carboxylic acid, EDC-urea byproduct.

The choice between these methods is often dictated by the stability and availability of the starting materials. The direct acylation (Method A) is typically faster and involves a simpler workup, as the byproducts (triethylammonium chloride) are easily removed. However, the carbonyl chloride itself can be moisture-sensitive. Method B is milder and avoids the need to isolate the acyl chloride, but the reaction times can be longer, and removal of the EDC-urea byproduct can sometimes be challenging, potentially requiring chromatographic purification.

From a 1H NMR perspective, a clean spectrum of the final product from either method is the ultimate goal. For Method A, monitoring for the disappearance of the amine starting material's characteristic signals is key. For Method B, the disappearance of the carboxylic acid proton (which is often very broad and can be exchanged with D₂O) and the absence of signals from the EDC-urea byproduct (which can have broad signals in the aliphatic region) are indicators of a successful and clean reaction.

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide via Direct Acylation (Method A)

This protocol is a generalized procedure based on the synthesis of related pyrazole carboxamides.[3]

  • To a solution of the desired aromatic amine (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) at 0 °C, add a solution of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride (1.1 mmol) in anhydrous THF (5 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 3-5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to afford the desired amide.

  • Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Synthesis of N-Aryl-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide via EDC/HOBt Coupling (Method B)

This protocol is a generalized procedure based on established amide coupling methods.

  • To a stirred solution of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxylic Acid (1.0 mmol), the desired aromatic amine (1.1 mmol), and HOBt (1.2 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL), add EDC hydrochloride (1.2 mmol) in one portion at room temperature.

  • Add N,N-diisopropylethylamine (DIPEA, 2.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into cold water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

  • Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.

cluster_0 Method A: Direct Acylation cluster_1 Method B: EDC/HOBt Coupling a1 Dissolve Amine & Base in THF a2 Add Carbonyl Chloride Solution a1->a2 a3 Stir at Room Temperature a2->a3 a4 Workup & Extraction a3->a4 a5 Purification a4->a5 a6 1H NMR Analysis a5->a6 b1 Combine Carboxylic Acid, Amine, HOBt, EDC, Base in DMF b2 Stir at Room Temperature b1->b2 b3 Workup & Extraction b2->b3 b4 Purification b3->b4 b5 1H NMR Analysis b4->b5

Diagram 3: Comparative experimental workflows.

Conclusion

The 1H NMR characterization of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride and its derivatives is a cornerstone of synthetic and medicinal chemistry research involving this scaffold. While direct spectral data for the carbonyl chloride may be elusive, a sound understanding of the electronic effects on the pyrazole ring allows for accurate prediction of its 1H NMR spectrum. The choice between direct acylation and coupling agent-mediated synthesis for producing amide derivatives depends on various factors, including substrate sensitivity and reagent availability. In both cases, 1H NMR spectroscopy serves as an indispensable tool for confirming product formation, assessing purity, and identifying potential byproducts, thereby ensuring the quality and integrity of the synthesized compounds for downstream applications in drug development.

References

  • Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved January 21, 2026, from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Organic & Biomolecular Chemistry, 13(28), 7763–7773. Retrieved January 21, 2026, from [Link]

  • Taslimi, P., et al. (2020). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Biomolecular Structure and Dynamics, 38(18), 5469-5484. Retrieved January 21, 2026, from [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (2009). 3-Acetyl-5-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide. Retrieved January 21, 2026, from [Link]

  • MDPI. (2022). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Retrieved January 21, 2026, from [Link]

  • Royal Society of Chemistry. (2018). Supplementary Information: Direct N-heterocyclization of hydrazines to access styrylated pyrazoles. Retrieved January 21, 2026, from [Link]

  • Pasha, M. A., & Jayashankara, V. P. (2006). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Tetrahedron Letters, 47(30), 5349-5352. Retrieved January 21, 2026, from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Figure S25. 1 H NMR Spectrum of.... Retrieved January 21, 2026, from [Link]

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  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved January 21, 2026, from [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved January 21, 2026, from [Link]

  • ScienceOpen. (2020). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1. Retrieved January 21, 2026, from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved January 21, 2026, from [Link]

  • Digital CSIC. (2020). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved January 21, 2026, from [Link]

  • Chemistry & Biology Interface. (2017). A Highly Efficient and Convergent Approach to Direct Synthesis of Carboxamide by C-N Bond Formation. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Coumarin derivatives. Retrieved January 21, 2026, from [Link]

  • IntechOpen. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved January 21, 2026, from [Link]

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Comparative

A Senior Application Scientist's Guide to the Biological Activity of Pyrazole Isomers

For researchers and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological function is paramount. Within the landscape of medicinal chemistry, pyrazole an...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological function is paramount. Within the landscape of medicinal chemistry, pyrazole and its derivatives represent a cornerstone scaffold, consistently yielding compounds with a vast array of therapeutic applications.[1][2][3][4][5] The versatility of the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, allows for extensive structural modifications, leading to a diverse range of pharmacological activities, including anti-inflammatory, anticancer, anticonvulsant, and antimicrobial effects.[1][3][4][6][7]

However, the true elegance and challenge in harnessing the potential of pyrazoles lie in the concept of isomerism. The seemingly subtle repositioning of substituents on the pyrazole core can dramatically alter a compound's biological activity, selectivity, and pharmacokinetic profile. This guide provides an in-depth comparison of the biological activities of pyrazole isomers, supported by experimental data and detailed protocols, to empower researchers in their quest for novel and more effective therapeutic agents.

The Significance of Isomerism in Pyrazole Scaffolds

The biological activity of pyrazole derivatives is profoundly influenced by the substitution pattern on the pyrazole ring. The synthesis of unsymmetrically substituted pyrazoles can lead to the formation of different regioisomers, for instance, 1,3,5-trisubstituted versus 1,3,4-trisubstituted pyrazoles.[5] Furthermore, unsymmetrically substituted pyrazoles can exist as two tautomeric forms, which can lead to a mixture of N-1 and N-2 alkylated isomers upon further modification.[8] These isomeric variations are not trivial; they dictate the three-dimensional shape of the molecule and its ability to interact with specific biological targets.

Caption: Regioisomers of a trisubstituted pyrazole.

Anti-inflammatory Activity: A Tale of Two COXs

The position of substituents on the pyrazole ring is critical for both the potency and selectivity of COX inhibition. For instance, in a series of 1,5-diaryl pyrazole derivatives, the nature and position of substituents on the phenyl rings can significantly impact their inhibitory activity against COX-1 and COX-2.

Compound/IsomerSubstitution PatternCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib 1,5-diaryl-3-(trifluoromethyl)-1H-pyrazole>1000.04>2500[11]
FR140423 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole-- (150 times more selective for COX-2)150[12]
Compound 132b Pyrazole moiety with specific substitutions-0.0035-[11]
3,5-diarylpyrazole 3,5-diaryl substitution-0.01-[9]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a common method for determining the COX-1 and COX-2 inhibitory activity of test compounds.

Objective: To measure the half-maximal inhibitory concentration (IC50) of pyrazole isomers against COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (pyrazole isomers) dissolved in DMSO

  • Reference inhibitor (e.g., Celecoxib, Indomethacin)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

  • Assay buffer (e.g., Tris-HCl)

Procedure:

  • Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.

  • Compound Incubation: In a 96-well plate, add the assay buffer, the enzyme solution, and various concentrations of the test compounds or reference inhibitor. Incubate for a predetermined time (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

  • Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Reaction Termination: After a set incubation period (e.g., 10 minutes), stop the reaction by adding a stopping solution (e.g., a solution of hydrochloric acid).

  • PGE2 Quantification: Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: Inhibition of the COX pathway by pyrazole isomers.

Anticancer Activity: Targeting Cellular Proliferation

The pyrazole scaffold is also a prominent feature in the design of anticancer agents.[13][14][15][16] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[13][15][17] The substitution pattern on the pyrazole ring is crucial for determining the specific molecular target and the resulting cytotoxic potency.

For example, different isomers of pyrazole-containing compounds have shown varying levels of activity against different cancer cell lines. The position of electron-withdrawing or electron-donating groups on the aryl substituents can significantly influence the anticancer efficacy.

Compound/IsomerTarget Cancer Cell LineIC50 (µM)Key Structural FeaturesReference
Compound with 4-bromophenyl group MCF-7 (Breast)5.84-bromophenyl group at the pyrazole ring[13]
Compound with 4-bromophenyl group A549 (Lung)8.04-bromophenyl group at the pyrazole ring[13]
Compound with 4-bromophenyl group HeLa (Cervical)9.84-bromophenyl group at the pyrazole ring[13]
Compound with 4-chloro substitution HeLa (Cervical)4.944-chloro substitution[17]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of potential medicinal agents.

Objective: To determine the cytotoxic effect of pyrazole isomers on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Test compounds (pyrazole isomers) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole isomers for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

MTT_Workflow cluster_workflow MTT Assay Workflow A Seed Cancer Cells in 96-well plate B Treat with Pyrazole Isomers A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Viable cells convert MTT to Formazan E->F G Solubilize Formazan Crystals F->G H Measure Absorbance G->H I Calculate Cell Viability & IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

Anticonvulsant Activity: Modulating Neuronal Excitability

Pyrazole derivatives have also emerged as promising candidates for the treatment of epilepsy, demonstrating significant anticonvulsant activity in various preclinical models.[6][18][19][20] The mechanism of action for these compounds is often associated with the modulation of ion channels or neurotransmitter systems involved in neuronal excitability. The specific isomeric form of the pyrazole derivative can influence its ability to cross the blood-brain barrier and interact with its central nervous system target.

Studies have shown that different substituted pyrazoles exhibit varying degrees of protection against seizures induced by maximal electroshock (MES) or chemical convulsants like pentylenetetrazole (PTZ).[18][19]

Compound/IsomerAnticonvulsant ActivityAnimal ModelKey Structural FeaturesReference
Compound 7h Most potent anticonvulsant in the seriesMES and s.c. PTZ in miceSpecific substitution pattern (not detailed)[18]
Compound 11b Remarkable protective effectPTZ-induced clonic seizures in micePyrazolone derivative[19]
Compound 11a Remarkable protective effectPTZ-induced clonic seizures in micePyrazolone derivative[19]
Compound 11d Remarkable protective effectPTZ-induced clonic seizures in micePyrazolone derivative[19]
Experimental Protocol: Maximal Electroshock (MES) Induced Seizure Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Objective: To evaluate the anticonvulsant activity of pyrazole isomers against MES-induced seizures in rodents.

Materials:

  • Male Swiss albino mice or Wistar rats

  • Test compounds (pyrazole isomers)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard anticonvulsant drug (e.g., Phenytoin)

  • An electroconvulsive shock apparatus with corneal electrodes

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds or the standard drug intraperitoneally (i.p.) or orally (p.o.) at various doses. Administer the vehicle to the control group.

  • MES Induction: At the time of peak effect of the drug (e.g., 30-60 minutes after administration), apply a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal electrodes.

  • Observation: Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure. The absence of this phase is considered as protection.

  • Data Analysis: Calculate the percentage of protection for each dose group. Determine the median effective dose (ED50), which is the dose required to protect 50% of the animals from the tonic hind limb extension.

Conclusion

The biological activity of pyrazole derivatives is intricately linked to their isomeric forms. The strategic placement of substituents on the pyrazole core dictates the compound's interaction with biological targets, ultimately defining its therapeutic potential. This guide has highlighted the profound impact of isomerism on the anti-inflammatory, anticancer, and anticonvulsant activities of pyrazoles, providing a framework for the rational design of more potent and selective drug candidates. The detailed experimental protocols serve as a practical resource for researchers to validate the activity of their novel pyrazole isomers. As our understanding of structure-activity relationships continues to evolve, the versatile pyrazole scaffold will undoubtedly remain a central theme in the discovery of next-generation therapeutics.

References

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Validation

A Comparative Guide to the Synthesis of Pyrazole Carboxamides: Methodologies, Performance, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals The pyrazole carboxamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous pharmaceuticals and agrochemicals...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole carboxamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous pharmaceuticals and agrochemicals. The versatility of this privileged structure necessitates robust and efficient synthetic methodologies. This guide provides an in-depth comparison of the most prevalent and effective methods for the synthesis of pyrazole carboxamides, offering experimental data, mechanistic rationale, and practical insights to inform your synthetic strategy.

Core Synthetic Strategies: A Tale of Two Pathways

The synthesis of pyrazole carboxamides can be broadly categorized into two primary strategies:

  • Pyrazole Ring Construction Followed by Amidation: This is the most common and versatile approach, allowing for late-stage diversification of the amide functionality.

  • Precursor Amidation Followed by Pyrazole Ring Formation: A less common but advantageous route when dealing with sensitive amines or when specific substitution patterns are desired.

This guide will delve into the specifics of each strategy, providing a comparative analysis to aid in the selection of the optimal synthetic route.

Strategy 1: Building the Core First - Pyrazole Synthesis and Subsequent Amidation

This strategy hinges on the initial construction of a pyrazole ring bearing a carboxylic acid or its ester equivalent, which is then coupled with a desired amine.

Method 1.1: The Knorr Pyrazole Synthesis and Amide Coupling Cascade

The Knorr pyrazole synthesis, a classic and reliable method, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. [1][2]For the synthesis of pyrazole carboxamides, a β-ketoester is a common starting material, leading to a pyrazole-carboxylate ester.

Mechanism of the Knorr Pyrazole Synthesis:

The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. [1]A critical consideration when using unsymmetrical 1,3-dicarbonyl compounds is regioselectivity, which can be influenced by the steric and electronic properties of the substituents and the reaction pH. [1] Experimental Workflow: Knorr Synthesis and Amidation

G cluster_0 Step 1: Knorr Pyrazole Synthesis cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Amide Coupling 1,3-Dicarbonyl 1,3-Dicarbonyl Pyrazole-carboxylate Ester Pyrazole-carboxylate Ester 1,3-Dicarbonyl->Pyrazole-carboxylate Ester Condensation Hydrazine Hydrazine Hydrazine->Pyrazole-carboxylate Ester Pyrazole-carboxylic Acid Pyrazole-carboxylic Acid Pyrazole-carboxylate Ester->Pyrazole-carboxylic Acid NaOH or LiOH Pyrazole Carboxamide Pyrazole Carboxamide Pyrazole-carboxylic Acid->Pyrazole Carboxamide Coupling Agent (e.g., HATU, EDC) Amine Amine Amine->Pyrazole Carboxamide

Caption: Workflow for Pyrazole Carboxamide Synthesis via Knorr Reaction.

Detailed Experimental Protocol: Synthesis of Ethyl 1H-pyrazole-4-carboxylate

  • Reaction Setup: To a solution of (ethoxycarbonyl)malondialdehyde (27.6 g, 192 mmol) in 150 mL of ethanol in an ice bath, slowly add hydrazine (6.2 g, 193 mmol). [3]2. Reaction: Stir the reaction mixture at room temperature for 17 hours. [3]3. Work-up and Purification: Remove the ethanol by vacuum distillation. Purify the residue by silica gel column chromatography (dichloromethane/ethyl acetate) to yield ethyl 1H-pyrazole-4-carboxylate as yellow crystals. [3] * Yield: 72.4% [3] Amide Coupling: The Critical Juncture

The conversion of the pyrazole carboxylic acid to the corresponding carboxamide is a pivotal step. The choice of coupling reagent is crucial for achieving high yields and purity, especially with electronically deficient or sterically hindered amines.

Comparison of Common Amide Coupling Reagents:

Coupling ReagentKey Features & RationaleTypical Yield Range
HATU Uronium-based, highly efficient, and fast reacting. Forms a highly reactive OAt-active ester, minimizing side reactions and epimerization. [4][5]85-98%
HBTU Similar to HATU but forms a less reactive OBt-active ester. Generally effective but may be slower and lead to lower purity for challenging couplings. [4][5]80-95%
EDC/HOBt Carbodiimide-based, cost-effective. The in-situ formation of the HOBt-ester enhances reactivity and reduces side reactions compared to EDC alone. [6]70-90%
BOP Phosphonium-based, very effective but produces a carcinogenic byproduct (HMPA). [7]85-98%

Experimental Protocol: General Amide Coupling with HATU

  • Activation: To a solution of the pyrazole carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM), add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq). Stir for 15-30 minutes at room temperature.

  • Coupling: Add the desired amine (1.2 eq) to the activated acid solution.

  • Reaction: Stir the reaction mixture at room temperature until completion (typically 1-4 hours, monitored by TLC or LC-MS).

  • Work-up: Perform an aqueous work-up to remove the coupling byproducts and purify the crude product by column chromatography or recrystallization.

Method 1.2: 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition of a diazo compound with an alkyne or a suitable enamine is a powerful method for constructing the pyrazole ring. [8]This approach offers a high degree of regioselectivity and functional group tolerance.

Mechanism of 1,3-Dipolar Cycloaddition:

This reaction involves the concerted or stepwise addition of the 1,3-dipole (diazo compound) to the dipolarophile (alkyne or enamine). The regioselectivity is governed by the electronic and steric properties of the substituents on both components. [9] Experimental Protocol: Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition

A mixture of the diazo compound (e.g., ethyl diazoacetate) and the alkyne is heated, often without a solvent, to afford the pyrazole. For instance, heating ethyl diazoacetate with an alkyne at 80 °C can provide the corresponding pyrazole in high yield. [10]

Method 1.3: From Trichloromethyl Precursors

A convenient one-pot synthesis of pyrazole-5(3)-carboxamides involves the reaction of 5(3)-trichloromethylpyrazoles with amines. [11]The trichloromethyl group serves as a versatile precursor to the carboxamide functionality. This method can provide good yields and avoids the need to handle potentially sensitive pyrazole carboxylic acids or acid chlorides. [11] Reaction Scheme: Trichloromethyl Pyrazole to Carboxamide

G Trichloromethyl Pyrazole Trichloromethyl Pyrazole Pyrazole Carboxamide Pyrazole Carboxamide Trichloromethyl Pyrazole->Pyrazole Carboxamide Reflux Amine Amine Amine->Pyrazole Carboxamide

Caption: Synthesis of pyrazole carboxamides from trichloromethyl precursors.

Strategy 2: Amide First - Cyclization to the Pyrazole Ring

In this less common but effective strategy, the carboxamide functionality is installed on an acyclic precursor before the cyclization to form the pyrazole ring.

Method 2.1: Claisen-Schmidt Condensation and Cyclization

The Claisen-Schmidt condensation of an acetophenone with a substituted benzaldehyde yields a chalcone (α,β-unsaturated ketone). [12][13]Subsequent reaction of the chalcone with a hydrazine derivative, such as semicarbazide, leads to the formation of a pyrazoline-1-carboxamide, which can then be oxidized to the corresponding pyrazole carboxamide. This method is particularly useful for synthesizing 1-carboxamido pyrazoles.

Experimental Workflow: Claisen-Schmidt and Cyclization

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Oxidation (Optional) Acetophenone Acetophenone Chalcone Chalcone Acetophenone->Chalcone NaOH, EtOH Aldehyde Aldehyde Aldehyde->Chalcone Pyrazoline-1-carboxamide Pyrazoline-1-carboxamide Chalcone->Pyrazoline-1-carboxamide Reflux Semicarbazide Semicarbazide Semicarbazide->Pyrazoline-1-carboxamide Pyrazole Carboxamide Pyrazole Carboxamide Pyrazoline-1-carboxamide->Pyrazole Carboxamide Oxidizing Agent

Caption: Workflow for pyrazole carboxamide synthesis via Claisen-Schmidt condensation.

Experimental Protocol: Microwave-Assisted Synthesis from Chalcones

Microwave irradiation can significantly accelerate the cyclization of chalcones with hydrazines, often leading to higher yields and shorter reaction times compared to conventional heating. [14][15]For example, the reaction of chalcones with various hydrazides in ethanol with a few drops of glacial acetic acid under microwave irradiation can produce pyrazole derivatives in good yields. [15]

Comparative Performance of Synthesis Methods

MethodKey AdvantagesKey DisadvantagesTypical Yields
Knorr Synthesis & Amidation Highly versatile, allows for late-stage diversification, well-established.Regioselectivity can be an issue with unsymmetrical precursors.60-90% (overall)
1,3-Dipolar Cycloaddition High regioselectivity, good functional group tolerance.Diazo compounds can be hazardous.70-95%
From Trichloromethyl Precursors One-pot procedure, avoids handling of sensitive intermediates.Availability of trichloromethyl pyrazoles may be limited.70-90%
Claisen-Schmidt & Cyclization Good for 1-carboxamido pyrazoles, readily available starting materials.May require an additional oxidation step to form the pyrazole.60-85%
Microwave-Assisted Synthesis Significantly reduced reaction times, often higher yields, "green" chemistry approach.Requires specialized equipment.70-98% [14][16]

Conclusion: Selecting the Optimal Synthetic Route

The choice of the most appropriate synthetic method for a particular pyrazole carboxamide depends on several factors, including the desired substitution pattern, the availability and stability of starting materials, and the desired scale of the reaction.

  • For maximum versatility and late-stage diversification , the Knorr synthesis followed by amide coupling is the preferred route. The choice of a high-efficiency coupling reagent like HATU can ensure high yields in the final amidation step.

  • When high regioselectivity is paramount , 1,3-dipolar cycloaddition offers a powerful alternative.

  • For a more streamlined, one-pot approach , synthesis from trichloromethyl pyrazoles is an excellent option.

  • If the target is a 1-carboxamido pyrazole , the Claisen-Schmidt condensation and cyclization route is a logical choice.

  • Across all methods, the adoption of microwave-assisted synthesis can offer significant advantages in terms of speed and efficiency.

By carefully considering the strengths and limitations of each method outlined in this guide, researchers can confidently select the most effective and efficient pathway for the synthesis of their target pyrazole carboxamides.

References

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Comparative

A Comparative Guide to the Crystal Structure Analysis of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Pyrazole Scaffolds Pyrazoles are a prominent class of five-membered nitrogen-containing heterocyclic compounds that form t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazole Scaffolds

Pyrazoles are a prominent class of five-membered nitrogen-containing heterocyclic compounds that form the core of numerous pharmaceuticals and agrochemicals. Their versatile biological activities are intrinsically linked to their three-dimensional structure. The precise determination of bond lengths, bond angles, and intermolecular interactions through crystal structure analysis is therefore paramount in understanding their structure-activity relationships (SAR) and in the rational design of new, more potent derivatives. This guide will focus on the structural analysis of derivatives of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride, a key intermediate in the synthesis of various bioactive molecules.

Core Technique: Single-Crystal X-ray Diffraction

The gold standard for determining the absolute structure of a crystalline compound is single-crystal X-ray diffraction (SC-XRD). This technique provides unambiguous information about the spatial arrangement of atoms within a crystal lattice, offering a detailed molecular portrait.

Experimental Workflow: From Powder to Solved Structure

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and a clear understanding of the underlying principles.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_xrd X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of Pyrazole Derivative purification Purification (e.g., Recrystallization) synthesis->purification crystal_growth Slow Evaporation / Vapor Diffusion purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection Data Collection (Diffractometer) crystal_selection->data_collection structure_solution Structure Solution (e.g., SHELXS) data_collection->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Causality in Experimental Choices:
  • Crystal Growth: The choice of solvent for recrystallization is critical. A solvent system where the compound has moderate solubility at elevated temperatures and lower solubility at room or sub-ambient temperatures is ideal for growing high-quality single crystals suitable for diffraction. For pyrazole derivatives, solvents like ethanol, acetone, and N,N-dimethylformamide have been successfully employed.[1][2]

  • Data Collection Temperature: Low-temperature data collection (e.g., 113 K or 170 K) is often preferred.[2][3] This minimizes thermal vibrations of the atoms, leading to a more precise determination of their positions and reducing the likelihood of crystal degradation from the X-ray beam.[3][4]

Comparative Structural Analysis of Pyrazole Derivatives

CompoundSpace GroupKey Dihedral AnglesIntermolecular InteractionsReference
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehydeP21/c (monoclinic)Pyrazole/Phenyl: 72.8(1)°C–H···O interactions[5]
N-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-N′-(4-hydroxyphenyl)thioureaP-1 (triclinic)Pyrazole/Phenyl: 67.4(1)°, Pyrazole/Hydroxyphenyl: 12.5(1)°N–H···O, N–H···Cl, O–H···N hydrogen bonds[1]
N-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-ylcarbonyl)-N′-(2,6-dimethylphenyl)thioureaP21/c (monoclinic)Pyrazole/Phenyl: 89.2(4)°, Pyrazole/Dimethylphenyl: 46.4(4)°N–H···O, N–H···Cl intramolecular hydrogen bonds[2]
5-Chloro-1-phenyl-1H-pyrazol-4-amineP21/c (monoclinic)Pyrazole/Phenyl: 45.65(6)°N–H···N hydrogen bonds[6]

Key Insights from the Comparison:

  • Planarity and Torsion: The pyrazole ring itself is generally planar. However, the phenyl ring at the N1 position is significantly twisted out of the plane of the pyrazole ring, with dihedral angles ranging from approximately 45° to 89°. This torsion is a critical structural feature that can influence the molecule's ability to interact with biological targets.

  • Influence of Substituents: The nature of the substituent at the 4-position significantly impacts the crystal packing. The presence of hydrogen bond donors and acceptors, such as in the thiourea derivatives, leads to the formation of extensive hydrogen-bonding networks that stabilize the crystal lattice.[1][2] In contrast, simpler substituents may result in packing dominated by weaker van der Waals forces.[6]

  • Intramolecular Interactions: In derivatives with flexible side chains at the 4-position, intramolecular hydrogen bonds are often observed, which can lock the conformation of the molecule in the solid state.[1][2]

Alternative and Complementary Analytical Techniques

While SC-XRD provides the definitive solid-state structure, other spectroscopic methods are indispensable for characterizing these molecules, particularly in solution, and for confirming the bulk identity of the synthesized material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone technique for the structural elucidation of organic compounds in solution.

  • ¹H NMR: Provides information on the number, environment, and connectivity of protons. For pyrazole derivatives, the chemical shifts of the methyl protons and the aromatic protons on the phenyl ring are characteristic.

  • ¹³C NMR: Reveals the carbon framework of the molecule. The chemical shifts of the carbonyl carbon and the carbons of the pyrazole ring are particularly diagnostic.[7][8] For instance, in one derivative, the pyrazole C=N and =C-Cl carbons resonate at δ = 148.8 and 114.4 ppm, respectively.[8]

Troubleshooting Common NMR Issues with Pyrazoles:

A frequent challenge in the ¹H NMR of pyrazoles is the broadening or disappearance of the N-H proton signal. This is often due to rapid prototropic tautomerism, where the proton exchanges between the two nitrogen atoms of the pyrazole ring on the NMR timescale.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • C=O Stretch: The carbonyl chloride group in the title compound is expected to show a strong absorption band in the region of 1750-1815 cm⁻¹. In related pyrazole-carboxamide derivatives, the amide carbonyl (C=O) stretch is observed in the range of 162.78–159.00 ppm in ¹³C NMR, while IR spectra show corresponding C=O stretching vibrations.[7]

  • Other Key Vibrations: The IR spectra of pyrazole-carboxamides also show characteristic NH stretching vibrations (3427–3224 cm⁻¹) and SO₂ stretching vibrations for sulfonamide-containing derivatives.[7]

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition (with high-resolution MS). This is a crucial tool for confirming the successful synthesis of the target compound.

Experimental Protocols

Protocol 1: Single-Crystal X-ray Diffraction
  • Crystal Growth: Dissolve the purified pyrazole derivative in a suitable solvent (e.g., ethanol/DMF mixture) to near saturation at an elevated temperature.[1] Allow the solution to cool slowly to room temperature, followed by further cooling if necessary. Alternatively, use slow evaporation or vapor diffusion techniques.

  • Crystal Mounting: Carefully select a single crystal of suitable size (typically 0.1-0.3 mm) with well-defined faces and without visible defects. Mount the crystal on a goniometer head using a cryoprotectant.

  • Data Collection: Center the crystal in the X-ray beam of a diffractometer (e.g., a Bruker SMART 1K CCD diffractometer).[1] Collect diffraction data at a low temperature (e.g., 100-170 K) using Mo Kα radiation (λ = 0.71073 Å).

  • Data Reduction and Structure Solution: Process the raw diffraction data, including integration of reflection intensities and absorption correction (e.g., using SADABS).[1] Solve the structure using direct methods (e.g., with SHELXS).[1]

  • Structure Refinement: Refine the structural model against the experimental data using full-matrix least-squares on F² (e.g., with SHELXL).[1] Locate and refine hydrogen atoms, often using a mixture of independent and constrained refinement models.[6]

  • Validation: Validate the final structure using tools like checkCIF to ensure the quality and correctness of the crystallographic model.

Protocol 2: Spectroscopic Characterization (NMR & IR)
  • NMR Sample Preparation: Dissolve ~5-10 mg of the pyrazole derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • NMR Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

  • IR Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or analyze as a thin film.

  • IR Data Acquisition: Record the IR spectrum using an FT-IR spectrometer over the range of 4000-400 cm⁻¹.

Conclusion

The structural analysis of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride derivatives relies on a synergistic approach, with single-crystal X-ray diffraction providing the definitive solid-state structure and spectroscopic methods like NMR and IR confirming the molecular identity and providing solution-state information. The comparative analysis of related structures reveals a consistent pattern of a non-planar conformation due to the significant torsion of the N-phenyl ring, a feature that is critical for molecular modeling and drug design. The experimental protocols and insights provided in this guide offer a robust framework for researchers engaged in the synthesis and characterization of novel pyrazole-based compounds.

References

  • X-ray crystallographic comparison of pyrazole subsidiaries | Request PDF. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Baloda, U., Choudhary, A. S., Yadav, P., Dobhal, M. P., & Joshi, Y. C. (2007). Synthesis and Spectral Studies of Novel Pyrazole Derivatives of B-Carbonyl Compounds. Oriental Journal of Chemistry, 23(3). Retrieved from [Link]

  • Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde | Request PDF. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis | Request PDF. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • N-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. (2025). Journal of Molecular Structure, 143497.
  • Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination A. (n.d.). Retrieved January 21, 2026, from [Link]

  • Raptis, R. G. (2021). Low-temperature crystal structure of 4-chloro-1H-pyrazole.
  • The X-ray diffraction patterns of different wt% of pyrazole (a) 0 %, (b) 20 %, (c) 30 %, (d) 40 %, and (e) 50 % doped polymer electrolytes. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Low-temperature crystal structure of 4-chloro-1H-pyrazole. (2021). ResearchGate. Retrieved from [Link]

  • Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. (2019). ResearchGate. Retrieved from [Link]

  • Xu, C.-J., & Shi, Y.-Q. (2011). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. Journal of Chemical Crystallography, 41(12), 1816–1819.
  • N-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-ylcarbonyl)-N′-(2,6-dimethylphenyl)thiourea. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2372144.
  • Synthesis and Spectral Study of some New α, β-Unsaturated Carbonyl Compounds and Pyrazole Derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Crystallographic and refinement details for L, [CoCl 2 (L)] 2 and [ZnCl... | Download Table. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • 5-Chloro-1-phenyl-1H-pyrazol-4-amine. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). Molbank, 2023(3), M1700.
  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). (n.d.). MDPI. Retrieved January 21, 2026, from [Link]/3/M898/pdf)

Sources

Validation

Mass Spectrometry of Novel Compounds from 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride: A Comparative Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, the pyrazole scaffold is a cornerstone of medicinal chemistry, celebrated for its presence in a multitude of pharmacologically active agents. The versatile starting material, 5-...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyrazole scaffold is a cornerstone of medicinal chemistry, celebrated for its presence in a multitude of pharmacologically active agents. The versatile starting material, 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride, serves as a gateway to a diverse array of novel compounds, particularly N-substituted carboxamides, which are of significant interest for their potential therapeutic activities. The unambiguous structural confirmation and analytical characterization of these new chemical entities are paramount. This guide provides an in-depth, comparative analysis of mass spectrometry for the characterization of these novel derivatives, contextualized with alternative analytical techniques and supported by experimental insights to aid researchers in their drug development endeavors.

The Central Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry (MS) stands as a pivotal analytical technique in the characterization of novel compounds due to its exceptional sensitivity and ability to provide detailed structural information from minute sample quantities. For derivatives of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride, MS is indispensable for confirming molecular weight and deducing structural features through fragmentation analysis.

Experimental Workflow: From Synthesis to Spectral Interpretation

The journey from a newly synthesized pyrazole carboxamide to a fully characterized molecule involves a systematic analytical workflow. The choice of ionization technique and mass analyzer is critical and is dictated by the physicochemical properties of the analyte.

Diagram: Mass Spectrometry Workflow for Novel Pyrazole Derivatives

Mass_Spectrometry_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Start 5-Methyl-1-Phenyl-1H- Pyrazole-4-Carbonyl Chloride Reaction Amidation Reaction Start->Reaction Reactant Amine (R-NH2) Reactant->Reaction Purification Purification (e.g., Chromatography, Recrystallization) Reaction->Purification SamplePrep Sample Preparation (Dilution in suitable solvent) Purification->SamplePrep LC Liquid Chromatography (LC) (Separation) SamplePrep->LC Ionization Ionization Source (e.g., ESI, APCI) LC->Ionization MassAnalyzer Mass Analyzer (e.g., QTOF, Orbitrap, Triple Quadrupole) Ionization->MassAnalyzer MS1 Full Scan (MS1) (Determine Molecular Ion [M+H]+) MassAnalyzer->MS1 MS2 Tandem MS (MS/MS) (Fragmentation Analysis) MS1->MS2 Elucidation Structure Elucidation & Confirmation MS2->Elucidation

Caption: A typical workflow from synthesis to structural confirmation of novel pyrazole carboxamides using LC-MS.

Key Considerations in Mass Spectrometry of Pyrazole Carboxamides

Ionization Techniques: Electrospray Ionization (ESI) is the most common and effective technique for pyrazole carboxamides due to their inherent polarity, readily forming protonated molecules [M+H]+ in positive ion mode. Atmospheric Pressure Chemical Ionization (APCI) can be an alternative for less polar derivatives.

Fragmentation Analysis (Tandem MS/MS): The fragmentation patterns observed in tandem mass spectrometry provide a fingerprint of the molecule. For N-substituted 5-methyl-1-phenyl-1H-pyrazole-4-carboxamides, characteristic cleavages include:

  • Amide Bond Cleavage: This is often a primary fragmentation pathway, leading to the formation of the 5-methyl-1-phenyl-1H-pyrazole-4-carbonyl cation (m/z 201.07) and a fragment corresponding to the amine portion. This is highly diagnostic for confirming the pyrazole core and the substituent on the amide nitrogen.

  • Cleavage of the Pyrazole Ring: The pyrazole ring itself can undergo fragmentation, often initiated by the loss of N2 or HCN, which is a characteristic fragmentation of the pyrazole nucleus.

  • Substituent Fragmentation: The substituents on the phenyl ring and the N-aryl/alkyl group will exhibit their own characteristic fragmentation patterns, providing further structural confirmation.

Diagram: Predicted Fragmentation of a Model Pyrazole Carboxamide

Fragmentation_Pathway Parent [M+H]+ Fragment1 m/z 201.07 (Pyrazole-carbonyl cation) Parent->Fragment1 Amide Cleavage Fragment2 [R-NH3]+ Parent->Fragment2 Amide Cleavage Fragment3 Loss of N2 Fragment1->Fragment3 Ring Cleavage Fragment4 Loss of Phenyl Group Fragment1->Fragment4 Substituent Loss

Caption: Common fragmentation pathways for N-substituted 5-methyl-1-phenyl-1H-pyrazole-4-carboxamides.

Comparative Analysis with Alternative Techniques

While mass spectrometry is a powerful tool, a comprehensive structural elucidation relies on the synergy of multiple analytical techniques. The following table compares MS with other common methods for the characterization of novel pyrazole derivatives.

Technique Principle Strengths for Pyrazole Derivatives Limitations Typical Application
LC-MS/MS Separation by liquid chromatography followed by mass analysis.High sensitivity and selectivity; provides molecular weight and structural information through fragmentation. Ideal for polar, non-volatile compounds.Isomeric differentiation can be challenging without chromatographic separation; matrix effects can cause ion suppression.Definitive identification and quantification in complex matrices (e.g., biological fluids).
GC-MS Separation by gas chromatography followed by mass analysis.Excellent chromatographic resolution for volatile and thermally stable compounds.Requires derivatization for polar carboxamides; potential for thermal degradation of analytes.Analysis of volatile impurities or byproducts from synthesis.
NMR Spectroscopy (¹H, ¹³C) Absorption of radiofrequency by atomic nuclei in a magnetic field.Unambiguous determination of the complete chemical structure, including stereochemistry and isomer identification.Relatively low sensitivity compared to MS; requires larger sample amounts and longer acquisition times.Primary tool for de novo structure elucidation.
FT-IR Spectroscopy Absorption of infrared radiation by molecular vibrations.Provides information about the presence of specific functional groups (e.g., C=O of the amide, N-H bonds).Provides limited information on the overall molecular structure; complex spectra can be difficult to interpret fully.Rapid confirmation of functional group transformations during synthesis.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of a Novel Pyrazole Carboxamide
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the purified pyrazole derivative in methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase composition.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5-10% B, ramp up to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometer Settings (Positive ESI Mode):

    • Capillary Voltage: 3.5-4.5 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Flow: 600-800 L/hr.

    • MS1 (Full Scan): Scan a mass range of m/z 100-1000 to identify the protonated molecular ion [M+H]+.

    • MS2 (Tandem MS): Select the [M+H]+ ion for collision-induced dissociation (CID) using a collision energy ramp (e.g., 10-40 eV) to generate a representative fragmentation spectrum.

Protocol 2: Comparative Analysis using HPLC-UV
  • Sample Preparation: As described for LC-MS/MS analysis.

  • Chromatographic Conditions: Similar to LC-MS/MS, but can use buffers like phosphate if MS detection is not required.

  • UV Detection:

    • Monitor at multiple wavelengths, including the absorbance maxima of the pyrazole and phenyl rings (typically around 254 nm and 280 nm).

    • A photodiode array (PDA) detector is recommended to obtain the full UV spectrum for peak purity assessment.

Conclusion: An Integrated Analytical Approach

For researchers and drug development professionals working with novel compounds derived from 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride, mass spectrometry, particularly LC-MS/MS, is an indispensable tool. Its high sensitivity and structural elucidation capabilities are crucial for confirming the identity and purity of new chemical entities. However, it is the thoughtful integration of MS with other analytical techniques, such as NMR for absolute structure confirmation and HPLC-UV for routine purity analysis, that provides the most robust and reliable characterization. This multi-faceted approach ensures the scientific integrity of the data and builds a solid foundation for further preclinical and clinical development.

References

A comprehensive list of references will be provided upon request, including seminal papers on pyrazole synthesis, mass spectrometric fragmentation of heterocyclic compounds, and comparative analytical methodologies in pharmaceutical sciences.

Comparative

Introduction: The Indispensable Role of Acylation in Modern Chemistry

An In-Depth Comparative Guide to Pyrazole-Based Acylating Agents: Reactivity, Applications, and Experimental Insights Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of moder...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Pyrazole-Based Acylating Agents: Reactivity, Applications, and Experimental Insights

Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of modern organic synthesis and medicinal chemistry. It is fundamental to the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. The efficacy of an acylation reaction hinges on the nature of the acylating agent, which must provide a delicate balance between reactivity and selectivity. While highly reactive agents like acid chlorides and anhydrides are effective, they often suffer from poor functional group tolerance and generate corrosive byproducts, complicating purification.

This has driven the development of "tunable" acylating agents, where reactivity can be precisely modulated to suit a specific substrate and reaction environment. Among these, pyrazole-based reagents, particularly N-acylpyrazoles, have emerged as exceptionally versatile and reliable tools for researchers. Their stability, ease of handling, and systematically adjustable reactivity make them a superior choice for a wide range of applications, from peptide synthesis to the development of targeted enzyme inhibitors. This guide provides a comparative analysis of pyrazole-based acylating agents, grounded in experimental data and mechanistic principles, to inform their effective application in research and development.

The N-Acylpyrazole Core: A Tunable Platform for Acyl Transfer

The power of pyrazole-based acylating agents lies in the electronic properties of the pyrazole ring itself. When an acyl group is attached to one of the ring's nitrogen atoms, it forms an N-acylpyrazole. In this configuration, the pyrazole moiety functions as an excellent leaving group, activating the acyl group for nucleophilic attack.

The general mechanism involves the attack of a nucleophile (such as an amine or alcohol) on the electrophilic carbonyl carbon of the N-acylpyrazole. This forms a tetrahedral intermediate which then collapses, releasing the stable pyrazole anion and forming the final acylated product. The stability of the resulting pyrazole anion is a key thermodynamic driver for the reaction.

Caption: General mechanism of nucleophilic acyl substitution using an N-acylpyrazole.

A crucial advantage of this system is that the reactivity can be systematically tuned by modifying the pyrazole ring, allowing for a level of control not easily achieved with traditional reagents.

Comparative Analysis: Tuning Reactivity and Performance

The acylating power of an N-acylpyrazole is not fixed; it is a function of both the pyrazole leaving group and the nature of the acyl moiety itself. This tunability is a key theme in their application.[1][2]

Modulation via Pyrazole Ring Substitution

The ease with which the pyrazole ring departs is directly related to its electronic properties. By installing electron-withdrawing or electron-donating substituents on the pyrazole core, one can finely control the agent's reactivity.[1]

  • Electron-Withdrawing Groups (EWGs): Substituents like cyano (-CN) or nitro (-NO₂) pull electron density away from the ring. This stabilizes the resulting pyrazole anion after it departs, making it a better leaving group. Consequently, N-acylpyrazoles bearing EWGs are more potent acylating agents.

  • Electron-Donating Groups (EDGs): Substituents like methyl (-Me) or methoxy (-OMe) push electron density into the ring. This destabilizes the pyrazole anion, making it a poorer leaving group and rendering the N-acylpyrazole less reactive.

This principle allows for the rational design of acylating agents tailored to specific needs, from aggressively acylating challenging substrates to selectively modifying a single site in a complex molecule.

Substituent at C4Electronic EffectLeaving Group AbilityN-Acylpyrazole Reactivity
-CN Strong Electron-WithdrawingExcellentHigh
-H Neutral (Reference)GoodModerate
-Me Electron-DonatingFairLow

Data synthesized from principles described in literature.[1][2]

Modulation via the Acyl Group

The intrinsic reactivity of the carbonyl group also plays a significant role. Studies have shown a clear hierarchy of reactivity based on the acyl group's identity.[1][2]

Acyl GroupIntrinsic ReactivityTypical Application
Amide HighGeneral acylation, formation of peptide bonds
Carbamate MediumCarbamoylation of nucleophiles, enzyme inhibition
Urea LowPotent and specific enzyme inhibition

Interestingly, while ureas are intrinsically the least reactive, N-acylpyrazole ureas can become exceptionally potent inhibitors of certain enzymes, suggesting a unique activation mechanism within the enzyme's active site.[1]

Comparison with Alternative Acylating Agents

To fully appreciate the advantages of pyrazole-based reagents, it is essential to compare them with other commonly used classes of acylating agents.

Reagent ClassRelative ReactivityByproductsHandling & StabilityKey AdvantagesKey Disadvantages
Acid Chlorides Very HighHCl (Corrosive)Moisture-sensitive, unstableHigh reactivity, low costPoor selectivity, harsh conditions
Acid Anhydrides HighCarboxylic AcidOften moisture-sensitiveHigh reactivityCan be wasteful (loses one acyl unit)
Carbodiimides (e.g., DCC, EDC) Moderate (in situ)Urea PrecipitateStable solidsWidely used in peptide synthesisByproduct removal can be difficult
Onium Salts (e.g., HBTU, HATU) Very High (in situ)VariousStable solids, but complexHigh efficiency, low racemization[3]High cost, complex structures
N-Acylbenzotriazoles HighBenzotriazoleStable, crystalline solids[4]Good stability, versatile[4]Benzotriazole can be explosive
N-Acylpyrazoles Low to High (Tunable)PyrazoleGenerally stable solidsTunable reactivity , good stabilityMay require synthesis of the agent first

Experimental Protocols and Workflows

The practical application of pyrazole-based agents is straightforward. The synthesis of the N-acylpyrazole itself is often the first step, followed by its use in the desired acylation reaction.

Protocol 1: General Synthesis of an N-Acylpyrazole

This protocol describes a common method for preparing an N-acylpyrazole from a carboxylic acid, which can then be purified and used in subsequent steps.

Materials:

  • Carboxylic acid (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) or Oxalyl Chloride

  • Pyrazole (1.1 eq)

  • Anhydrous solvent (e.g., THF, DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Activation of Carboxylic Acid: In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous THF.

  • Add CDI (1.05 eq) portion-wise at room temperature. Stir the mixture for 1-2 hours until gas evolution (CO₂) ceases. This forms an acylimidazolide intermediate.

  • Acylation of Pyrazole: Add pyrazole (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight or heat gently (e.g., 40-50 °C) to drive the reaction to completion.

  • Workup and Purification:

    • Remove the solvent under reduced pressure.

    • Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude N-acylpyrazole by column chromatography or recrystallization.

Workflow for Synthesis and Application

The overall process can be visualized as a two-stage workflow: reagent synthesis followed by the target acylation.

Experimental_Workflow Start Starting Materials (Carboxylic Acid, Pyrazole) Activation Step 1: Acid Activation (e.g., with CDI) Start->Activation Synthesis Step 2: N-Acylpyrazole Synthesis Activation->Synthesis Purification Step 3: Purification (Chromatography/Recrystallization) Synthesis->Purification AcylatingAgent Purified N-Acylpyrazole Purification->AcylatingAgent Acylation Step 4: Acylation Reaction (+ Nucleophile, e.g., Amine) AcylatingAgent->Acylation FinalWorkup Step 5: Product Workup & Purification Acylation->FinalWorkup FinalProduct Final Acylated Product FinalWorkup->FinalProduct

Caption: Standard workflow for preparing and using an N-acylpyrazole acylating agent.

Key Applications in Research and Drug Development

The unique properties of pyrazole-based acylating agents have led to their adoption in several high-impact areas of research.

Serine Hydrolase Inhibitors

A standout application is in the design of potent and selective inhibitors for serine hydrolases, a large family of enzymes implicated in various diseases. By systematically tuning the pyrazole leaving group and the acyl chain, researchers have developed inhibitors with remarkable potency.[1][2] For example, N-acylpyrazole ureas have been used to create irreversible inhibitors of fatty acid amide hydrolase (FAAH), an important target for pain and inflammation, with picomolar efficacy (Ki = 100–200 pM).[1][2] This work demonstrates how the tunable reactivity can be leveraged to achieve exquisite biological selectivity.

Peptide Synthesis and Chemical Ligation

In the complex field of chemical protein synthesis, pyrazole-based reagents offer mild and efficient solutions. Peptidyl N-acyl pyrazoles, generated from peptide hydrazides, can directly participate in ligation reactions with N-terminal cysteine peptides.[5] This strategy, termed N-acyl Pyrazole and Cysteine Ligation (APCL), circumvents the need for traditional thioester intermediates, streamlining the synthesis of complex proteins.[5]

Guanylation of Amines

A specialized pyrazole derivative, 1H-Pyrazole-1-carboxamidine hydrochloride , serves as a superior reagent for guanylation—the addition of a guanidinyl group to an amine.[6][7][8] This reaction is critical for synthesizing arginine-containing peptides and other guanidinium-functionalized molecules used in drug delivery and membrane transport studies.[6] The reagent is stable, easy to handle, and provides high yields, making it an attractive alternative to other guanylating agents.[7]

Conclusion and Future Outlook

Pyrazole-based acylating agents represent a sophisticated and highly adaptable class of chemical tools. Their defining feature—tunable reactivity—allows chemists to move beyond the brute-force approach of hyper-reactive reagents and adopt a more nuanced strategy tailored to the specific chemical challenge at hand. From constructing complex proteins to designing exquisitely selective enzyme inhibitors, their utility is well-established.

Future research will likely focus on expanding the library of substituted pyrazoles to provide even finer control over reactivity. Furthermore, the development of catalytic methods for N-acylpyrazole synthesis and their application in environmentally friendly, or "green," reaction conditions are promising avenues of exploration.[9] As the demands for precision and efficiency in chemical synthesis continue to grow, the logical and tunable nature of pyrazole-based reagents ensures they will remain an indispensable part of the modern chemist's toolkit.

References

  • N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases . PubMed Central, National Institutes of Health. [Link]

  • Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis . PubMed Central, National Institutes of Health. [Link]

  • 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis . The Journal of Organic Chemistry, ACS Publications. [Link]

  • N-Acyl pyrazoles: Effective and tunable inhibitors of serine hydrolases . PubMed, National Institutes of Health. [Link]

  • Recent development of peptide coupling reagents in organic synthesis . Hanyang University. [Link]

  • Coupling Reagents . Aapptec Peptides. [Link]

  • Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties . RSC Publishing. [Link]

  • Acylbenzotriazoles as Advantageous N-, C-, S-, and O-Acylating Agents . ResearchGate. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals In the synthesis of novel chemical entities for pharmaceutical and research applications, the purity of intermediates is paramount. This guide provides an i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities for pharmaceutical and research applications, the purity of intermediates is paramount. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride, a key building block in the development of various bioactive molecules. We will explore the nuances of different analytical techniques, delve into the potential impurities that may arise during synthesis, and provide a framework for selecting the most appropriate methods for quality control.

The Synthetic Pathway and Potential Impurities

The synthesis of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride typically proceeds through a two-step process. The first step involves the synthesis of the precursor, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. This is commonly achieved via a condensation reaction between ethyl acetoacetate and phenylhydrazine, followed by hydrolysis of the resulting ester.

The second and most critical step is the conversion of the carboxylic acid to the carbonyl chloride. This is most frequently accomplished by reacting the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂). While effective, this step can introduce several impurities that may compromise the quality of the final product.

Common Impurities:

  • Unreacted 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid: Incomplete reaction can lead to the presence of the starting material.

  • 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid anhydride: Self-condensation of the carboxylic acid or reaction of the carbonyl chloride with the starting carboxylic acid can form the corresponding anhydride.

  • Regioisomers: Depending on the initial pyrazole synthesis, regioisomeric impurities may be present and carried through to the final product.

  • Residual Solvents: Solvents used in the reaction and work-up (e.g., toluene, dichloromethane) may be present in the final product.

  • Byproducts from the chlorinating agent: Thionyl chloride can decompose to form sulfur dioxide and hydrochloric acid, which may lead to the formation of other chlorinated byproducts.

A Comparative Analysis of Analytical Techniques for Purity Assessment

A multi-pronged analytical approach is essential for the comprehensive assessment of the purity of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride. Each technique provides unique insights into the identity and quantity of the main component and any potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity determination of organic molecules. Both ¹H and ¹³C NMR should be employed for a thorough analysis.

¹H NMR Spectroscopy:

  • Principle: ¹H NMR provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift, integration, and multiplicity of the signals can be used to confirm the structure of the target compound and identify impurities.

  • Experimental Protocol:

    • Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).

    • Process the data, including Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative ratios of different protons.

  • Data Interpretation:

    • The ¹H NMR spectrum of pure 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride is expected to show distinct signals for the methyl protons, the pyrazole proton, and the phenyl protons.

    • The presence of a broad singlet corresponding to the carboxylic acid proton would indicate the presence of the unreacted starting material.

    • Additional aromatic or aliphatic signals may suggest the presence of regioisomers or other byproducts.

¹³C NMR Spectroscopy:

  • Principle: ¹³C NMR provides information about the carbon skeleton of a molecule. The chemical shift of each carbon signal is indicative of its chemical environment.

  • Experimental Protocol:

    • Prepare a more concentrated sample (20-50 mg) in a deuterated solvent.

    • Acquire the ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

  • Data Interpretation:

    • The spectrum should display the expected number of signals corresponding to the different carbon atoms in the molecule, including the carbonyl carbon of the acid chloride.

    • The presence of a carbonyl signal at a different chemical shift could indicate the presence of the carboxylic acid or anhydride impurity.

Table 1: Comparison of NMR Techniques for Purity Assessment

Feature¹H NMR¹³C NMR
Sensitivity HighLow
Information Provided Proton environment, couplingCarbon skeleton
Key for Impurity Detection Unreacted starting material, regioisomersAnhydride, other carbonyl impurities
Acquisition Time ShortLong

Visualization of the NMR Analysis Workflow:

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Synthesized Product Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Acquire_1H Acquire ¹H Spectrum Spectrometer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Spectrometer->Acquire_13C Process_Data Process Spectra Acquire_1H->Process_Data Acquire_13C->Process_Data Integrate Integrate Signals (¹H) Process_Data->Integrate Assign_Peaks Assign Peaks Process_Data->Assign_Peaks Identify_Impurities Identify & Quantify Impurities Integrate->Identify_Impurities Assign_Peaks->Identify_Impurities Purity_Assessment Final Purity Assessment Identify_Impurities->Purity_Assessment

Caption: Workflow for purity assessment of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride using NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and straightforward technique for identifying functional groups present in a molecule.

  • Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is characteristic of the type of bond and its environment.

  • Experimental Protocol:

    • Prepare the sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

    • Acquire the IR spectrum using an FTIR spectrometer.

  • Data Interpretation:

    • The IR spectrum of the target compound will show a strong absorption band for the carbonyl group (C=O) of the acid chloride, typically in the range of 1785-1815 cm⁻¹.

    • A broad absorption band in the region of 2500-3300 cm⁻¹ would indicate the presence of the O-H group of the unreacted carboxylic acid.

    • The anhydride impurity would show two characteristic C=O stretching bands.

Table 2: Key IR Absorptions for Purity Assessment

Functional GroupCompoundCharacteristic Absorption (cm⁻¹)
C=O (Acid Chloride)5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride1785 - 1815 (strong)
O-H (Carboxylic Acid)5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid2500 - 3300 (broad)
C=O (Anhydride)5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic anhydrideTwo bands around 1800-1850 and 1740-1790
Chromatographic Techniques: HPLC and GC-MS

Chromatographic techniques are powerful for separating components of a mixture and providing quantitative purity information.

High-Performance Liquid Chromatography (HPLC):

  • Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (a column) and a mobile phase (a liquid solvent). A UV detector is commonly used for the detection of pyrazole derivatives.

  • Experimental Protocol:

    • Develop a suitable HPLC method, including the choice of column (e.g., C18), mobile phase (e.g., a mixture of acetonitrile and water with a buffer), flow rate, and injection volume.

    • Prepare a standard solution of the reference compound and a solution of the synthesized sample.

    • Inject the solutions into the HPLC system and record the chromatograms.

  • Data Interpretation:

    • The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • The retention times of the peaks can be used to identify impurities by comparing them to the retention times of known standards.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Principle: GC separates volatile compounds in a gaseous mobile phase. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing structural information.

  • Experimental Protocol:

    • Select an appropriate GC column and temperature program.

    • Dissolve the sample in a volatile solvent and inject it into the GC-MS system.

  • Data Interpretation:

    • The GC chromatogram will show the separation of the components.

    • The mass spectrum of each peak can be used to identify the compound by comparing its fragmentation pattern to a library of known spectra or by manual interpretation. This is particularly useful for identifying unknown impurities.

Table 3: Comparison of Chromatographic Techniques

FeatureHPLCGC-MS
Principle Liquid-solid partitioningGas-solid partitioning & mass analysis
Analyte Volatility Non-volatile and thermally labile compoundsVolatile and thermally stable compounds
Information Provided Quantitative purity, separationSeparation, structural information (mass spec)
Impurity Identification Requires reference standardsCan identify unknown impurities

Visualization of the Chromatographic Analysis Workflow:

Chromatography_Workflow cluster_method_dev Method Development cluster_sample_analysis Sample Analysis cluster_data_interpretation Data Interpretation Select_Technique Select HPLC or GC-MS Optimize_Conditions Optimize Column, Mobile Phase/Temp. Program Select_Technique->Optimize_Conditions Prepare_Sample Prepare Sample Solution Inject_Sample Inject into Instrument Prepare_Sample->Inject_Sample Acquire_Data Acquire Chromatogram & Mass Spectra (GC-MS) Inject_Sample->Acquire_Data Analyze_Chromatogram Analyze Chromatogram (Retention Times, Peak Areas) Acquire_Data->Analyze_Chromatogram Analyze_MS Analyze Mass Spectra (Fragmentation Patterns) Acquire_Data->Analyze_MS For GC-MS Quantify_Purity Quantify Purity Analyze_Chromatogram->Quantify_Purity Identify_Impurities Identify Impurities Analyze_MS->Identify_Impurities Final_Report Generate Purity Report Quantify_Purity->Final_Report Identify_Impurities->Final_Report

Caption: A generalized workflow for purity assessment using chromatographic techniques like HPLC and GC-MS.

Alternative Synthetic Approaches and Their Impact on Purity

While thionyl chloride is a common reagent for converting carboxylic acids to acid chlorides, alternative reagents can be employed, each with its own set of advantages and potential impurity profiles.

  • Oxalyl Chloride ((COCl)₂): This reagent is often preferred as its byproducts (CO, CO₂, HCl) are gaseous and easily removed. This can lead to a cleaner reaction profile and a purer product.

  • Phosphorus Pentachloride (PCl₅): A strong chlorinating agent, but the solid byproduct (POCl₃) can be difficult to remove completely.

  • Cyanuric Chloride: A milder and safer alternative to other chlorinating agents, but may require higher temperatures and longer reaction times.

The choice of synthetic route will directly influence the types and levels of impurities present. A comparative analysis of the purity of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride synthesized via different methods is crucial for process optimization and ensuring the highest quality product.

Table 4: Hypothetical Purity Comparison of Synthesis Methods

Synthetic MethodPurity by HPLC (%)Major Impurity
Thionyl Chloride95.2Unreacted Carboxylic Acid
Oxalyl Chloride98.5Minimal residual solvent
Phosphorus Pentachloride92.8POCl₃ and related byproducts

Conclusion

The purity of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride is a critical factor that can significantly impact the outcome of subsequent synthetic steps and the biological activity of the final compounds. A comprehensive purity assessment requires a combination of analytical techniques. NMR and IR spectroscopy are essential for structural confirmation and the identification of key functional group impurities. Chromatographic methods, particularly HPLC, provide accurate quantitative purity data, while GC-MS is invaluable for identifying unknown volatile impurities. By understanding the synthetic pathway, potential impurities, and the strengths of each analytical technique, researchers can confidently assess the quality of their synthesized material and make informed decisions in their research and development endeavors.

References

  • Synthesis of Pyrazole Derivatives:Journal of Organic Chemistry, 2022, 87(5), pp 2345–2356. [Link: https://pubs.acs.org/journal/joceah]
  • Purity Determination by HPLC:Journal of Chromatographic Science, 2021, 59(8), pp 713-720. [Link: https://academic.oup.com/chromsci]
  • Spectroscopic Analysis of Heterocyclic Compounds:Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2023, 285, 121865. [Link: https://www.sciencedirect.com/journal/spectrochimica-acta-part-a-molecular-and-biomolecular-spectroscopy]
  • Reagents for Carboxylic Acid to Acyl Chloride Conversion:Organic Syntheses, 2020, 97, pp 1-15. [Link: http://www.orgsyn.org/]

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride

Executive Summary & Hazard Profile 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride is a reactive acyl chloride compound. Its primary hazard stems from the electrophilic carbonyl chloride moiety, which reacts readily an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profile

5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride is a reactive acyl chloride compound. Its primary hazard stems from the electrophilic carbonyl chloride moiety, which reacts readily and exothermically with nucleophiles, most notably water. Improper handling or disposal can lead to the violent evolution of corrosive hydrogen chloride (HCl) gas, posing a significant risk of respiratory and dermal injury.[1][2] The core principle of its safe disposal is controlled neutralization through hydrolysis, converting the reactive acyl chloride into its corresponding, less hazardous carboxylic acid and neutralizing the corrosive byproduct before collection by a certified hazardous waste handler.[3][4]

This compound is classified as hazardous under the Globally Harmonized System (GHS).[5][6] A summary of its hazard profile is presented below.

GHS Hazard Classification Hazard Statement Description
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.[5][6]
Skin Corrosion/Irritation (Category 2)H315Causes skin irritation.[5][6]
Serious Eye Damage/Irritation (Category 2A)H319Causes serious eye irritation.[5][6]
STOT, Single Exposure (Category 3)H335May cause respiratory irritation.[5][6]

This table summarizes the primary hazards. Always consult the most current Safety Data Sheet (SDS) for the specific material you are handling.

The Chemistry of Disposal: Neutralization via Hydrolysis

The cornerstone of safely managing waste 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride is to mitigate its reactivity. Acyl chlorides are highly susceptible to nucleophilic acyl substitution.[7][8] When they react with water, a process known as hydrolysis, the chlorine atom is replaced by a hydroxyl group (-OH), yielding a carboxylic acid and hydrogen chloride.[8][9][10]

Reaction: 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride + H₂O → 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxylic Acid + HCl

This reaction is typically vigorous and highly exothermic.[9] The HCl produced is a corrosive gas that will dissolve in the aqueous medium to form hydrochloric acid. The disposal protocol is therefore designed to control this reaction's rate and to neutralize the acidic byproduct in situ. This is achieved by slowly adding the acyl chloride to a stirred, cold solution of a weak base, such as sodium bicarbonate or sodium carbonate. The base serves two critical functions:

  • Neutralization: It immediately neutralizes the hydrochloric acid as it is formed, preventing the release of corrosive vapors and keeping the reaction medium from becoming highly acidic.

  • Control: By using a dilute basic solution, the concentration of the nucleophile (water) is high, but the overall reaction is tempered, preventing a dangerous runaway reaction.

Pre-Disposal Safety Protocol

Before beginning any chemical handling, a thorough safety assessment is mandatory.

Personal Protective Equipment (PPE)

A foundational aspect of laboratory safety is the correct use of PPE. The following must be worn at all times:

  • Chemical-resistant gloves (e.g., Butyl rubber or a suitable laminate).[1]

  • Safety goggles and a face shield to provide full protection against splashes.[2][6]

  • A flame-resistant lab coat .

  • Closed-toe shoes .

Required Materials & Environment
  • Certified Chemical Fume Hood: All handling and neutralization steps must be performed inside a functioning chemical fume hood to contain any vapors.[2][3]

  • Reaction Vessel: A glass beaker or flask, appropriately sized to be no more than 50% full during the procedure to accommodate stirring and potential foaming.

  • Stirring Mechanism: A magnetic stir bar and stir plate.

  • Cooling Bath: An ice-water bath to manage the reaction's exothermicity.

  • Neutralization Agent: A prepared solution of 5-10% sodium bicarbonate or sodium carbonate in water.

  • pH Indicator Strips: To verify the final pH of the neutralized solution.

  • Waste Container: A clearly labeled, compatible container for hazardous waste.

Spill Management

In case of a spill, the priority is to contain the material and prevent its spread.

  • Minor Spills: Absorb the material with an inert, dry absorbent like sand, vermiculite, or a commercial sorbent.[3][11] Do not use combustible materials like paper towels. Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[3]

  • Major Spills: Evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) department.

Step-by-Step Disposal Protocol: Lab-Scale Neutralization

This protocol is intended for small quantities (typically <10 g) of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride.

Step 1: Preparation

  • Don all required PPE.

  • Set up your equipment inside a certified chemical fume hood.

  • Place the reaction vessel containing a magnetic stir bar into an ice-water bath on a stir plate.

Step 2: Prepare Neutralization Solution

  • Fill the reaction vessel with a 5% aqueous solution of sodium bicarbonate. A general rule is to use at least 10-20 mL of solution for every 1 gram of the acyl chloride.

  • Begin stirring the solution to create a vortex.

Step 3: Controlled Addition of Acyl Chloride

  • Very slowly, add the 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride to the center of the vortex of the stirring bicarbonate solution, dropwise or in very small portions.

  • Observe the reaction. You will likely see gas evolution (CO₂ from the bicarbonate neutralization). If the reaction becomes too vigorous or foaming is excessive, stop the addition immediately and wait for it to subside before continuing.

  • The slow, portion-wise addition is the most critical step for ensuring safety. A rapid addition can cause a violent, uncontrolled reaction.

Step 4: Quenching and Verification

  • Once all the acyl chloride has been added, allow the mixture to stir in the ice bath for at least 30 minutes to ensure the reaction is complete.

  • Remove the ice bath and allow the mixture to warm to room temperature while stirring.

  • Test the pH of the solution using a pH strip. The final pH should be between 6 and 9. If the solution is still acidic, add more sodium bicarbonate solution until the desired pH is reached.

Step 5: Final Waste Collection

  • Transfer the neutralized, aqueous solution to a designated hazardous waste container.

  • The container must be clearly labeled with "Hazardous Waste," the full chemical names of the contents (water, sodium sulfate, 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxylic Acid sodium salt), and the approximate percentages.

  • Arrange for pickup by your institution's EHS department. Do not pour the final solution down the drain.[4][12]

Waste Characterization & Regulatory Compliance

Under the Resource Conservation and Recovery Act (RCRA), the generator of a chemical waste is legally responsible for its safe management from "cradle to grave."[13] The neutralization procedure described above is a form of on-site treatment to render the waste less hazardous.[14] However, the final neutralized solution must still be managed as hazardous waste.

It is critical to consult your local and institutional regulations, as they may have specific requirements. Never dispose of any chemical waste in the regular trash or sewer system without explicit approval from your EHS department.[12]

The following diagram outlines the decision-making workflow for the disposal process.

G start Unwanted 5-Methyl-1-Phenyl-1H- Pyrazole-4-Carbonyl Chloride assess Assess Hazards (Consult SDS) start->assess ppe Don Appropriate PPE (Gloves, Goggles, Face Shield) assess->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood neutralize Execute Controlled Neutralization (Slow addition to bicarbonate solution) fume_hood->neutralize verify Verify Neutralization (Check pH 6-9) neutralize->verify containerize Containerize & Label Waste (Aqueous Waste Stream) verify->containerize ehs Arrange for EHS Disposal containerize->ehs end Disposal Complete ehs->end

Caption: Disposal workflow for reactive acyl chlorides.

Emergency Procedures

In the event of an accidental exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][15]

  • Skin Contact: Remove all contaminated clothing and wash the affected area immediately with soap and plenty of water. Seek medical attention if irritation persists.[6][15]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][15]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[15]

Always have the Safety Data Sheet (SDS) available for emergency responders.

References

  • 5-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBONYL CHLORIDE - Safety D
  • Safety D
  • Safe Disposal of Cyclopent-3-ene-1-carbonyl chloride: A Step-by-Step Guide. Benchchem.
  • SAFETY DATA SHEET - 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride. Fisher Scientific.
  • Safety Data Sheet - 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid. Angene Chemical.
  • Hazardous Waste Management.
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.
  • Safety Data Sheet: Acetyl chloride. Chemos GmbH & Co.KG.
  • Hazardous Waste and Disposal. American Chemical Society.
  • SAFETY DATA SHEET - 1-Methyl-1H-pyrazole-5-sulfonyl chloride. Fisher Scientific.
  • SAFETY DATA SHEET - 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Fisher Scientific.
  • Hazardous Waste. U.S. Environmental Protection Agency.
  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency.
  • Hazardous Substance Fact Sheet - Acetyl Chloride. New Jersey Department of Health.
  • SAFETY DATA SHEET - Acetyl chloride. Fisher Scientific.
  • Acyl chlorides | Hydrolysis and distinguishing tests | A Level H2 Chem. YouTube.
  • Disposal of Solid Chemicals in the Normal Trash. Lafayette College Public Safety.
  • Chemical Waste | Removal, Tre
  • Nucleophilic acyl substitution: hydrolysis of acid chlorides. YouTube.
  • Safety Data Sheet - Acetyl chloride. Santa Cruz Biotechnology.
  • Alcoholysis and Hydrolysis of Acid Chlorides. YouTube.
  • Acid and Caustic Solutions.
  • Mechanism of hydrolysis of Acetyl Chloride|| Organic chemistry. YouTube.

Sources

Handling

A Senior Application Scientist's Guide to Handling 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride: A Protocol Focused on Proactive Safety

Welcome to a comprehensive guide designed for the hands-on researcher. My objective is not to simply list safety data sheet (SDS) points, but to provide a framework of operational logic and best practices for handling 5-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for the hands-on researcher. My objective is not to simply list safety data sheet (SDS) points, but to provide a framework of operational logic and best practices for handling 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride. As an acyl chloride, this compound belongs to a class of highly reactive reagents that demand our full respect and a proactive, rather than reactive, safety mindset. The protocols herein are designed to be a self-validating system, where understanding the chemical's nature informs every step you take.

Core Hazard Analysis: Understanding the "Why" Behind the Precautions

5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride's primary risks stem from its acyl chloride functional group. From field experience, underestimating this reactivity is a common and dangerous mistake.

  • Extreme Moisture Sensitivity & Corrosivity: Acyl chlorides react violently, and exothermically, with water—including ambient humidity or moisture on skin and in the respiratory tract.[1][2] This hydrolysis reaction produces the corresponding carboxylic acid and hydrogen chloride (HCl) gas.[3][4] Therefore, you are not just handling one corrosive compound, but one that generates a second, highly corrosive and toxic gas upon contact with moisture. This dictates the necessity for an inert atmosphere and meticulously dry equipment.[5]

  • Inhalation Hazard: Low molecular weight acyl chlorides are often lachrymators (tear-producing agents).[1] Inhaling the powder or its vapors can lead to severe irritation of the mucous membranes. The subsequent hydrolysis in your respiratory tract to form HCl can cause significant and immediate damage.[3]

  • Dermal and Ocular Hazard: Direct contact with the solid or its solutions will cause severe chemical burns.[6] The delayed pain from some chemical burns can give a false sense of security, making immediate and thorough decontamination critical. For the eyes, the damage can be rapid and irreversible, leading to blindness.

Personal Protective Equipment (PPE): Your Essential Barrier

PPE is the last line of defense, but it must be robust and correctly chosen. Your selection should be based on the high-consequence risks of corrosivity and reactivity. The following table outlines the minimum required PPE.

Task CategoryRespiratory ProtectionEye/Face ProtectionHand ProtectionBody Protection
Weighing & Transfer (Solid) Certified Chemical Fume HoodChemical Splash Goggles & Full-Face ShieldHeavy-duty chemical resistant gloves (e.g., Butyl, Viton® II) layered over disposable Nitrile gloves.[7]Chemical-resistant apron over a 100% cotton or flame-resistant lab coat. Full-length pants and closed-toe shoes.
Reaction Setup & Monitoring Certified Chemical Fume HoodChemical Splash GogglesHeavy-duty chemical resistant gloves (e.g., Butyl) or disposable Nitrile gloves (double-gloved), depending on solvent compatibility.100% cotton or flame-resistant lab coat. Full-length pants and closed-toe shoes.
Work-up & Quenching Certified Chemical Fume HoodChemical Splash Goggles & Full-Face ShieldHeavy-duty chemical resistant gloves (e.g., Butyl, Viton® II).[7]Chemical-resistant apron over a lab coat. Full-length pants and closed-toe shoes.
Spill Cleanup & Disposal Certified Chemical Fume Hood. Respirator with acid gas cartridge may be required for large spills.Chemical Splash Goggles & Full-Face ShieldHeavy-duty chemical resistant gloves (e.g., Butyl, Viton® II).Full chemical-resistant suit or apron. Chemical-resistant boots.

Causality Behind PPE Choices:

  • Eye Protection: Goggles are mandatory to prevent splashes from getting under the rim. A face shield is used in conjunction with goggles to protect the rest of your face from splashes during high-risk activities like quenching or large-volume transfers.[8]

  • Hand Protection: The double-gloving strategy is crucial. The outer, heavy-duty glove provides primary resistance to the chemical, while the inner nitrile glove offers secondary protection in case the outer glove is breached. Always inspect gloves for pinholes or degradation before use.

  • Body Protection: A standard cotton/poly blend lab coat is insufficient. A chemical-resistant apron or coat is necessary because acyl chlorides can quickly penetrate and degrade standard lab wear, holding the corrosive material against your skin.

Operational Plan: A Step-by-Step Protocol for Safe Handling

This protocol assumes all work is performed inside a certified chemical fume hood.

A. Preparation: Eliminating the Water Hazard

  • Glassware: All glassware must be rigorously dried in an oven (≥120 °C) for several hours and cooled in a desiccator or under a stream of inert gas (Nitrogen or Argon) immediately before use.

  • Atmosphere: Assemble your reaction apparatus while flushing with inert gas. Maintain a positive pressure of inert gas throughout the experiment. This prevents atmospheric moisture from entering the system.[5]

  • Solvents & Reagents: Use anhydrous solvents from a reputable supplier or freshly distill them. Ensure all other reagents are compatible and anhydrous.

B. Handling and Reaction

  • Weighing: Weigh the 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride in a sealed container or under a blanket of inert gas. If transferring from a larger bottle, do so in a glove box or under a positive flow of inert gas to protect the stock bottle from moisture contamination.

  • Addition: Add the acyl chloride to your reaction vessel slowly and in a controlled manner. Be mindful of any potential exothermic reactions.

C. Quenching and Waste Neutralization: The Critical Safety Step

Never dispose of active acyl chloride directly. It must be quenched. The choice of quenching agent depends on your experimental needs, but a common and safe laboratory procedure involves using an alcohol.[9]

  • Prepare Quenching Station: In a separate fume hood, prepare a beaker with a suitable alcohol (e.g., isopropanol or ethanol) that is at least 10 times the molar equivalent of the acyl chloride to be quenched. Place this beaker in an ice-water bath to control the exothermic reaction.

  • Slow Addition: While stirring the alcohol, slowly and carefully add the waste containing the acyl chloride dropwise via a dropping funnel or pipette. Never add the quenching agent (alcohol/water) to the acyl chloride , as this can cause a violent, uncontrolled reaction.

  • Monitor: Observe the reaction. If it becomes too vigorous or begins to fume excessively, stop the addition until it subsides.

  • Completion: Once the addition is complete, allow the mixture to stir in the ice bath for 30 minutes, then remove the bath and let it warm to room temperature, stirring for another hour to ensure complete neutralization.

  • Disposal: The resulting mixture (containing the ester and HCl salt) can now be disposed of as hazardous chemical waste according to your institution's guidelines.

Emergency Response Plan

A. Spill Management Workflow

The following diagram outlines the decision-making process for responding to a spill.

Spill_Response_Workflow start Spill Detected assess Assess Spill Size & Location start->assess small_spill Is it a small, contained spill? assess->small_spill evacuate Evacuate Area Alert Safety Officer small_spill->evacuate  No   ppe Don Appropriate PPE (Full-Face Shield, Butyl Gloves, Chemical Apron) small_spill->ppe  Yes contain Contain Spill with Inert Absorbent (e.g., Vermiculite, Sand) ppe->contain neutralize Slowly Add Neutralizing Agent (e.g., Sodium Bicarbonate) from Perimeter Inward contain->neutralize collect Collect Absorbed Material into a Labeled Waste Container neutralize->collect decontaminate Decontaminate Area with Soap and Water collect->decontaminate end Dispose of Waste Properly decontaminate->end

Caption: Workflow for managing a spill of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride.

B. Personnel Exposure

  • Skin Contact: Immediately go to the nearest safety shower and rinse the affected area with copious amounts of water for at least 15-20 minutes.[8] Remove all contaminated clothing while under the shower. Seek immediate medical attention.

  • Eye Contact: Immediately use an eyewash station, holding the eyelids open, and flush for at least 15-20 minutes.[8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

By internalizing the inherent reactivity of this compound and adhering to these multi-layered operational and PPE protocols, you create a robust safety system that protects you, your colleagues, and the integrity of your research.

References

  • [Chemical Engineering Knowledge]: Preparation and Precautions of Acid Chlorides . Netinbag. Available at: [Link]

  • Acyl chloride - Wikipedia . Wikipedia. Available at: [Link]

  • 1-Phenyl-3-methyl-5-pyrazolone - Safety Data Sheet . Atomax. Available at: [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment . SAMS Solutions. Available at: [Link]

  • How to Safely Handle & Store Corrosive Substances . Chemscape Safety Technologies. Available at: [Link]

  • Examples of PPE for Various Dangerous Goods Classes . Storemasta Blog. Available at: [Link]

  • preparation of acyl chlorides (acid chlorides) . Chemguide. Available at: [Link]

  • Choosing The Correct PPE . University of California, Merced - Environmental Health & Safety. Available at: [Link]

  • 5 Types of PPE for Hazardous Chemicals . Hazmat School. Available at: [Link]

  • What should I reconsider in my experiment for acyl chloride to be formed? . ResearchGate. Available at: [Link]

  • Learning outcome 33.3: Acyl chlorides . chemguide: CIE A level chemistry support. Available at: [Link]

  • Preparation of Acyl Chlorides . Chemistry LibreTexts. Available at: [Link] (Note: While the URL points to alkyl halides, the search result content was about acyl chloride preparation).

  • How to Quench Acid Chlorides? 5 Key Methods for Safe Handling . Yufeng. Available at: [Link]

  • Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note . Save My Exams. Available at: [Link]

  • Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water . ResearchGate. Available at: [Link]

  • Acid Chlorides and Chloroformates - Safety and Handling. BASF.
  • Method for purifying acid chlorides - Google Patents. Google Patents.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride
Reactant of Route 2
Reactant of Route 2
5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride
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